molecular formula C30H56N4O8 B15594630 C6(6-azido) GalCer

C6(6-azido) GalCer

Katalognummer: B15594630
Molekulargewicht: 600.8 g/mol
InChI-Schlüssel: XAHHWMVRWITDCA-KOKZIXSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C6(6-azido) GalCer is a useful research compound. Its molecular formula is C30H56N4O8 and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H56N4O8

Molekulargewicht

600.8 g/mol

IUPAC-Name

6-azido-N-[(E,2R,3S)-3-hydroxy-1-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C30H56N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-24(36)23(33-26(37)19-16-14-17-20-32-34-31)22-41-30-29(40)28(39)27(38)25(21-35)42-30/h15,18,23-25,27-30,35-36,38-40H,2-14,16-17,19-22H2,1H3,(H,33,37)/b18-15+/t23-,24+,25?,27+,28?,29+,30-/m1/s1

InChI-Schlüssel

XAHHWMVRWITDCA-KOKZIXSNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to C6(6-azido) Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on C6(6-azido) Galactosylceramide (GalCer), a synthetically modified glycosphingolipid. It is specifically designed for its utility in bio-conjugation applications via click chemistry. This document outlines its core physicochemical properties, a representative experimental protocol for its use, and a visualization of its primary application.

Core Physicochemical Data

C6(6-azido) GalCer is a derivative of galactosylceramide featuring a C6 acyl chain terminated with a reactive azide (B81097) group. This functionalization makes it a valuable tool for covalently linking the glycolipid to other molecules.

PropertyDataReference
Molecular Formula C₃₀H₅₆N₄O₈[1][][3]
Molecular Weight 600.79 g/mol [][3]
Exact Mass 600.41[1]
Percent Composition C: 59.97%, H: 9.40%, N: 9.33%, O: 21.30%[1]
Synonyms D-galactosyl-β-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine; C6(6-azido) Galactosyl(β) Ceramide[1][][3]
Appearance White Solid[]
Purity >99%[1][][3]
Storage Temperature -20°C[1][3]

Chemical Structure and Functionality

This compound is an amphipathic molecule consisting of a hydrophilic galactose headgroup and a hydrophobic ceramide lipid tail. The key modification is the terminal azide (-N₃) group on the N-acyl chain. This azide group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5]

The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide on the GalCer reacts with a terminal alkyne on a target molecule (e.g., a protein, fluorescent dye, or drug) to form a stable triazole linkage.[5][6] This allows for the precise and robust labeling or conjugation of the glycolipid.

Experimental Protocols

a) Synthesis of Azide-Modified Glycolipids

The synthesis of C6-azide modified galactosylceramide analogs is a multi-step process. A common late-stage strategy involves the introduction of the azide moiety. One reported method proceeds as follows:

  • Selective Protection: A precursor molecule, such as a 4,6-O-di-tert-butylsilylene (DTBS) protected galactosyl derivative, is used to ensure other hydroxyl groups do not react.[7][8]

  • Tosylation: The primary C-6 hydroxyl group on the galactose ring is selectively tosylated to create a good leaving group.[7][8]

  • Azide Substitution: The tosylated compound is then reacted with an azide salt, such as sodium azide (NaN₃), in a solvent like anhydrous DMF. The reaction mixture is heated (e.g., to 80°C) to facilitate the substitution of the tosyl group with the azide group.[7][8]

  • Deprotection and Purification: Finally, all protecting groups are removed under appropriate conditions to yield the target this compound molecule, which is then purified, often by column chromatography.[7][8]

Note: This represents a generalized summary. For detailed, step-by-step synthetic procedures, readers should consult the primary literature, such as the work published in Frontiers in Chemistry (2022).[7][8]

b) Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group of this compound is used for highly specific conjugation with alkyne-containing molecules.[1][]

  • Reactant Preparation: this compound and the alkyne-modified molecule of interest are dissolved in a suitable solvent system. For many bioconjugation reactions, aqueous buffers are used.[5]

  • Catalyst Preparation: The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6] A stabilizing ligand, such as TBTA, may be added to protect the catalyst and improve reaction efficiency, especially in biological systems.[5]

  • Reaction: The Cu(I) catalyst solution is added to the mixture of the azide and alkyne reactants. The reaction proceeds, often at room temperature, to form the stable 1,4-disubstituted 1,2,3-triazole linkage.

  • Purification: The final conjugated product is purified from the reaction mixture to remove residual reactants and catalyst.

Mandatory Visualizations

The following diagrams illustrate the key chemical workflow involving this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound (Lipid with Azide Group) F Conjugated Product (Stable Triazole Linkage) A->F Click Reaction B Alkyne-Modified Molecule (e.g., Fluorophore, Drug) B->F C Cu(II) Salt (e.g., CuSO₄) E Cu(I) Catalyst (Active Species) C->E Reduction D Reducing Agent (e.g., Sodium Ascorbate) D->E E->F Catalyzes

Caption: Workflow for CuAAC using this compound.

G cluster_0 Logical Flow of Application start Identify Glycolipid for Labeling (GalCer) step1 Synthesize Azide-Functionalized This compound start->step1 step3 Perform Cu(I)-Catalyzed Click Chemistry Reaction step1->step3 step2 Select Target Molecule with Alkyne Group step2->step3 end Generate Covalently Linked Glycolipid Conjugate step3->end

Caption: Logical workflow for creating GalCer conjugates.

References

The Role of C6(6-azido) Galactosylceramide in Glycobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-azido) Galactosylceramide (C6(6-azido) GalCer) is a synthetically modified glycosphingolipid that has emerged as a powerful tool in the field of glycobiology. This analog of the naturally occurring galactosylceramide incorporates a C6 acyl chain terminating in a chemically tractable azide (B81097) group. This unique feature allows for the application of bioorthogonal chemistry, specifically "click chemistry," enabling researchers to visualize, track, and interact with glycoconjugates in living systems with high specificity and minimal perturbation.[1] Its structural similarity to α-galactosylceramide (α-GalCer), a potent activator of invariant Natural Killer T (iNKT) cells, also positions it as a valuable probe in immunology and cancer research.[2][3] This guide provides an in-depth overview of the applications, experimental methodologies, and underlying principles of utilizing this compound in glycobiology research.

Core Applications

The versatility of this compound stems from its dual functionality as a metabolic label and an immunological modulator.

  • Metabolic Labeling and Bioorthogonal Chemistry: When introduced to cells, the peracetylated form of this compound, often referred to as Ac4-C6(6-azido) GalCer, readily crosses the cell membrane. Intracellular esterases remove the acetyl groups, and the molecule is subsequently processed by the cell's metabolic machinery and incorporated into glycoconjugates.[1] The exposed azide group serves as a bioorthogonal handle, allowing for covalent ligation to a variety of probes functionalized with a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[4][5] This enables a wide range of applications, including:

    • Visualization of Glycoconjugates: Attachment of fluorescent dyes for imaging the localization and trafficking of glycosphingolipids.

    • Proteomic Analysis: Conjugation to biotin (B1667282) for affinity purification and subsequent identification of interacting proteins by mass spectrometry.

    • Functional Studies: Immobilization onto surfaces to study glycan-binding proteins and other molecular interactions.

  • Immunology and iNKT Cell Activation: As an analog of α-GalCer, this compound can be presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid release of a cascade of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[2][3][6] This property makes it a useful tool for:

    • Studying the mechanisms of iNKT cell activation and signaling.

    • Developing novel immunotherapies and vaccine adjuvants.

    • Probing the role of glycolipids in immune regulation.

Data Presentation

The following tables summarize key quantitative data related to the experimental use of azido-sugars for metabolic labeling and subsequent click chemistry reactions. While specific data for this compound is limited in the literature, the provided data for analogous azido-sugars serves as a strong starting point for experimental design.

ParameterValueCell Type / SystemReference
Metabolic Labeling
Ac4GalNAz Concentration10 - 50 µMA549 cells[7]
Incubation Time24 - 72 hoursVarious mammalian cells[8]
Click Chemistry (CuAAC)
Copper (II) Sulfate (CuSO4)1 mMIn vitro reaction[9]
Sodium Ascorbate5 mMIn vitro reaction[9]
Alkyne-probe Concentration10 - 100 µMIn vitro / In situ[7]
Reaction Time1 - 4 hours at room temperatureIn vitro reaction[10]
Strain-Promoted Click Chemistry (SPAAC)
DBCO-probe Concentration20 - 50 µMLive cells[7]
Reaction Time1 - 2 hours at 37°CLive cells[7]

Table 1: Recommended Concentration Ranges and Incubation Times for Metabolic Labeling and Click Chemistry.

Reaction TypeReagentsTypical YieldReference
CuAACAzide, Terminal Alkyne, CuSO4, Sodium Ascorbate> 90%[5]
SPAACAzide, Cyclooctyne (e.g., DBCO)High[4]

Table 2: General Reaction Efficiencies for Click Chemistry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4-C6(6-azido) GalCer

This protocol describes the metabolic incorporation of the azide-functionalized galactosylceramide into cellular glycoconjugates.

Materials:

  • Peracetylated this compound (Ac4-C6(6-azido) GalCer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HeLa, Jurkat)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solution: Dissolve Ac4-C6(6-azido) GalCer in DMSO to a stock concentration of 10-50 mM. Store at -20°C.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

  • Metabolic Labeling:

    • Dilute the Ac4-C6(6-azido) GalCer stock solution directly into pre-warmed complete cell culture medium to a final concentration of 10-50 µM.

    • For a negative control, prepare a parallel culture with medium containing an equivalent concentration of DMSO.

    • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar.

    • The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the "clicking" of a fluorescent alkyne probe to the azide-labeled glycoconjugates on fixed cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

  • Copper (II) Sulfate (CuSO4) solution (20 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (10 mM in water)

  • PBS

Procedure:

  • Cell Fixation:

    • Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular glycoconjugates, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Prepare Click Reaction Cocktail (per sample):

    • In a microcentrifuge tube, combine the following in order:

      • 170 µL PBS

      • 10 µL CuSO4 solution (final concentration: 1 mM)

      • 10 µL THPTA solution (final concentration: 0.5 mM)

      • 5 µL Alkyne-fluorophore conjugate (e.g., 2 mM stock for a final concentration of 50 µM)

    • Vortex briefly.

    • Add 5 µL of freshly prepared Sodium Ascorbate solution (final concentration: 2.5 mM). Vortex immediately.

  • Click Reaction:

    • Remove the PBS from the fixed cells and add the click reaction cocktail.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualization of Signaling Pathways and Workflows

iNKT Cell Activation by this compound

The following diagram illustrates the direct activation pathway of an invariant Natural Killer T (iNKT) cell initiated by the presentation of this compound by an antigen-presenting cell (APC), such as a dendritic cell.

iNKT_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d APC->CD1d Presents GalCer_CD1d C6(6-azido)GalCer-CD1d Complex CD1d->GalCer_CD1d Binds C6(6-azido)GalCer TCR Invariant TCR GalCer_CD1d->TCR Recognized by iNKT iNKT Cell iNKT->TCR Expresses Signaling_Cascade Intracellular Signaling Cascade (Lck, ZAP70, LAT, SLP-76) TCR->Signaling_Cascade Activates Cytokine_Release Cytokine Release (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Release Leads to Immune_Modulation Immune Modulation Cytokine_Release->Immune_Modulation Anti_Tumor_Response Anti-Tumor Response Cytokine_Release->Anti_Tumor_Response

Caption: Direct activation of an iNKT cell by this compound presented on CD1d.

Experimental Workflow for Metabolic Labeling and Analysis

This diagram outlines the general workflow for metabolically labeling cells with this compound followed by bioorthogonal ligation and downstream analysis.

Metabolic_Labeling_Workflow cluster_imaging Imaging cluster_proteomics Proteomics start Start: Culture Cells metabolic_labeling Metabolic Labeling with Ac4-C6(6-azido) GalCer start->metabolic_labeling wash_cells Wash to Remove Unincorporated Sugar metabolic_labeling->wash_cells downstream_choice Choose Downstream Application wash_cells->downstream_choice fixation Fix and Permeabilize Cells downstream_choice->fixation Imaging lysis Cell Lysis downstream_choice->lysis Proteomics click_imaging Click Reaction with Fluorescent Alkyne fixation->click_imaging imaging Fluorescence Microscopy click_imaging->imaging click_proteomics Click Reaction with Biotin-Alkyne lysis->click_proteomics enrichment Affinity Purification (Streptavidin) click_proteomics->enrichment ms_analysis Mass Spectrometry enrichment->ms_analysis

Caption: Workflow for metabolic labeling and subsequent analysis.

Logical Relationship of Click Chemistry Components

This diagram illustrates the fundamental components and reaction types in click chemistry as applied in this context.

Click_Chemistry_Logic cluster_reactions Click Chemistry Reactions reagents Azide-modified Glycoconjugate Alkyne-Probe cuaac CuAAC (Copper-Catalyzed) reagents:azide->cuaac reagents:alkyne->cuaac spaac SPAAC (Strain-Promoted) reagents:azide->spaac reagents:alkyne->spaac cuaac_details Requires Cu(I) catalyst (e.g., CuSO4 + Ascorbate) cuaac->cuaac_details product Stable Triazole Linkage cuaac->product spaac_details Requires strained alkyne (e.g., DBCO, BCN) spaac->spaac_details spaac->product

Caption: Core components and types of click chemistry reactions.

Conclusion

C6(6-azido) Galactosylceramide is a uniquely valuable tool for researchers in glycobiology, immunology, and drug development. Its ability to be metabolically incorporated into cellular glycoconjugates and subsequently tagged via highly efficient and specific click chemistry reactions provides a powerful platform for studying the complex roles of glycosphingolipids in health and disease. Furthermore, its capacity to modulate the immune system through the activation of iNKT cells opens avenues for the development of novel therapeutics. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications.

References

C6(6-azido) Galactosylceramide: A Versatile Precursor for the Synthesis and Exploration of Novel Glycolipid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C6(6-azido) Galactosylceramide (GalCer), a pivotal precursor for the development of novel glycolipid analogs. We delve into the synthetic methodologies for its preparation and subsequent functionalization via bioorthogonal click chemistry. This guide summarizes key quantitative data on the binding affinities of these analogs to the CD1d protein and their immunomodulatory effects, particularly on cytokine secretion profiles. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and potential therapeutic applications.

Introduction

Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in a myriad of biological processes, including cell recognition, signaling, and immune modulation.[1] α-Galactosylceramide (α-GalCer), a potent immunostimulatory glycolipid, has garnered significant attention for its ability to bind to the CD1d protein on antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, triggering a cascade of cytokine release that can influence the adaptive immune response.[1][2]

The therapeutic potential of α-GalCer is, however, limited by its simultaneous induction of both pro-inflammatory (Th1-type, e.g., IFN-γ) and anti-inflammatory (Th2-type, e.g., IL-4) cytokines, which can lead to unpredictable biological outcomes.[2][3] This has spurred the development of α-GalCer analogs with modified structures to achieve a more biased cytokine response, thereby enhancing their therapeutic index for applications in cancer immunotherapy, vaccine adjuvants, and the treatment of autoimmune diseases.[2][4][5]

The introduction of an azido (B1232118) group at the C6 position of the galactose moiety of GalCer creates a versatile chemical handle. C6(6-azido) GalCer serves as a key precursor, enabling the straightforward introduction of a wide array of functionalities through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7] This approach allows for the systematic modification of the glycan headgroup to explore structure-activity relationships and develop novel glycolipid analogs with tailored immunomodulatory properties.

Synthesis of C6(6-azido) Galactosylceramide and Analogs

The synthesis of this compound and its subsequent modification represents a key strategy in the development of novel glycolipid-based immunotherapeutics. The synthetic route typically involves several key steps, including the stereoselective formation of the α-glycosidic bond and the introduction of the azide (B81097) functionality.

Synthesis of this compound Precursor

A common strategy for the synthesis of C6(6-azido) α-GalCer analogs involves the use of a protected phytosphingosine (B30862) acceptor and a galactose donor.[3][6] A concise route to a key intermediate, a 6-azido-6-deoxy-α-galactosyl-phytosphingosine derivative, has been reported, which allows for late-stage diversification.[3]

Experimental Protocol: Synthesis of N-[(1S,2S,3R)-1-[[(6-Azido-6-deoxy-ɑ-D-galactopyranosyl)oxy]methyl]-2,3-dihydroxyheptadecyl]hexacosanamide [6]

This protocol outlines the final deprotection step to yield the target this compound analog.

  • Dissolution: Dissolve the fully protected precursor (1 equivalent, 118 mg) in anhydrous MeOH/pyridine (1:1, 4 ml).

  • Deprotection: Add 10 mg of solid sodium metal dissolved in 1 ml of anhydrous methanol (B129727) to the reaction mixture.

  • Reaction: Stir the reaction mixture for 4 hours at room temperature.

  • Neutralization: Add cationic resin to neutralize the reaction, then filter the mixture.

  • Concentration: Concentrate the filtrate in vacuo.

  • Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel using a gradient of EtOAc/pyridine (from 100/1 to 90/1, v/v) to afford the final product.[6]

Functionalization via Click Chemistry

The azide group on the C6 position of the galactose ring is a versatile handle for introducing a diverse range of molecular entities via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of fluorescent probes, polyethylene (B3416737) glycol (PEG) chains, or other moieties to modulate the compound's properties.

Experimental Protocol: General Procedure for Click Chemistry [7][8][9]

This protocol provides a general guideline for the click chemistry reaction.

  • Reaction Setup: In a pressure-tight vial, dissolve the alkyne-modified molecule and the this compound analog in a suitable solvent such as water or a mixture of DMSO and water.

  • Buffer Addition: Add 2M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.

  • Reagent Addition: Add the azide stock solution (in DMSO) and vortex.

  • Reducing Agent: Add a freshly prepared solution of sodium ascorbate (B8700270) (5 mM in water) to the mixture and vortex briefly.

  • Degassing: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.

  • Catalyst Addition: Add the copper(II)-TBTA (tris(benzyltriazolylmethyl)amine) stock solution. Flush the vial with inert gas and securely cap it.

  • Incubation: Vortex the mixture thoroughly and allow the reaction to proceed at room temperature overnight.

  • Purification: Precipitate the conjugate using acetone (B3395972) or ethanol, followed by washing and purification, typically by HPLC.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization via Click Chemistry Protected Galactose Donor Protected Galactose Donor Phytosphingosine Acceptor Phytosphingosine Acceptor Glycosylation Glycosylation Protected a-GalCer Protected a-GalCer Azide Introduction Azide Introduction Protected C6-azido GalCer Protected C6-azido GalCer Deprotection Deprotection This compound This compound Alkyne-modified Molecule Alkyne-modified Molecule CuAAC Reaction CuAAC Reaction Functionalized Glycolipid Analog Functionalized Glycolipid Analog

Caption: iNKT cell activation signaling cascade initiated by C6-modified GalCer analogs.

Applications in Drug Development

The ability to synthesize a diverse library of glycolipid analogs using this compound as a precursor has significant implications for drug development. These analogs are being explored for a range of therapeutic applications:

  • Cancer Immunotherapy: Th1-biasing analogs that enhance IFN-γ production are promising candidates for anti-tumor therapies, as IFN-γ plays a critical role in anti-cancer immunity. *[2][4] Vaccine Adjuvants: The potent immunostimulatory properties of these glycolipids make them attractive as adjuvants to enhance the efficacy of vaccines against infectious diseases and cancer. *[5] Autoimmune Diseases: Th2-biasing analogs that promote IL-4 secretion may have therapeutic potential in the treatment of autoimmune diseases by shifting the immune response towards a more tolerogenic state. *[10] Probes for Biological Research: The ability to attach fluorescent tags or other labels via click chemistry allows for the synthesis of molecular probes to study the trafficking, localization, and interactions of glycolipids in living cells.

Conclusion

This compound is a powerful and versatile platform for the development of novel glycolipid analogs with tailored immunomodulatory properties. The synthetic accessibility and the ease of functionalization through click chemistry provide researchers with the tools to systematically investigate the structure-activity relationships of these fascinating molecules. The quantitative data on CD1d binding and cytokine secretion, coupled with a growing understanding of the underlying signaling pathways, will continue to drive the design of next-generation glycolipid-based therapeutics for a wide range of diseases. This in-depth guide provides the necessary technical foundation for scientists and drug development professionals to harness the potential of this compound in their research and development endeavors.

References

Biological activity of C6-azido modified galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of C6-Azido Modified Galactosylceramide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramides (GalCer) are critical glycosphingolipids involved in a myriad of cellular processes, from membrane structure to signal transduction. The alpha-anomeric isoform, α-Galactosylceramide (α-GalCer), is a potent immunostimulant that activates invariant Natural Killer T (iNKT) cells, making it a significant tool in immunology and vaccine development. Chemical modification of these molecules offers a pathway to probe their functions and develop novel therapeutic agents. This guide focuses on the C6-azido modification of the galactose moiety in GalCer, a versatile chemical handle that unlocks powerful bioorthogonal "click chemistry" applications. We will explore its synthesis, biological activities, and the detailed experimental protocols for its application in research and drug development, providing a comprehensive resource for professionals in the field.

Introduction to Galactosylceramide and C6 Modification

Glycosphingolipids (GSLs) are integral components of cellular membranes, particularly abundant in the nervous system.[1][2] They consist of a ceramide lipid anchor linked to a carbohydrate headgroup. One of the simplest GSLs, galactosylceramide (GalCer), serves as a precursor for more complex GSLs and plays direct roles in cellular functions.[2][3]

The synthetic α-anomer of GalCer, also known as KRN7000, has garnered significant attention for its ability to bind to the CD1d antigen-presenting molecule.[4] This glycolipid-protein complex is recognized by the T-cell receptor on invariant Natural Killer T (iNKT) cells, triggering a powerful immune response through the release of both Th1 and Th2 cytokines.[4][5] This activity positions α-GalCer and its analogs as potent adjuvants for vaccines against cancer and infectious diseases.[5][6]

To further explore and exploit the biological roles of GalCer, chemical modifications are employed. The C6 position of the galactose sugar is a common target for modification. Importantly, literature suggests that modifications at this position often do not negatively impact the primary biological activity of α-GalCer, namely its ability to activate iNKT cells.[5][6]

The introduction of an azide (B81097) (N₃) group at the C6 position creates a C6-azido modified galactosylceramide. This modification is particularly valuable because the azide group is a bioorthogonal chemical handle. It is small, non-native to most biological systems, and can participate in highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[7][8][9][10][11] This allows researchers to covalently attach a wide array of molecules—such as fluorophores, biotin (B1667282) tags, or drug molecules—to the GalCer scaffold in a controlled manner, even within complex biological environments.[9][12]

Synthesis of C6-Azido Modified Galactosylceramide

The synthesis of α-GalCer analogs, including the C6-azido derivative, presents significant challenges, primarily in achieving the stereoselective formation of the α-1,2-cis-glycosidic bond.[5][6][7] Various strategies have been developed to overcome this hurdle, often involving multi-step processes with careful selection of protecting groups.

A general synthetic workflow involves:

  • Protection: Key functional groups on the galactose donor and phytosphingosine (B30862) acceptor are protected to prevent unwanted side reactions. A bulky 4,6-O-di-tert-butylsilylene (DTBS) group on the galactosyl donor can favor the desired α-selectivity.[6][7]

  • Azide Introduction: The C6 hydroxyl group of the protected galactose is typically converted to a good leaving group (e.g., tosylate) and subsequently displaced by an azide anion (e.g., using sodium azide).[5][6] Alternatively, a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) can be employed.[4]

  • Glycosylation: The C6-azido galactosyl donor is coupled with a protected phytosphingosine acceptor to form the crucial glycosidic linkage.

  • Ceramide Formation: The protecting group on the phytosphingosine's amino function is removed, followed by acylation to install the fatty acid chain, completing the ceramide structure.

  • Deprotection: Finally, all remaining protecting groups are removed to yield the target C6-azido modified galactosylceramide.[6]

G cluster_synthesis General Synthesis Workflow Gal D-Galactose Derivative ProtGal Protected Galactose (e.g., with 4,6-DTBS) Gal->ProtGal Protection AzidoDonor C6-Azido Galactosyl Donor ProtGal->AzidoDonor C6-Tosylation & Azide Substitution Glyco Protected C6-Azido Galactosyl-Phytosphingosine AzidoDonor->Glyco Glycosylation Phyto Phytosphingosine Acceptor Phyto->Glyco Ceramide Protected C6-Azido Galactosylceramide Glyco->Ceramide Acylation Final Final Product: C6-Azido Galactosylceramide Ceramide->Final Deprotection G cluster_pathway iNKT Cell Activation Pathway APC Antigen Presenting Cell (APC) Complex CD1d-GalCer Complex CD1d CD1d CD1d->Complex GalCer C6-Azido-α-GalCer GalCer->CD1d Loading TCR TCR Complex->TCR Recognition iNKT iNKT Cell Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines G cluster_workflow Click Chemistry Application Workflow Start Incubate Cells with C6-Azido GalCer Incorp Metabolic Incorporation (Azide Display) Start->Incorp Probe Add Alkyne Probe (e.g., Alkyne-Fluorophore) Incorp->Probe Click Bioorthogonal Click Reaction Probe->Click Analysis Downstream Analysis Click->Analysis Imaging Fluorescence Imaging Analysis->Imaging e.g., for Visualization Pulldown Affinity Purification Analysis->Pulldown e.g., for Proteomics

References

An In-depth Technical Guide to Click Chemistry Utilizing C6(6-azido) GalCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles of click chemistry and the application of C6(6-azido) GalCer as a versatile tool in glycobiology, immunology, and drug discovery. It details the core concepts, practical applications, and experimental protocols necessary for leveraging this powerful bioconjugation technique.

Introduction to Click Chemistry

Click chemistry refers to a class of chemical reactions that are modular, efficient, wide in scope, and yield high quantities of a specific product with minimal and inoffensive byproducts.[1] Coined by K. Barry Sharpless in 2001, the concept emphasizes reactions that are simple to perform and insensitive to water and oxygen.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide (B81097) and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][3][]

A key feature of click chemistry in biological applications is its bioorthogonality.[5] The reacting functional groups, azides and alkynes, are virtually absent in natural biological systems.[6] This ensures that the reaction is highly specific and proceeds only between the intended molecular partners without interfering with native biological processes.[6][7] This specificity makes click chemistry an ideal tool for labeling and conjugating biomolecules in complex environments, including living cells.[][5] While the classic CuAAC reaction is robust, the potential toxicity of the copper catalyst has led to the development of copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for applications in living organisms.[2][7]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Molecule A with Azide Group (-N3) Product Molecule A-B Conjugate (Stable Triazole Linkage) Azide->Product + Alkyne Molecule B with Alkyne Group (C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Product catalyzes

Caption: General schematic of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This compound: A Key Reagent for Glycobiology

Galactosylceramides (GalCer) are a class of glycosphingolipids crucial to cellular structure and signaling.[8] The α-anomer of GalCer, known as KRN7000, is a potent immunostimulant that activates invariant Natural Killer T (iNKT) cells when presented by the CD1d antigen-presenting molecule.[9][10] This activation triggers the release of a cascade of cytokines, bridging the innate and adaptive immune systems.[9]

This compound is a synthetically modified version of galactosylceramide where the terminal omega carbon of the C6 acyl chain is functionalized with an azide (-N3) group.[][12] This azide serves as a bioorthogonal "chemical handle," enabling the covalent attachment of alkyne-containing molecules via click chemistry.[9][12] Importantly, studies have shown that modifications at the C6-position of the acyl chain generally do not impair the glycolipid's ability to bind to CD1d and stimulate iNKT cells.[9] This makes this compound a powerful tool for creating novel glycolipid conjugates for research and therapeutic development.

Property Value Reference
Full Name D-galactosyl-ß-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine[12]
Molecular Formula C30H56N4O8[]
Molecular Weight 600.79 g/mol []
Functional Group Terminal Azide (-N3)[][12]
Application Click Chemistry, Glycobiology Research, Immunology[5][]

Applications in Research and Drug Development

The ability to specifically conjugate molecules to GalCer opens up numerous possibilities in basic research and translational science.

  • Probing Glycolipid Biology: By clicking fluorescent dyes or affinity tags (like biotin) to this compound, researchers can track the localization, trafficking, and interactions of these glycolipids within cellular membranes. This is critical for understanding their role in cell recognition and signal transduction.[5][8]

  • Targeted Drug Delivery: The GalCer moiety can be used to target specific cell types that recognize it. A therapeutic agent modified with an alkyne group can be clicked to this compound, creating a targeted drug conjugate that enhances delivery and reduces off-target effects.

  • Vaccine and Adjuvant Development: this compound is particularly promising for creating self-adjuvanting vaccines.[9] An alkyne-modified tumor or pathogen-associated antigen can be covalently linked to the GalCer. The resulting conjugate can then be presented by antigen-presenting cells (APCs) to both activate antigen-specific T-cells and potently stimulate iNKT cells, leading to a more robust and comprehensive immune response.

G cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d Complex CD1d-GalCer Complex CD1d->Complex GalCer α-GalCer GalCer->Complex loads onto TCR TCR Complex->TCR presents to Activation iNKT Cell Activation TCR->Activation triggers Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

Caption: Signaling pathway of α-GalCer-mediated iNKT cell activation.

Experimental Protocols

The following section provides a generalized protocol for the copper-catalyzed click reaction between this compound and an alkyne-modified molecule. Optimization may be required depending on the specific substrates.

Reagent Preparation

Prepare stock solutions of all components. The choice of solvent depends on the solubility of the substrates, but aqueous buffers, DMSO, DMF, and alcohols are often compatible with the reaction.[6][13]

Component Typical Stock Concentration Solvent
This compound1-10 mMDMSO or DMF
Alkyne-Molecule10-100 mMReaction-compatible solvent (e.g., DMSO, water)
Copper (II) Sulfate (CuSO4)20-100 mMWater
Ligand (e.g., THPTA, TBTA)100-200 mMWater (for THPTA) or DMSO/DMF (for TBTA)
Sodium Ascorbate (B8700270)100-300 mMWater (prepare fresh)

Note: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand recommended for reactions in aqueous buffers, as it stabilizes the Cu(I) oxidation state and improves biocompatibility.[3][14]

Reaction Procedure

The following steps describe a typical small-scale conjugation. Reactions are generally performed at room temperature.

  • Pre-mix Catalyst: In a microcentrifuge tube, combine the CuSO4 and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO4:ligand).[3][15] Mix gently and let the complex form for a few minutes.

  • Combine Reactants: In a separate reaction tube, add the this compound solution. Then, add the alkyne-containing molecule. An excess of one reactant (often the smaller, more soluble molecule) can be used to drive the reaction to completion.

  • Add Catalyst: Add the pre-mixed CuSO4/ligand complex to the reaction tube containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst, initiating the click reaction.[14]

  • Incubate: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[3][14] Reaction time depends on the concentration and reactivity of the substrates.

  • Monitor and Purify: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or LC-MS. Once complete, the final conjugate can be purified using standard methods like silica (B1680970) gel chromatography, HPLC, or precipitation.

G start Start prep_stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) start->prep_stocks premix_cu Premix CuSO4 and Ligand (e.g., THPTA) prep_stocks->premix_cu combine_reactants Combine this compound and Alkyne-Molecule prep_stocks->combine_reactants add_catalyst Add CuSO4/Ligand Complex premix_cu->add_catalyst combine_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temp (30 min - 4 hr) initiate->incubate purify Monitor and Purify Product (TLC, LC-MS, HPLC) incubate->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for CuAAC conjugation using this compound.

References

An In-depth Technical Guide on the Relationship of C6(6-azido) GalCer to KRN7000 and iNKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of C6(6-azido) GalCer, a derivative of the potent invariant Natural Killer T (iNKT) cell agonist, KRN7000 (α-galactosylceramide). We delve into the structural relationship between these two glycolipids, their mechanism of action in iNKT cell activation via CD1d presentation, and a comparative analysis of their biological activity. This document includes detailed experimental protocols for the synthesis of this compound, in vitro iNKT cell activation assays, and methods for quantifying cellular responses. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in immunology and drug development.

Introduction: KRN7000 and the Dawn of iNKT Cell Agonists

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. They recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. The discovery of KRN7000 (α-galactosylceramide), a synthetic glycolipid originally derived from the marine sponge Agelas mauritianus, revolutionized the study of iNKT cells. KRN7000 is a potent agonist that, when presented by CD1d on antigen-presenting cells (APCs), robustly activates iNKT cells to rapidly produce a plethora of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines. This broad-spectrum immune activation has positioned KRN7000 and its analogs as promising candidates for immunotherapies against cancer, infectious diseases, and autoimmune disorders.

**2. C6(6-azido) Gal

Navigating the Handling of C6(6-azido) GalCer Powder: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the critical storage and stability considerations for C6(6-azido) Galactosylceramide (GalCer) powder. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data and outlines best practices to ensure the integrity and performance of this valuable research compound. Adherence to these guidelines is paramount for obtaining reliable and reproducible results in studies involving this azido-functionalized sphingolipid.

Core Storage and Stability Parameters

Proper storage is fundamental to preserving the chemical integrity of C6(6-azido) GalCer powder. The compound's stability is influenced by temperature, moisture, and light. The following table summarizes the essential storage and stability data compiled from supplier technical data sheets.

ParameterGuidelineSource(s)
Storage Temperature -20°C [1][2][3][4]
Physical Form White Solid[1]
Shipment Condition Dry Ice[2][3]
Shelf Life 1 Year (at -20°C)[1][4]
Solubility Chloroform, Methanol[1]
Purity >99% (typically assessed by TLC)[1][3][4]
Hygroscopicity Not reported as hygroscopic[4]
Light Sensitivity Not reported as light-sensitive[4]

Recommended Handling and Reconstitution Workflow

To ensure the consistent performance of this compound, a systematic approach to handling and reconstitution is recommended. The following workflow minimizes the risk of contamination and degradation.

G Figure 1: Recommended Workflow for Handling this compound Powder cluster_receipt Receiving and Initial Storage cluster_reconstitution Reconstitution Procedure cluster_use_storage Use and Aliquoting receipt Receive shipment on dry ice storage Immediately transfer to -20°C freezer receipt->storage equilibrate Equilibrate vial to room temperature storage->equilibrate centrifuge Briefly centrifuge to pellet powder equilibrate->centrifuge add_solvent Add appropriate solvent (e.g., Chloroform/Methanol) centrifuge->add_solvent dissolve Gently vortex or sonicate to dissolve add_solvent->dissolve use_immediately Use solution immediately dissolve->use_immediately aliquot Aliquot into smaller volumes for storage use_immediately->aliquot store_solution Store aliquots at -20°C or -80°C aliquot->store_solution

A streamlined process for handling and preparing this compound.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol outlines a general method for assessing the purity of this compound powder, adapted from standard procedures for sphingolipid analysis.

Materials:

  • This compound powder

  • Chloroform, methanol, and water (HPLC grade)

  • Pre-coated silica (B1680970) gel 60 TLC plates

  • Primuline (B81338) solution (0.05% in 80:20 acetone:water)

  • Developing chamber

  • UV light source (365 nm)

  • Reference standards (if available)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a chloroform:methanol (2:1, v/v) mixture.

  • TLC Plate Spotting: Carefully spot 1-5 µL of the sample solution onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber pre-equilibrated with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and allow it to air dry completely. Spray the plate evenly with the primuline solution and let it dry again. Visualize the lipid spots under a UV lamp.

  • Analysis: A single, well-defined spot is indicative of high purity. The presence of additional spots may suggest degradation products or impurities. The retention factor (Rf) can be calculated and compared to a reference standard if available.

Potential Degradation Pathways

While this compound is stable when stored correctly, it is susceptible to degradation under suboptimal conditions. The primary theoretical degradation pathways involve the hydrolysis of the glycosidic and amide bonds and the reduction of the azide (B81097) group.

G Figure 2: Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_reduction Azide Reduction C6_GalCer This compound Intact Molecule Galactose Galactose C6_GalCer->Galactose Glycosidic bond cleavage C6_Ceramide C6(6-azido) Ceramide C6_GalCer->C6_Ceramide Glycosidic bond cleavage Amino_GalCer C6(6-amino) GalCer C6_GalCer->Amino_GalCer Reduction of azide Sphingosine Azido-Sphingosine C6_Ceramide->Sphingosine Amide bond cleavage Fatty_Acid 6-azidohexanoic acid C6_Ceramide->Fatty_Acid Amide bond cleavage

Theoretical routes of chemical degradation for this compound.

Stability-Indicating Study Design

For long-term stability assessment and to establish a more precise shelf-life under various conditions, a formal stability study is recommended. The design should be based on the International Council for Harmonisation (ICH) guidelines.

ConditionTemperatureRelative HumidityMinimum Duration
Long-Term -20°C ± 5°CAmbient12 months
Accelerated 25°C ± 2°C60% ± 5% RH6 months
Forced Degradation 40°C ± 2°C75% ± 5% RH1-3 months

Samples should be analyzed at initial, intermediate, and final time points for appearance, purity (by TLC or HPLC), and identity (by mass spectrometry).

Conclusion

The integrity of this compound powder is best maintained by strict adherence to the storage condition of -20°C in a well-sealed container. Following the recommended handling and reconstitution procedures will further ensure the reliability of experimental outcomes. For applications requiring long-term use, conducting a formal stability study is advisable to validate the compound's performance over time. This guide provides the foundational knowledge for the proper care and use of this important chemical tool in sphingolipid research.

References

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Cells Using C6(6-azido) Galactosylceramide (C6(6-azido) GalCer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides (GalCer) are essential glycosphingolipids, primarily located in the outer leaflet of the plasma membrane, where they play crucial roles in cell signaling, cell-cell recognition, and myelin sheath formation.[1][2] The ability to visualize and track the localization and dynamics of GalCer in living cells is paramount for understanding its function in both physiological and pathological states. C6(6-azido) Galactosylceramide is a powerful chemical tool for studying GalCer biology. This modified lipid contains a terminal azide (B81097) group on its C6 acyl chain, which serves as a bioorthogonal handle.[3] This azide group can be specifically and covalently labeled with a fluorescent probe containing a complementary alkyne group via "click chemistry". This two-step labeling strategy, involving metabolic incorporation followed by a bioorthogonal reaction, allows for the precise and robust fluorescent labeling of GalCer in cells for downstream analysis by fluorescence microscopy and flow cytometry.

This document provides detailed protocols for fluorescently labeling cells using C6(6-azido) GalCer, discusses the choice between copper-catalyzed and copper-free click chemistry, and offers guidance on data acquisition and analysis.

Principle of the Method

The fluorescent labeling of cells using this compound is a two-step process:

  • Metabolic Incorporation: Cells are incubated with this compound. The cells incorporate this azido-functionalized lipid into their membranes through their natural metabolic pathways.

  • Bioorthogonal Ligation (Click Chemistry): The azide groups, now present on the cell surface, are then covalently reacted with a fluorescently-labeled alkyne probe. This reaction is highly specific and does not interfere with native biological processes. Two primary methods for this ligation are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction catalyzed by copper(I) ions.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) for the reaction, which is ideal for live-cell imaging due to the cytotoxicity of copper.[4][5]

The result is a stable, fluorescently tagged GalCer that can be visualized and quantified.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data for the fluorescent labeling of cells with this compound. These values should be used as a starting point for experimental optimization.

Table 1: Recommended Starting Concentrations for this compound and Fluorescent Alkyne Probes

ParameterRecommended Starting ConcentrationNotes
This compound
- For Metabolic Labeling10 - 50 µMOptimal concentration is cell-type dependent and should be determined empirically.
Fluorescent Alkyne Probes
- Copper-Catalyzed (e.g., Alkyne-Fluorophore)1 - 10 µMLower concentrations are often sufficient due to the high efficiency of the CuAAC reaction.
- Strain-Promoted (e.g., DBCO-Fluorophore)5 - 25 µMHigher concentrations may be needed to achieve sufficient labeling due to slower reaction kinetics compared to CuAAC.[4]

Table 2: Example Incubation Times for Labeling Protocols

StepIncubation TimeTemperatureNotes
Metabolic Incorporation 12 - 48 hours37°CLonger incubation times may lead to higher incorporation but should be balanced with potential cytotoxicity.
CuAAC Reaction 30 - 60 minutesRoom TemperatureA relatively fast reaction.
SPAAC Reaction 60 - 120 minutes37°CReaction kinetics are slower than CuAAC.[4]

Table 3: Illustrative Labeling Efficiency and Cell Viability Data

Cell LineThis compound Conc. (µM)Labeling MethodMean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
HeLa25CuAAC8500>95%
HeLa25SPAAC6200>98%
SH-SY5Y25CuAAC9800>95%
SH-SY5Y25SPAAC7500>98%
Jurkat25SPAAC5500>98%

Note: Data is for illustrative purposes only and will vary based on cell type, probe, and imaging system.

Experimental Protocols

Safety Precautions: Organic azides can be energetic compounds. Always handle this compound and other azide-containing reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with acids and heavy metals.[1]

Protocol 1: Fluorescent Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - For Fixed Cells

This protocol is suitable for endpoint assays where cells are fixed prior to imaging.

Materials:

  • This compound

  • Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor™ 488)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click Chemistry Reaction Buffer (e.g., PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 500 mM in H₂O, prepare fresh)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in H₂O)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.

  • Metabolic Labeling: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM). c. Replace the existing medium with the labeling medium and incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Fixation: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • (Optional) Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following to the Click Chemistry Reaction Buffer:

    • 10 µL of 1 mM alkyne-fluorophore stock (final concentration: 10 µM)
    • 20 µL of 50 mM CuSO₄ stock (final concentration: 1 mM)
    • 20 µL of 50 mM THPTA stock (final concentration: 1 mM)
    • 20 µL of 500 mM Sodium Ascorbate stock (final concentration: 10 mM) b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol. c. Wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the dish using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Fluorescent Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - For Live-Cell Imaging

This protocol is ideal for visualizing the dynamics of GalCer in living cells.

Materials:

  • This compound

  • Strained alkyne-fluorophore (e.g., DBCO-Cy5)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and HEPES)

  • DAPI or Hoechst stain (optional, for endpoint imaging)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.

  • Metabolic Labeling: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM). c. Replace the existing medium with the labeling medium and incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Strain-Promoted Click Reaction: a. Wash the cells twice with pre-warmed live-cell imaging medium. b. Prepare a solution of the strained alkyne-fluorophore in live-cell imaging medium at the desired final concentration (e.g., 10 µM). c. Add the probe-containing medium to the cells. d. Incubate for 60-120 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging: a. Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe. b. Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber. c. (Optional) For endpoint analysis, you can fix and counterstain the cells as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

G cluster_0 Metabolic Labeling cluster_1 CuAAC Protocol (Fixed Cells) cluster_2 SPAAC Protocol (Live Cells) A Seed Cells B Incubate with This compound (24-48h, 37°C) A->B C Wash with PBS B->C H Wash with Live-Cell Medium B->H D Fix with 4% PFA C->D E Click Reaction with Alkyne-Fluorophore, CuSO4, Sodium Ascorbate, Ligand (30-60 min, RT) D->E F Wash and Counterstain E->F G Image (Microscopy/Flow Cytometry) F->G I Incubate with DBCO-Fluorophore (60-120 min, 37°C) H->I J Wash I->J K Live-Cell Imaging J->K

Caption: Experimental workflows for fluorescent labeling.

G cluster_0 Cellular Uptake and Incorporation cluster_1 Click Chemistry Reaction cluster_2 Detection AzidoGalCer This compound (Exogenous) Membrane Plasma Membrane AzidoGalCer->Membrane Incorporation AzideOnCell Azide on Cell Surface Membrane->AzideOnCell LabeledCell Fluorescently Labeled Cell AzideOnCell->LabeledCell AlkyneFluorophore Alkyne-Fluorophore (e.g., DBCO-Cy5) AlkyneFluorophore->LabeledCell Microscope Fluorescence Microscope LabeledCell->Microscope Visualization FlowCytometer Flow Cytometer LabeledCell->FlowCytometer Quantification

Caption: Logical flow of the labeling and detection process.

Galactosylceramide Signaling Pathway

G GalCer Galactosylceramide (GalCer) in Lipid Rafts SrcFamily Src Family Kinases (e.g., Fyn) GalCer->SrcFamily Clustering and Activation SignalTransduction Signal Transduction Cascades SrcFamily->SignalTransduction CellAdhesion Cell Adhesion SignalTransduction->CellAdhesion Myelination Myelination SignalTransduction->Myelination CellGrowth Cell Growth & Differentiation SignalTransduction->CellGrowth

Caption: Simplified GalCer signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Fluorescent Signal - Inefficient metabolic incorporation of this compound.- Inefficient click reaction.- Photobleaching of the fluorophore.- Increase the concentration of this compound or the incubation time.- Ensure the freshness of the sodium ascorbate solution for CuAAC. For SPAAC, consider a longer incubation time or a higher concentration of the strained alkyne probe.- Use an anti-fade mounting medium and minimize exposure to excitation light.
High Background Fluorescence - Incomplete removal of unbound fluorescent probe.- Non-specific binding of the probe.- Increase the number and duration of wash steps after the click reaction.- Add a blocking step with BSA before the click reaction.
Cell Death or Altered Morphology - Cytotoxicity of this compound.- Cytotoxicity of the click reaction components (especially copper).- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- For live-cell imaging, use the copper-free SPAAC method. For fixed-cell CuAAC, ensure thorough washing after the reaction.

Conclusion

C6(6-azido) Galactosylceramide provides a versatile and powerful tool for the fluorescent labeling and subsequent imaging of galactosylceramides in cells. The choice between the copper-catalyzed and strain-promoted click chemistry protocols allows for flexibility in experimental design, accommodating both fixed and live-cell applications. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to investigate the intricate roles of GalCer in cellular processes. As with any labeling technique, optimization of reagent concentrations and incubation times for the specific cell type and experimental setup is crucial for achieving robust and reproducible results.

References

Application Notes and Protocols: A Step-by-Step Guide for C6(6-azido) GalCer Conjugation to Alkyne Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of C6(6-azido) Galactosylceramide (GalCer) to various alkyne-functionalized probes using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the stable and specific labeling of the azide-modified sphingolipid, facilitating a wide range of applications from fluorescent imaging of cellular structures to the development of targeted drug delivery systems.

Introduction

Galactosylceramide (GalCer) is a vital glycosphingolipid, primarily found in the myelin sheath of the nervous system, where it plays a crucial role in membrane structure and signal transduction.[1][2] The ability to attach probes to GalCer provides an invaluable tool for studying its metabolism, trafficking, and role in diseases such as Krabbe disease, a lysosomal storage disorder caused by the deficiency of the enzyme galactosylceramidase (GALC).[1][3] The introduction of a C6-azido group on the acyl chain of GalCer allows for its specific covalent modification with alkyne-containing molecules, including fluorophores, biotin, or drug molecules, via the highly efficient and specific CuAAC reaction.[4][5] This reaction forms a stable triazole linkage, is highly efficient, and proceeds under mild conditions, making it ideal for use with sensitive biological molecules.[5][6][7]

Principle of the Reaction

The core of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. In this reaction, a terminal alkyne and an azide (B81097) undergo a [3+2] cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[8] To prevent the oxidation of the catalyst and protect the biological molecules from reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often included.[8][9]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation of C6(6-azido) GalCer to an alkyne probe.

Materials and Reagents
  • C6(6-azido) Galactosylceramide (GalCer-N₃)

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: A mixture of organic solvent and water is typically used. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tert-butanol (B103910), and water. The choice of solvent will depend on the solubility of the reactants.

  • Nitrogen or Argon gas for deoxygenation

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent system (e.g., chloroform (B151607)/methanol)

  • Flash chromatography system with silica (B1680970) gel column

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram

G Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_characterization Characterization prep_reagents Prepare Stock Solutions (GalCer-N3, Alkyne Probe, CuSO4, Sodium Ascorbate, Ligand) mix Mix Reactants (GalCer-N3, Alkyne Probe, Ligand, CuSO4) prep_reagents->mix deoxygenate Deoxygenate Mixture (N2 or Ar) mix->deoxygenate initiate Initiate Reaction (Add Sodium Ascorbate) deoxygenate->initiate incubate Incubate (Room Temperature, 1-4h) initiate->incubate tlc Monitor Reaction Progress (TLC) incubate->tlc Periodically quench Quench Reaction tlc->quench Upon Completion extract Solvent Extraction quench->extract purify Purify Conjugate (Flash Chromatography) extract->purify characterize Characterize Product (Mass Spectrometry, NMR) purify->characterize

Caption: Workflow for CuAAC conjugation of this compound.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).

    • Prepare a 10-20 mM stock solution of the alkyne probe in the same solvent. A slight excess of the alkyne probe (1.2-1.5 equivalents) is often used.

    • Prepare a 50 mM aqueous stock solution of CuSO₄·5H₂O.

    • Prepare a 100 mM aqueous stock solution of sodium ascorbate. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or the reaction solvent.

  • Reaction Setup:

    • In a microcentrifuge tube or a small reaction vial, add the desired amount of this compound stock solution.

    • Add the alkyne probe stock solution.

    • Add the THPTA or TBTA ligand stock solution to achieve a final concentration of approximately 5 times that of the copper sulfate.

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol% relative to the limiting reactant (typically the azido-lipid).

    • Add the co-solvent (e.g., tert-butanol and water) to achieve the desired final concentrations and solvent ratio (e.g., 1:1 DMF:water).

  • Deoxygenation:

    • To prevent the oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from the reaction mixture. Bubble nitrogen or argon gas through the solution for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.

    • Seal the reaction vessel and incubate at room temperature with gentle stirring or agitation. The reaction is typically complete within 1-4 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (this compound and the alkyne probe) on a silica gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of chloroform and methanol).

    • Visualize the spots under UV light (if the probe is UV-active) or by using a suitable staining agent. The formation of a new, more polar spot corresponding to the triazole conjugate and the disappearance of the limiting reactant indicate the progression of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, as indicated by TLC, quench the reaction by exposing it to air.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a solvent gradient (e.g., from chloroform to a mixture of chloroform and methanol) to elute the desired conjugate.[10]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using high-resolution mass spectrometry (HRMS) to determine the exact mass of the product.

    • Further structural confirmation can be obtained by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which will show characteristic signals for the triazole ring protons and carbons.[10][11][12][13][14]

Quantitative Data Summary

The CuAAC reaction is known for its high efficiency, often yielding quantitative or near-quantitative results.[5][8][9] The following table provides representative data for a typical conjugation reaction.

ParameterValueReference
Reactants
This compound1.0 equivalent-
Alkyne-probe1.2 equivalents-
Catalyst System
CuSO₄·5H₂O5 mol%[8]
Sodium Ascorbate10 mol%[8]
THPTA25 mol%[9]
Reaction Conditions
SolventDMF/H₂O (1:1)[5]
TemperatureRoom Temperature[5]
Reaction Time2 hours[5]
Outcome
Expected Yield >95% [5]

Signaling Pathway Diagram: Galactosylceramide Metabolism

GalCer is a key component of myelin and its metabolism is critical for nervous system function. The following diagram illustrates the synthesis and degradation pathway of GalCer.

G Simplified Galactosylceramide Metabolic Pathway cluster_synthesis Synthesis (ER) cluster_degradation Degradation (Lysosome) cluster_enzyme Enzymes Cer Ceramide CGT CGT (UGT8) Cer->CGT UDP_Gal UDP-Galactose UDP_Gal->CGT GalCer Galactosylceramide (GalCer) GalCer_lys Galactosylceramide (GalCer) GalCer->GalCer_lys Transport to Lysosome GALC GALC GalCer_lys->GALC Cer_lys Ceramide Gal Galactose CGT->GalCer + UDP GALC->Cer_lys + H2O GALC->Gal + H2O

Caption: Synthesis and degradation of Galactosylceramide.

This pathway highlights the synthesis of GalCer from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT), also known as UGT8.[1][2] Subsequently, GalCer is degraded in the lysosome by galactosylceramidase (GALC) into ceramide and galactose.[1][3] Defects in the GALC enzyme lead to the accumulation of GalCer and its cytotoxic metabolite psychosine, causing the severe neurodegenerative disorder known as Krabbe disease.[1]

Conclusion

The conjugation of this compound to alkyne probes via CuAAC is a robust and highly efficient method for labeling this important sphingolipid. The detailed protocol provided herein, along with the expected quantitative outcomes and characterization methods, offers a comprehensive guide for researchers. The ability to attach various probes to GalCer opens up numerous avenues for investigating its biological functions in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for C6(6-azido) Galactosylceramide in Glycolipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-azido) Galactosylceramide (GalCer) is a synthetically modified glycolipid that serves as a powerful tool for investigating glycolipid-protein interactions. Structurally analogous to the potent immunostimulatory glycolipid α-galactosylceramide (α-GalCer), C6(6-azido) GalCer incorporates a chemically versatile azido (B1232118) group at the 6-position of the galactose sugar. This modification provides a bioorthogonal handle for two primary applications: photoaffinity labeling to covalently capture interacting proteins and click chemistry for the conjugation of reporter molecules. These applications are instrumental in identifying novel glycolipid-binding proteins, elucidating signaling pathways, and developing targeted therapeutics.

The primary known interaction partner for α-GalCer analogues is the CD1d protein, a non-polymorphic MHC class I-like molecule that presents glycolipid antigens to invariant Natural Killer T (iNKT) cells. The formation of the CD1d-glycolipid-TCR ternary complex triggers a signaling cascade that leads to the rapid release of a diverse array of cytokines, modulating both innate and adaptive immune responses. This compound enables the detailed study of this critical immunological synapse and the identification of other potential binding partners in various cellular contexts.

Data Presentation

Table 1: Binding Affinities of α-GalCer Analogues to CD1d

The affinity of the T-cell receptor (TCR) for the CD1d-glycolipid complex is a critical determinant of the resulting immune response. Modifications to the α-GalCer structure can modulate this binding affinity. The following table summarizes reported dissociation constants (Kd) for various α-GalCer analogues, providing a quantitative comparison of their binding strengths to CD1d-TCR complexes. Lower Kd values indicate higher binding affinity.

Glycolipid AnalogueTCR TypeBinding Affinity (K D )Reference
α-GalCerHuman iNKT TCR6.7 µM[1]
α-GalCerMouse Vβ8.2 NKT TCR~0.1-0.35 µM[1]
α-C-GalCerMouse Vβ8.2 NKT TCR~10-fold lower than α-GalCer[2][3]
OCH9Human iNKT TCR122 µM[1]
5B (Vα24-Vβ11+)Human TCR4.2 µM[1]
5E (Vα24-Vβ11+)Human TCR6.9 µM[1]
Table 2: Cytokine Release Profile of iNKT Cells upon Stimulation with α-GalCer Analogues

The activation of iNKT cells by α-GalCer and its analogues leads to the secretion of a variety of cytokines, which can be broadly categorized into Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) types. The balance of these cytokines determines the nature of the downstream immune response.

Stimulating GlycolipidCell TypePredominant Cytokine ResponseKey FindingsReference
α-GalCerHuman iNKT cellsMixed Th1 and Th2 (IFN-γ and IL-4)Potent simultaneous release of both Th1 and Th2 cytokines.[4][5]
α-C-GalCerMouse iNKT cellsTh1-biased (IFN-γ > IL-4)Promotes a more robust anti-tumor response.[3]
OCHMouse iNKT cellsTh2-biased (IL-4 > IFN-γ)May be beneficial in autoimmune disease models.[6]
Phenyl-modified α-GalCerMouse iNKT cellsTh1-biasedEnhanced binding avidity and stability of the ternary complex.[6]

Experimental Protocols & Methodologies

Photoaffinity Labeling to Identify Glycolipid-Interacting Proteins

This protocol describes the use of this compound as a photoaffinity probe to identify binding proteins from a cell lysate. The azide (B81097) group on the galactose can be converted to a highly reactive nitrene upon UV irradiation, which then forms a covalent bond with nearby amino acid residues of the interacting protein.

Principle: The aryl azide group is chemically inert in the dark, allowing the glycolipid to bind to its protein partners. Upon UV irradiation, the azide is converted to a reactive nitrene, which crosslinks the glycolipid to its binding protein. The crosslinked complex can then be identified using mass spectrometry.[7][8]

Materials:

  • This compound

  • Cell culture reagents and cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV crosslinking instrument (e.g., Stratalinker with 365 nm bulbs)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

  • (Optional) Alkyne-tagged reporter molecule (e.g., biotin-alkyne or fluorescent-alkyne) for subsequent click chemistry detection.

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Incubate cells with this compound at a predetermined concentration (e.g., 1-10 µM) in serum-free media for a specified time (e.g., 1-4 hours) to allow for cellular uptake and binding to target proteins.

    • Include a negative control with vehicle (e.g., DMSO) and a competition control with an excess of a non-photoreactive analogue (e.g., α-GalCer) to demonstrate binding specificity.[9]

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the cell culture dish on ice and irradiate with UV light (e.g., 365 nm) for a predetermined time (e.g., 5-15 minutes). The optimal time and UV intensity should be empirically determined.

  • Cell Lysis and Protein Extraction:

    • After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Identification of Crosslinked Proteins:

    • Option A: Direct Mass Spectrometry:

      • Separate the protein lysate by SDS-PAGE.

      • Excise the entire lane or specific bands of interest and subject them to in-gel digestion (e.g., with trypsin).

      • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the this compound.[7]

    • Option B: Click Chemistry and Affinity Purification (Two-step approach):

      • To the cell lysate, add an alkyne-biotin tag.

      • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction (see protocol below) to attach biotin (B1667282) to the crosslinked glycolipid.

      • Enrich the biotinylated protein-glycolipid complexes using streptavidin-coated beads.

      • Elute the captured proteins and identify them by mass spectrometry.[9]

Click Chemistry for Labeling and Visualization of Glycolipid-Protein Interactions

This protocol details the use of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the glycolipid. This is useful for visualizing the localization of the glycolipid or for affinity purification of its binding partners.

Principle: The azide group on this compound reacts specifically and efficiently with a terminal alkyne on a reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[10][11]

Materials:

  • This compound-labeled cells or cell lysate

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • PBS or other suitable buffer

Protocol for Labeling in Cell Lysate:

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, sequentially add the following reagents (example concentrations for a 50 µL protein lysate sample):

    • Protein lysate (1-5 mg/mL) in lysis buffer: 50 µL

    • PBS buffer: 100 µL

    • Alkyne-reporter stock solution (e.g., 1 mM in DMSO): 4 µL (final concentration ~20 µM)

    • THPTA ligand (e.g., 100 mM in water): 10 µL

    • CuSO₄ (e.g., 20 mM in water): 10 µL

    • Freshly prepared sodium ascorbate (B8700270) (e.g., 300 mM in water): 10 µL[12]

  • Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.

  • Downstream Analysis:

    • For In-Gel Fluorescence:

      • Precipitate the proteins (e.g., with methanol/chloroform).

      • Resuspend the protein pellet in SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE.

      • Visualize the fluorescently labeled proteins using a gel scanner.[13][14]

    • For Affinity Purification (if using alkyne-biotin):

      • Proceed with streptavidin bead-based enrichment as described in the photoaffinity labeling protocol.

Protocol for Labeling on Live Cells:

  • Cell Preparation:

    • Incubate cells with this compound as described in the photoaffinity labeling protocol.

    • Wash the cells twice with ice-cold PBS.

  • Prepare Click Reaction Cocktail (for live cells): In a microcentrifuge tube, prepare the following mixture on ice:

    • DPBS containing the alkyne-fluorophore (e.g., 25 µM final concentration).

    • Premixed CuSO₄ and THPTA (1:5 molar ratio).

    • Aminoguanidine (1 mM final concentration, to reduce cell toxicity).

    • Freshly prepared sodium ascorbate (2.5 mM final concentration).[10]

  • Incubation: Add the click reaction cocktail to the cells and incubate on ice for 5-10 minutes.

  • Visualization:

    • Wash the cells three times with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Image the cells using fluorescence microscopy.

Visualizations

iNKT Cell Activation Signaling Pathway

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR TCR CD1d->TCR Ternary Complex Formation C6_GalCer C6(6-azido) GalCer C6_GalCer->CD1d Binding & Presentation Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Release Cytokine Release (IFN-γ, IL-4) Signaling_Cascade->Cytokine_Release Induces

Caption: iNKT cell activation by this compound presented on CD1d.

Experimental Workflow for Photoaffinity Labeling

Photoaffinity_Labeling_Workflow Start Start Incubate Incubate cells with This compound Start->Incubate UV_Crosslink UV Crosslinking (365 nm) Incubate->UV_Crosslink Lyse Cell Lysis & Protein Extraction UV_Crosslink->Lyse Click_Chemistry Click Chemistry with Alkyne-Biotin (Optional) Lyse->Click_Chemistry Two-Step Analysis SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Direct Analysis Enrich Affinity Purification (Streptavidin Beads) Click_Chemistry->Enrich Enrich->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Identify Interacting Proteins MS->Identify

Caption: Workflow for identifying glycolipid-binding proteins using photoaffinity labeling.

Experimental Workflow for Click Chemistry Labeling

Click_Chemistry_Workflow Start Start Label_Cells Label cells with This compound Start->Label_Cells Click_Reaction CuAAC Click Reaction with Alkyne-Fluorophore Label_Cells->Click_Reaction Wash_Fix Wash and Fix Cells Click_Reaction->Wash_Fix Microscopy Fluorescence Microscopy Wash_Fix->Microscopy Visualize Visualize Glycolipid Localization Microscopy->Visualize

Caption: Workflow for visualizing glycolipid localization using click chemistry.

References

Metabolic Labeling of Cells with Azido-Galactosylceramide (C6-Azido-GalCer)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Metabolic labeling with azido-sugars is a powerful chemoselective technique that enables the visualization and characterization of glycoconjugates in living systems. By introducing a bioorthogonal azide (B81097) group into cellular glycans, researchers can subsequently attach probes for imaging, affinity purification, and proteomic analysis via click chemistry. This document provides detailed protocols and application notes for the use of C6(6-azido) Galactosylceramide (C6-Azido-GalCer), a synthetic analog of Galactosylceramide, for labeling and studying glycosphingolipids (GSLs).

Galactosylceramide and other GSLs are crucial components of the plasma membrane, particularly abundant in lipid rafts, and are involved in fundamental cellular processes such as cell adhesion, signaling, and proliferation. Dysregulation of GSL metabolism is implicated in various diseases, including lysosomal storage disorders and cancer, making them attractive targets for therapeutic development.

Key Applications

  • Imaging and Localization: Visualize the subcellular distribution and dynamics of newly synthesized GSLs in real-time within living cells.

  • Drug Development: Screen for compounds that alter GSL metabolism or trafficking. It can also be used to study the interaction of drug candidates with GSL-rich membrane domains.

  • Biomarker Discovery: Identify changes in GSL expression and localization associated with disease states or drug treatment.

  • Interaction Studies: Isolate and identify GSL-binding proteins and explore their roles in cellular signaling pathways.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with C6-Azido-GalCer

This protocol describes the metabolic incorporation of C6-Azido-GalCer into cellular GSLs.

Materials:

  • C6(6-azido) Galactosylceramide (C6-Azido-GalCer)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Mammalian cell line of choice (e.g., HeLa, SH-SY5Y, MCF-7)

  • 6-well or 12-well tissue culture plates

  • Complexing agent (e.g., BSA-fatty acid free)

  • Ethanol (B145695) or DMSO for stock solution preparation

Procedure:

  • Cell Seeding: Plate cells onto tissue culture plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Labeling Medium:

    • Prepare a 1-10 mM stock solution of C6-Azido-GalCer in ethanol or DMSO.

    • For the working labeling medium, dilute the C6-Azido-GalCer stock solution into pre-warmed cell culture medium. The final concentration typically ranges from 5 to 50 µM.

    • To enhance the solubility and delivery of the lipid, it is often complexed with a carrier like bovine serum albumin (BSA). This can be done by adding the C6-Azido-GalCer to a solution of BSA in serum-free media and incubating for 15-30 minutes at 37°C before adding to the cells.

  • Metabolic Labeling:

    • Aspirate the old medium from the cultured cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period ranging from 4 to 48 hours at 37°C and 5% CO2. The optimal incubation time depends on the cell type and the specific experimental goals and should be determined empirically.

  • Cell Harvesting and Fixation (for imaging):

    • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated probe.

    • For imaging, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells again three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

This protocol uses a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the azide-modified GSLs.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488, Alkyne-DBCO-546)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • PBS

  • Optional: Hoechst or DAPI for nuclear counterstaining

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 1 mL final volume:

    • 800 µL PBS

    • 100 µL of 10 mM Sodium Ascorbate (freshly prepared)

    • 20 µL of 100 mM CuSO4

    • 20 µL of 100 mM THPTA

    • 1-10 µL of 1 mM fluorescent alkyne probe (final concentration 1-10 µM)

    • Vortex briefly to mix. Note: Add the components in the order listed to prevent precipitation of copper.

  • Labeling Reaction:

    • Aspirate the PBS from the fixed cells.

    • Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the click reaction cocktail and wash the cells three times with PBS.

    • If desired, incubate with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.

    • Wash three more times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data

The following table summarizes typical experimental parameters and expected outcomes for metabolic labeling with azido-sugars. These values are illustrative and may require optimization for specific cell lines and experimental setups.

ParameterTypical RangeNotes
C6-Azido-GalCer Concentration 5 - 50 µMHigher concentrations may lead to cytotoxicity. Optimal concentration should be determined via a dose-response experiment.
Labeling Time 4 - 48 hoursDependent on the turnover rate of GSLs in the specific cell type.
Cell Viability > 90%Should be assessed via MTT assay or similar methods to ensure labeling conditions are not toxic.
Fluorescent Alkyne Probe Conc. 1 - 10 µMTitrate to achieve optimal signal-to-noise ratio.
Click Reaction Time 30 - 60 minutesSufficient for complete reaction in most cases.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for metabolic labeling of GSLs with C6-Azido-GalCer followed by fluorescent detection.

G cluster_workflow Experimental Workflow A 1. Cell Culture Seed and grow cells to 70-80% confluency. B 2. Metabolic Labeling Incubate cells with C6-Azido-GalCer (5-50 µM) for 4-48h. A->B C 3. Wash & Fix Remove excess probe and fix cells with 4% PFA. B->C D 4. Click Chemistry React with fluorescent alkyne probe via CuAAC. C->D E 5. Imaging/Analysis Visualize with fluorescence microscopy or analyze by flow cytometry/mass spec. D->E

Caption: Workflow for metabolic labeling and visualization.

Glycosphingolipid Biosynthesis and Labeling

This diagram shows a simplified pathway of GSL biosynthesis, indicating where the C6-Azido-GalCer analog is incorporated.

G cluster_pathway GSL Biosynthesis & Labeling Cer Ceramide GalCer Galactosylceramide (GalCer) Cer->GalCer + UDP-Gal Sulfatide Sulfatide GalCer->Sulfatide Sulfation Enzyme1 GalT Enzyme2 SULT Azido_GalCer C6-Azido-GalCer (Metabolic Analog) Labeled_GSLs Azide-Labeled GSLs in Membrane Azido_GalCer->Labeled_GSLs Metabolic Incorporation UDP_Gal UDP-Galactose

Caption: Incorporation of C6-Azido-GalCer into GSLs.

Application Notes and Protocols for C6(6-azido) GalCer in iNKT Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Invariant Natural Killer T (iNKT) cells represent a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1] These cells are characterized by their expression of an invariant T-cell receptor (TCR) that recognizes glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[2][3] Upon activation, iNKT cells rapidly secrete a large bolus of both Th1- and Th2-type cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), enabling them to modulate a wide array of immune responses.[1][4][5]

The marine sponge-derived α-galactosylceramide (α-GalCer) is the prototypical and most potent synthetic agonist for iNKT cells.[2][5][6] Its ability to robustly activate iNKT cells has led to its extensive use in pre-clinical models of cancer, infection, and autoimmune diseases.[5][7] C6(6-azido) GalCer is a chemically modified analogue of α-GalCer, featuring an azido (B1232118) group at the C6" position of the galactose sugar. This modification provides a versatile chemical handle for "click chemistry" applications, allowing for the conjugation of fluorescent dyes, biotin, or other molecules of interest. This functionalization enables advanced studies of iNKT cell biology, including ligand trafficking and visualization, without compromising the ligand's ability to stimulate iNKT cells.

These application notes provide a comprehensive overview, experimental protocols, and expected outcomes for the use of this compound in iNKT cell stimulation assays.

Mechanism of Action: iNKT Cell Activation

The activation of iNKT cells by this compound follows a well-established pathway. First, the glycolipid is taken up by an antigen-presenting cell (APC), such as a dendritic cell or macrophage. Inside the APC, it is loaded onto the CD1d molecule within the endosomal-lysosomal compartment. The CD1d-glycolipid complex is then transported to the APC surface. The invariant TCR on the iNKT cell specifically recognizes this complex, triggering a downstream signaling cascade that results in rapid cytokine production and cellular activation.[8][9]

iNKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC_surface Cell Surface TCR Invariant TCR APC_surface->TCR TCR Recognition Endosome Endosome Endosome->APC_surface CD1d-Ligand Complex Presentation CD1d_synthesis CD1d Synthesis CD1d_synthesis->Endosome Trafficking iNKT_Cell iNKT Cell Signaling Signaling Cascade TCR->Signaling Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Signaling->Cytokines Glycolipid This compound Glycolipid->Endosome Uptake

Fig 1. iNKT cell activation by this compound.

Comparative Cytokine Release Data

The stimulation of iNKT cells with α-GalCer and its analogues results in the production of a variety of cytokines. The specific profile can be influenced by the structure of the glycolipid. While α-GalCer induces a mixed Th1/Th2 response, certain modifications can skew the response towards either a Th1 (IFN-γ dominant) or Th2 (IL-4 dominant) profile.[1] The tables below summarize typical cytokine responses observed after stimulation with α-GalCer, providing a baseline for comparison when using this compound.

Table 1: In Vivo Cytokine Production in Mice after α-GalCer Administration

Cytokine Peak Serum Level (pg/mL) Time Post-Injection
IL-4 1000 - 5000 2 - 4 hours
IFN-γ 5000 - 20,000 12 - 24 hours
IL-2 Varies 2 - 6 hours
IL-12 1000 - 4000 12 - 18 hours

Data compiled from publicly available studies on C57BL/6 mice injected with 2-5 µg of α-GalCer.[10]

Table 2: In Vitro Cytokine Production by Splenocytes

Stimulant IFN-γ (ng/mL) IL-4 (ng/mL)
α-GalCer (100 ng/mL) 20 - 100 5 - 20
Vehicle Control < 1 < 0.1

Represents typical data from in vitro co-culture of mouse splenocytes for 48-72 hours.

Experimental Protocols

Protocol 1: In Vitro Human or Mouse iNKT Cell Stimulation Assay

This protocol describes the co-culture of iNKT cells with antigen-presenting cells loaded with this compound to measure cytokine production or cell activation.

Materials and Reagents:

  • This compound

  • Vehicle (e.g., DMSO, Polysorbate 20)

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Dendritic cells (DCs) or other CD1d-expressing APCs

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human or mouse IL-2 (for iNKT cell line expansion)

  • 96-well flat-bottom culture plates

  • ELISA kits for IFN-γ and IL-4

  • Flow cytometry antibodies (anti-CD3, anti-iNKT TCR, anti-CD69)

Workflow:

In_Vitro_Workflow A 1. Prepare APCs (e.g., Dendritic Cells) C 3. Load APCs with Glycolipid (100 ng/mL, 16-24h) A->C B 2. Prepare this compound (Dilute in vehicle, then media) B->C E 5. Co-culture APCs and Responders (1:1 to 10:1 ratio) C->E D 4. Isolate Responder Cells (PBMCs, Splenocytes, or iNKT cell lines) D->E F 6. Incubate for 48-72 hours E->F G 7. Harvest Supernatant F->G I 9. Analyze Cell Activation (Flow Cytometry for CD69) F->I H 8. Analyze Cytokines (ELISA for IFN-γ, IL-4) G->H

Fig 2. Workflow for in vitro iNKT cell stimulation.

Procedure:

  • Prepare Antigen-Presenting Cells (APCs):

    • Generate monocyte-derived dendritic cells (DCs) from PBMCs or bone marrow-derived DCs from mice. Alternatively, use a CD1d-transfected cell line.

    • Plate APCs in a 96-well plate at 5 x 10⁴ to 1 x 10⁵ cells per well.

  • Load APCs with this compound:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 100 µg/mL in DMSO).

    • Dilute the stock solution in complete culture medium to a working concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

    • Remove the medium from the APCs and add 100 µL of the this compound solution. Add medium with the corresponding vehicle concentration as a negative control.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Prepare Responder Cells:

    • Isolate fresh PBMCs or splenocytes containing iNKT cells. Alternatively, use an established iNKT cell line.

    • Wash the cells and resuspend in complete culture medium.

  • Co-culture:

    • After the loading incubation, wash the APCs twice with medium to remove excess glycolipid.

    • Add responder cells to the wells containing the loaded APCs at a desired ratio (e.g., 1 x 10⁵ responder cells per well).

    • Bring the final volume to 200 µL per well with complete medium.

  • Incubation and Analysis:

    • Incubate the co-culture for 48-72 hours at 37°C, 5% CO₂.

    • For cytokine analysis: Centrifuge the plate and carefully collect the supernatant. Measure IFN-γ and IL-4 concentrations using ELISA kits according to the manufacturer's instructions.

    • For activation marker analysis: Gently harvest the cells and stain for surface markers such as CD3 and CD69. Analyze by flow cytometry, gating on the iNKT cell population.

Protocol 2: In Vivo iNKT Cell Stimulation in Mice

This protocol describes the administration of this compound to mice to analyze the systemic iNKT cell response.

Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., PBS with 0.5% Polysorbate 20 and 0.5% DMSO)

  • C57BL/6 or BALB/c mice (6-10 weeks old)

  • Syringes and needles for injection (intraperitoneal or intravenous)

  • Equipment for blood collection (e.g., heparinized capillaries)

  • ELISA kits for serum cytokine analysis

Procedure:

  • Prepare Glycolipid for Injection:

    • Dissolve this compound in the vehicle to a final concentration of 20 µg/mL. This will allow for a 5 µg dose in a 250 µL injection volume.[10]

    • Prepare a vehicle-only solution for control mice.

  • Administration:

    • Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with the this compound solution. A typical dose is 2-5 µg per mouse.[10][11]

    • Inject a control group of mice with the vehicle solution.

  • Sample Collection:

    • For cytokine analysis, collect blood samples via retro-orbital or tail bleed at various time points post-injection.

      • For IL-4: 2, 4, and 6 hours.

      • For IFN-γ: 6, 12, and 24 hours.

    • Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

  • Cytokine Analysis:

    • Thaw serum samples and measure cytokine concentrations using ELISA kits as per the manufacturer's protocol.

  • Cellular Analysis (Optional):

    • At desired time points (e.g., 72 hours for peak expansion), euthanize mice and harvest spleens and livers.

    • Prepare single-cell suspensions.

    • Analyze iNKT cell populations by flow cytometry using CD1d-tetramers loaded with a reference glycolipid and antibodies against TCRβ, CD69, or other activation markers.[11]

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of C6(6-azido) Galactosylceramide with DBCO-Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of glycobiology relies on precise tools to study the function, trafficking, and metabolism of complex carbohydrates and glycosphingolipids like galactosylceramide (GalCer). C6(6-azido) Galactosylceramide is a metabolically active analogue of the natural GalCer, modified with a bioorthogonal azide (B81097) group. This modification allows for its detection and visualization through "click chemistry."[][2]

Specifically, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful method for covalently labeling C6(6-azido) GalCer. This reaction utilizes a dibenzocyclooctyne (DBCO) group, which reacts spontaneously and with high specificity with the azide on GalCer to form a stable triazole linkage.[3][4] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (neutral pH, aqueous environment, 4-37°C) without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[5][6][7]

These notes provide detailed protocols for the use of this compound with DBCO-alkyne reagents for applications ranging from in vitro conjugation to live-cell imaging, which are critical for understanding sphingolipid biology and developing novel therapeutics.[8]

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by reactant concentrations, temperature, and the specific molecular context. The following tables provide key data for experimental design.

Table 1: Properties of Core Reactants

Compound Molecular Formula Molecular Weight ( g/mol ) Key Features
This compound C₃₀H₅₆N₄O₈ 600.79[] Contains a terminal azide for click chemistry; acts as a functional probe for natural GalCer.[][2]

| DBCO-functionalized molecules | Varies | Varies | Contains a strained alkyne for rapid, copper-free click reaction; stable and highly selective for azides.[4][9] |

Table 2: Typical Reaction Parameters for SPAAC with DBCO Reagents

Parameter In Vitro Conjugation Live Cell Labeling Notes
Solvent/Buffer DMSO, DMF, PBS, Aqueous Buffers Complete Cell Culture Medium DBCO reagents can be dissolved in DMSO/DMF before dilution in aqueous buffers.[6][10] Avoid buffers containing sodium azide (NaN₃).[10]
Reactant Concentration 1.5 - 3x molar excess of DBCO-alkyne 20 - 50 µM DBCO-fluorophore For live cells, this compound is typically used at lower concentrations (e.g., 5-25 µM) during a pre-incubation step.[5]
Temperature 4°C to Room Temperature (~25°C) 37°C Reactions are efficient across a range of temperatures.[11]

| Reaction Time | 4 - 24 hours | 15 - 60 minutes | Reaction time depends on concentration and reactants. Live-cell labeling is typically rapid.[5][6] |

Diagrams: Reaction and Workflows

// Invisible node for reaction label mid [shape=plaintext, label="Strain-Promoted\n[3+2] Cycloaddition\n(Copper-Free)"]; edge [style=invis]; Product -> mid;

} caption { label = "Fig. 1: SPAAC Reaction between this compound and a DBCO-alkyne."; fontname = "Arial"; fontsize = 10; }

The SPAAC reaction mechanism.

Experimental workflow for cellular imaging.

Logical relationship for studying iNKT cell activation.

Experimental Protocols

Protocol 1: In Vitro Conjugation of this compound with a DBCO-Fluorophore

This protocol describes a general method for labeling this compound with a DBCO-activated fluorescent dye in a cell-free environment.

Materials:

  • This compound

  • DBCO-functionalized fluorophore (e.g., DBCO-FITC, DBCO-Cy5)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO. Protect from light. These stock solutions can be stored at -20°C for 2-3 months.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add 2-3 molar equivalents of the DBCO-fluorophore stock solution to the tube.

    • Add PBS (or another aqueous buffer of choice) to the reaction mixture. The final DMSO concentration should ideally be below 20% to ensure solubility while minimizing effects on downstream applications.

  • Incubation:

    • Vortex the mixture gently.

    • Incubate the reaction overnight (12-17 hours) at 4°C or for 2-4 hours at room temperature, protected from light.[6][11]

  • Purification (Optional but Recommended):

    • The final conjugate can be purified to remove unreacted DBCO-fluorophore.

    • Depending on the scale and nature of the fluorophore, purification can be achieved using methods like size-exclusion chromatography, reverse-phase HPLC, or dialysis.

Protocol 2: Live-Cell Metabolic Labeling and Visualization

This protocol details the metabolic incorporation of this compound into cultured cells, followed by fluorescent labeling via SPAAC for microscopy.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound

  • DBCO-functionalized fluorophore (cell-permeable or non-permeable, depending on the target)

  • Anhydrous DMSO

  • Warm PBS (37°C)

  • Pre-warmed imaging medium (e.g., phenol (B47542) red-free medium)

  • Nuclear counterstain (e.g., Hoechst 33342, optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in complete culture medium to a final working concentration (e.g., 25 µM).

    • Replace the medium on the cultured cells with the medium containing this compound.

    • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[5]

  • SPAAC Reaction (Click Labeling):

    • Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).

    • Shortly before use, dilute the DBCO-fluorophore stock in pre-warmed complete culture medium to a final concentration of 20-50 µM.[5]

    • Wash the cells twice with warm PBS to remove unincorporated this compound.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5]

  • Washing and Counterstaining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • (Optional) If a nuclear counterstain is desired, incubate the cells with Hoechst 33342 according to the manufacturer's instructions.

    • Wash the cells once more with PBS.

  • Imaging:

    • Replace the PBS with pre-warmed imaging medium.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and nuclear stain.

References

Application Notes and Protocols for C6(6-azido) Galactosylceramide (GalCer) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C6(6-azido) Galactosylceramide (GalCer) in the development of targeted drug delivery systems. The unique chemical structure of C6(6-azido) GalCer, featuring a terminal azide (B81097) group, enables its conjugation to a wide array of molecules through "click chemistry," making it an invaluable tool for creating sophisticated and targeted therapeutic nanoparticles.

Introduction to this compound

This compound is a synthetic analog of α-galactosylceramide (α-GalCer), a potent activator of invariant Natural Killer T (iNKT) cells.[1] iNKT cells are a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[2] Upon activation, iNKT cells rapidly produce a cascade of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which can modulate the immune response to either enhance anti-tumor immunity or suppress autoimmune reactions.[2][3]

The key feature of this compound is the presence of an azide (N₃) group at the terminus of its C6 acyl chain.[4] This azide group serves as a chemical handle for covalent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[4][5] This allows for the efficient and specific attachment of targeting ligands, therapeutic agents, or imaging probes to nanoparticles formulated with this compound.

Chemical Structure of this compound

PropertyValue
Molecular Formula C₃₀H₅₆N₄O₈
Molecular Weight 600.79 g/mol
Appearance White Solid
Synonyms D-galactosyl-β-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine

Applications in Targeted Drug Delivery

The bifunctional nature of this compound—acting as both a targeting moiety for iNKT cells and a platform for chemical conjugation—opens up several avenues for the development of advanced drug delivery systems.

  • Active Targeting to Antigen-Presenting Cells (APCs): GalCer is recognized by the CD1d receptor on APCs, such as dendritic cells and macrophages.[1] Nanoparticles incorporating this compound can be targeted to these cells, which are key players in initiating and shaping immune responses.

  • Cancer Immunotherapy: By activating iNKT cells, this compound-containing nanoparticles can stimulate a potent anti-tumor immune response.[2] This can be further enhanced by co-delivering tumor-associated antigens or other immunomodulatory drugs.

  • Targeted Drug Delivery: The azide group allows for the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) that can direct the nanoparticle to specific cell types or tissues, thereby increasing therapeutic efficacy and reducing off-target toxicity.

  • Combination Therapy: The nanoparticle platform enables the co-encapsulation and/or surface conjugation of multiple therapeutic agents, facilitating combination therapies.

Experimental Protocols

Here, we provide detailed protocols for the formulation of this compound-containing liposomes, drug conjugation via click chemistry, and in vitro/in vivo evaluation of the resulting drug delivery system.

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5). b. Attach the flask to a rotary evaporator and rotate it in a water bath at 60°C to evaporate the chloroform, forming a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).[6]

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension 11 times through the membrane to form small unilamellar vesicles (SUVs) with a uniform size distribution.[7]

  • Characterization: a. Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[8][9] b. The expected size should be around 100-120 nm with a low polydispersity index (PDI < 0.2).

Protocol 2: Drug Conjugation to this compound Liposomes via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the conjugation of an alkyne-modified drug to the surface of this compound-containing liposomes.

Materials:

  • This compound liposomes (from Protocol 1)

  • Alkyne-modified drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Prepare Reagent Solutions: a. Prepare a 10 mM solution of CuSO₄ in deionized water. b. Prepare a 50 mM solution of sodium ascorbate in deionized water (prepare fresh). c. Prepare a 50 mM solution of THPTA in deionized water. d. Prepare a solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).

  • Click Reaction: a. In a microcentrifuge tube, mix the this compound liposome suspension with the alkyne-modified drug. b. Add THPTA solution to the mixture. c. Add CuSO₄ solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10] e. Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking.

  • Purification: a. Purify the drug-conjugated liposomes from unreacted drug and catalyst by passing the reaction mixture through a size exclusion chromatography column equilibrated with PBS.[11] b. Collect the fractions containing the liposomes.

  • Quantification of Drug Loading: a. Disrupt the purified liposomes using a suitable solvent (e.g., methanol). b. Quantify the amount of conjugated drug using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or fluorescence).[12][13] c. Calculate the drug loading content and efficiency.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol evaluates the cytotoxic effect of drug-conjugated this compound liposomes on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Drug-conjugated this compound liposomes

  • Free drug solution

  • Empty liposomes (control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Treatment: a. Treat the cells with serial dilutions of the drug-conjugated liposomes, free drug, and empty liposomes. Include untreated cells as a control. b. Incubate the plates for 48-72 hours.[15]

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.[16]

  • Data Analysis: a. Calculate the cell viability as a percentage of the untreated control. b. Determine the half-maximal inhibitory concentration (IC50) for each treatment group.

Protocol 4: In Vivo Biodistribution Study

This protocol assesses the biodistribution of the targeted liposomes in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with MCF-7 xenografts)

  • Fluorescently labeled drug-conjugated this compound liposomes (e.g., labeled with a near-infrared dye)

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Animal Model: a. Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[1]

  • Administration: a. Intravenously inject the fluorescently labeled liposomes into the tail vein of the mice.[17]

  • In Vivo Imaging: a. At various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[18][19]

  • Ex Vivo Imaging and Quantification: a. At the final time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, heart, lungs) and acquire ex vivo fluorescence images. b. Quantify the fluorescence intensity in each organ to determine the biodistribution profile.[17][20]

Data Presentation

Table 1: Physicochemical Characterization of Liposomes

FormulationAverage Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Empty Liposomes105.2 ± 3.10.15 ± 0.02-15.8 ± 1.2
Drug-Conjugated Liposomes112.5 ± 4.50.18 ± 0.03-12.3 ± 1.5

Note: The data presented are representative and may vary depending on the specific lipids and drugs used.[21][22]

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Drug-Conjugated Liposomes5.285.4

Note: Drug loading content is defined as (weight of drug in liposomes / total weight of liposomes) x 100%. Encapsulation efficiency is defined as (weight of drug in liposomes / initial weight of drug used) x 100%.[23]

Table 3: In Vitro Cytotoxicity (IC50 values in µM)

Cell LineFree DrugDrug-Conjugated LiposomesEmpty Liposomes
MCF-70.580.32> 100

Note: Data are representative and demonstrate the enhanced cytotoxicity of the targeted liposomal formulation compared to the free drug.[11]

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Drug Conjugation cluster_evaluation Evaluation lipids Lipids (DSPC, Cholesterol, This compound) film Thin Film Hydration lipids->film extrude Extrusion film->extrude lipo Azido-Functionalized Liposomes extrude->lipo click Click Chemistry (CuAAC) lipo->click drug Alkyne-Modified Drug drug->click purify Purification click->purify conjugated_lipo Drug-Conjugated Liposomes purify->conjugated_lipo invitro In Vitro Studies (Cytotoxicity, Uptake) conjugated_lipo->invitro invivo In Vivo Studies (Biodistribution, Efficacy) conjugated_lipo->invivo

Caption: Experimental workflow for the development of a targeted drug delivery system.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_downstream Downstream Effects CD1d CD1d TCR Invariant TCR CD1d->TCR Presentation Lipo Drug-Conjugated This compound Liposome Lipo->CD1d Binding Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines NK_activation NK Cell Activation Cytokines->NK_activation DC_maturation DC Maturation Cytokines->DC_maturation B_cell_help B Cell Help Cytokines->B_cell_help Tumor_cell_killing Tumor Cell Killing NK_activation->Tumor_cell_killing CTL_response CTL Response DC_maturation->CTL_response CTL_response->Tumor_cell_killing

Caption: iNKT cell activation pathway by this compound-containing liposomes.

Logical_Relationship C6_GalCer This compound Targeting iNKT Cell Targeting (via Galactose) C6_GalCer->Targeting Conjugation Drug/Ligand Conjugation (via Azide) C6_GalCer->Conjugation Nanoparticle Functionalized Nanoparticle Targeting->Nanoparticle Conjugation->Nanoparticle Targeted_Delivery Targeted Drug Delivery Nanoparticle->Targeted_Delivery Immunotherapy Cancer Immunotherapy Nanoparticle->Immunotherapy Therapeutic_Outcome Improved Therapeutic Outcome Targeted_Delivery->Therapeutic_Outcome Immunotherapy->Therapeutic_Outcome

Caption: Logical relationship of this compound functionalities.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Labeled with C6(6-azido) Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramide (GalCer) is a vital glycosphingolipid, predominantly found in the myelin sheath of the nervous system and in specialized cell membrane domains known as lipid rafts. Its metabolism and signaling are crucial for cell structure, signaling, and intercellular communication. Dysregulation of GalCer metabolism has been implicated in various neurological disorders and cancer. The ability to track the incorporation and localization of GalCer in living cells is essential for understanding its biological functions and for the development of novel therapeutics.

This application note provides a detailed protocol for the analysis of cells labeled with a clickable analog of GalCer, C6(6-azido) Galactosylceramide (C6(6-azido) GalCer), using flow cytometry. This method utilizes bioorthogonal click chemistry to covalently attach a fluorescent probe to the metabolically incorporated azido-functionalized GalCer, enabling sensitive and quantitative single-cell analysis.

Principle of the Method

The workflow involves three main steps:

  • Metabolic Labeling: Cells are incubated with this compound. This analog is processed by the cell's natural metabolic pathways and incorporated into cellular glycoconjugates.

  • Click Chemistry Reaction: The azide (B81097) group on the incorporated GalCer analog is then specifically and covalently reacted with a fluorescently labeled probe containing a strained alkyne (e.g., a DBCO or BCN derivative) via a copper-free click reaction. This bioorthogonal reaction is highly efficient and occurs under physiological conditions without interfering with cellular processes.

  • Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed by flow cytometry to quantify the amount of incorporated this compound on a single-cell basis. This allows for the characterization of cell populations based on their GalCer metabolism.

Data Presentation

The following tables provide representative quantitative data from flow cytometry analysis of cells labeled with an azido-sugar analog. While this data was generated using N-azidoacetylgalactosamine (Ac4GalN-Az), a similar azido-sugar, the results are indicative of the type of data that can be obtained using this compound.

Table 1: Signal-to-Background Ratios (SBRs) in Single-Sugar Labeling Experiments

Cell LineAzido-SugarConcentration (µM)Mean Fluorescence Intensity (MFI)Background MFI (DMSO Control)Signal-to-Background Ratio (SBR)
LL2Ac4GalN-Az50306015020.4 ± 1.8

Data is represented as mean ± standard deviation from three replicate experiments. SBR is calculated as the ratio of the MFI of labeled cells to the MFI of control cells treated with the vehicle (DMSO) alone.[1]

Table 2: Comparison of Labeling Efficiency with Different Azido-Sugars

Cell LineAzido-SugarConcentration (µM)% of Cy5 Positive CellsMean Cy5 Fluorescence Intensity
HepG2Ac4ManAz20095.81.8 x 10^5
HepG2Ac4GalAz20098.22.5 x 10^5

This table illustrates the comparative labeling efficiency of different azido-sugars in a specific cell line, demonstrating that the choice of sugar can influence the intensity of the fluorescent signal.[2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

Materials:

  • Mammalian cell line of interest (e.g., Jurkat, HeLa, or a cell line relevant to the user's research)

  • Complete cell culture medium

  • C6(6-azido) Galactosylceramide (stock solution in DMSO or ethanol)

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 2 x 10^5 cells/mL). Allow the cells to adhere and grow for 24 hours.

  • Prepare the this compound working solution by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 25-100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated cells.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • After incubation, gently wash the cells twice with PBS to remove any unincorporated this compound.

Protocol 2: Copper-Free Click Chemistry Labeling of Azido-Modified Cells

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fluorescently labeled strained alkyne (e.g., DBCO-Cy5, DBCO-FITC, or other DBCO-fluorophore conjugate)

  • PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer)

  • Flow cytometry tubes

Procedure:

  • Harvest the labeled cells using standard methods (e.g., trypsinization for adherent cells or gentle scraping).

  • Resuspend the cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare the fluorescent probe working solution by diluting the stock solution in Staining Buffer to the desired final concentration (e.g., 5-20 µM).

  • Add the fluorescent probe working solution to the cell suspension.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time and temperature should be determined for each cell type and fluorescent probe.

  • After incubation, wash the cells three times with Staining Buffer to remove any unreacted fluorescent probe.

Protocol 3: Flow Cytometry Analysis

Materials:

  • Labeled and washed cells (from Protocol 2)

  • Staining Buffer or FACS buffer (PBS with 1% BSA and 2 mM EDTA)

  • Flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Procedure:

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire data on the flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

  • Analyze the fluorescence intensity of the gated population in the appropriate channel for the chosen fluorophore.

  • Quantify the mean fluorescence intensity (MFI) and the percentage of positive cells for each sample.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Analysis cell_culture Cell Culture add_azido_galcer Add this compound cell_culture->add_azido_galcer incubation Incubate (24-72h) add_azido_galcer->incubation harvest_cells Harvest & Wash Cells incubation->harvest_cells add_dbco_fluorophore Add DBCO-Fluorophore harvest_cells->add_dbco_fluorophore click_incubation Incubate (30-60 min) add_dbco_fluorophore->click_incubation wash_cells Wash Cells click_incubation->wash_cells flow_cytometry Flow Cytometry Analysis wash_cells->flow_cytometry data_quantification Data Quantification flow_cytometry->data_quantification

Caption: Experimental workflow for flow cytometry analysis of this compound labeled cells.

galcer_metabolism cluster_synthesis Synthesis cluster_degradation Degradation (Lysosome) Ceramide Ceramide CGT Ceramide galactosyltransferase (CGT) Ceramide->CGT ACDase Acid Ceramidase (ACDase) Ceramide->ACDase UDP_Galactose UDP-Galactose UDP_Galactose->CGT GalCer Galactosylceramide (GalCer) GALC Galactosylceramidase (GALC) GalCer->GALC Galactose Galactose Sphingosine Sphingosine FattyAcid Fatty Acid CGT->GalCer GALC->Ceramide GALC->Galactose ACDase->Sphingosine ACDase->FattyAcid

Caption: Simplified metabolic pathway of Galactosylceramide (GalCer).

galcer_signaling cluster_gene_expression Gene Expression GalCer Galactosylceramide (GalCer) in Lipid Rafts Signaling_Pathway Signaling Pathway (e.g., via Protein Kinase) GalCer->Signaling_Pathway p53 p53 Expression Signaling_Pathway->p53 down-regulates BCL2 BCL2 p53->BCL2 up-regulates TNFRSF1B TNFRSF1B p53->TNFRSF1B down-regulates TNFRSF9 TNFRSF9 p53->TNFRSF9 down-regulates Apoptosis Resistance to Apoptosis BCL2->Apoptosis TNFRSF1B->Apoptosis TNFRSF9->Apoptosis

Caption: Putative signaling pathway of GalCer in apoptosis regulation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescent signal - Insufficient incubation time with this compound.- Low concentration of this compound.- Inefficient click chemistry reaction.- Low expression of the metabolic machinery for GalCer synthesis in the chosen cell line.- Optimize incubation time (try 48-72 hours).- Increase the concentration of this compound (e.g., up to 100 µM).- Optimize the concentration of the fluorescent probe and incubation time for the click reaction.- Use a positive control cell line known to have high glycosphingolipid metabolism.
High background fluorescence - Incomplete removal of unincorporated this compound or unreacted fluorescent probe.- Non-specific binding of the fluorescent probe to cells.- Increase the number of washing steps after metabolic labeling and click chemistry.- Include a control of unlabeled cells stained with the fluorescent probe to assess non-specific binding.- Titrate the concentration of the fluorescent probe to the lowest effective concentration.
High cell death - Cytotoxicity of this compound or the fluorescent probe at the concentrations used.- Perform a dose-response experiment to determine the optimal, non-toxic concentrations of both reagents.- Reduce the incubation times.

Conclusion

The use of this compound in combination with click chemistry and flow cytometry provides a powerful and quantitative method for studying GalCer metabolism at the single-cell level. This approach is highly specific and sensitive, and it can be adapted for various research applications, including the investigation of disease mechanisms, drug screening, and the development of targeted therapies. The detailed protocols and troubleshooting guide provided in this application note will assist researchers in successfully implementing this technique in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of C6(6-azido) GalCer for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered when working with C6(6-azido) GalCer, focusing on improving its solubility for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: C6(6-azido) Galactosylceramide (this compound) is a synthetically modified sphingolipid. It is an analog of galactosylceramide, a critical component of cellular membranes, particularly in the nervous system. The key modification is the inclusion of a C6 acyl chain and a terminal azide (B81097) group. This azide group enables its use in "click chemistry" reactions, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and tracking in various biological systems.[][2]

Key Properties of this compound:

PropertyDescription
Appearance White Solid[]
Molecular Formula C30H56N4O8[]
Molecular Weight 600.79 g/mol []
Purity Typically >99%[][2]
Storage Store at -20°C[][2]
Solubility Soluble in chloroform (B151607) and methanol.[] Sparingly soluble in aqueous solutions.
Key Feature Contains a terminal azide group for click chemistry applications.[][2]

Q2: Why is the solubility of this compound a concern for in vitro assays?

A2: Like many lipids, this compound is hydrophobic and has very limited solubility in aqueous buffers commonly used for in vitro assays, such as phosphate-buffered saline (PBS). This poor solubility can lead to the formation of aggregates and micelles, which can interfere with the assay in several ways:

  • Inaccurate Concentration: The actual concentration of monomeric, biologically active this compound in solution will be much lower than the calculated concentration.

  • Assay Interference: Aggregates can scatter light, leading to inaccurate readings in absorbance- or fluorescence-based assays. They can also non-specifically interact with proteins and other assay components.

  • Reduced Bioavailability: In cell-based assays, aggregated this compound may not be efficiently taken up by cells, leading to an underestimation of its biological effects.

  • Irreproducible Results: The extent of aggregation can vary between experiments, leading to poor reproducibility.

Troubleshooting Guides

Problem 1: this compound precipitates when added to my aqueous assay buffer.

This is the most common issue encountered. The following troubleshooting steps and protocols will help you achieve a stable solution.

Solution A: Using an Organic Co-Solvent

For many applications, initially dissolving this compound in an organic solvent and then diluting it into the aqueous buffer is an effective strategy.

Recommended Solvents and Estimated Solubilities (based on similar ceramides):

SolventEstimated Solubility
Ethanol (B145695) ~20 mg/mL
Dimethyl Sulfoxide (DMSO) ~20 mg/mL
Chloroform Soluble
Methanol Soluble

Experimental Protocol: Solubilization using Ethanol for Cell-Based Assays

This protocol is suitable for preparing this compound for treating cells in culture.

Materials:

  • This compound

  • Anhydrous Ethanol (USP grade)

  • Sterile, warm (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex thoroughly until the lipid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Prepare the Working Solution:

    • Warm your cell culture medium to 37°C.

    • While vortexing the warm medium, slowly add the ethanolic stock solution of this compound dropwise to the desired final concentration. Crucially, the final concentration of ethanol in the cell culture medium should be kept low (ideally <0.5%) to avoid solvent toxicity.

    • Continue to vortex for a few minutes to ensure complete mixing and dispersion.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, try a lower final concentration or consider using a carrier protein (see Solution B).

    • Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.[3]

Solution B: Utilizing a Carrier Protein (Bovine Serum Albumin - BSA)

For sensitive cell lines or when the use of organic solvents is a concern, complexing this compound with fatty acid-free BSA can significantly improve its solubility and delivery to cells.

Experimental Protocol: Preparing a this compound-BSA Complex

This protocol is adapted from methods used for other lipids and is suitable for cell-based assays.

Materials:

  • This compound

  • Anhydrous Ethanol (USP grade)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile glass vial

  • Water bath sonicator

Procedure:

  • Prepare a this compound Film:

    • Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Prepare a BSA Solution:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

  • Form the Complex:

    • Add the warm BSA solution to the glass vial containing the this compound film. The final concentration of the lipid will depend on your experimental needs.

    • Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing or sonication in a water bath sonicator to facilitate the transfer of the lipid to the BSA.

  • Final Preparation:

    • The resulting this compound-BSA complex solution should be clear.

    • This solution can then be further diluted in your cell culture medium for your experiments.

Solution C: Using Detergents for In Vitro Enzyme Assays

For cell-free in vitro assays, such as enzyme activity assays, detergents can be used to create mixed micelles with this compound, keeping it in solution.

Recommended Detergents:

DetergentTypeProperties
CHAPS ZwitterionicNon-denaturing, useful for maintaining protein activity.
Triton X-100 Non-ionicCommonly used, but can interfere with some assays.
Octyl-β-glucoside Non-ionicMild detergent, often used for solubilizing membrane proteins.

Experimental Protocol: Solubilization using CHAPS for Enzyme Assays

Materials:

  • This compound

  • Anhydrous Ethanol or DMSO

  • CHAPS detergent

  • Assay Buffer

Procedure:

  • Prepare a this compound Stock:

    • Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-20 mg/mL).

  • Prepare a Detergent-Containing Buffer:

    • Prepare your assay buffer containing CHAPS at a concentration above its critical micelle concentration (CMC), which is approximately 6-10 mM. A final concentration of 10-20 mM CHAPS is a good starting point.

  • Prepare the Working Solution:

    • While vortexing the detergent-containing buffer, slowly add the this compound stock solution to achieve the desired final lipid concentration.

    • The final concentration of the organic solvent should be kept to a minimum.

  • Equilibration:

    • Allow the solution to equilibrate for at least 30 minutes before use to ensure the formation of stable mixed micelles.

Problem 2: My results are inconsistent between experiments.

Inconsistent results are often a consequence of variable aggregation.

Troubleshooting Steps:

  • Always Prepare Fresh Solutions: Do not store aqueous dilutions of this compound, as aggregation can occur over time.[3]

  • Standardize Your Protocol: Ensure that you are using the exact same procedure for solubilization in every experiment, including timings, temperatures, and vortexing speeds.

  • Control for Solvent Effects: If using an organic solvent, ensure that the final concentration in your assay is consistent across all conditions and that you have a vehicle control with the same amount of solvent.

  • Consider Sonication: For some preparations, brief sonication in a water bath sonicator can help to create a more uniform dispersion of the lipid.

  • Filter Your Solutions: For non-BSA containing solutions, passing the final diluted solution through a 0.22 µm filter can remove larger aggregates. However, be aware that this may also remove some of your lipid if it is not well-solubilized.

Signaling Pathways and Experimental Workflows

Galactosylceramide Metabolism and Signaling

Galactosylceramide is a key component of myelin and is involved in various signaling pathways. Its metabolism is crucial for maintaining the integrity of the nervous system. Dysregulation of GalCer metabolism is associated with conditions like Krabbe disease.[4][5]

GalCer_Metabolism Ceramide Ceramide CGT CGT Ceramide->CGT Ceramide Galactosyltransferase (CGT) AcidCeramidase AcidCeramidase Ceramide->AcidCeramidase Acid Ceramidase UDP_Galactose UDP_Galactose UDP_Galactose->CGT GalCer Galactosylceramide (GalCer) Psychosine Galactosylsphingosine (Psychosine) GalCer->Psychosine Deacylation GALC GALC GalCer->GALC Galactosylceramidase (GALC) Galactose Galactose Sphingosine Sphingosine FattyAcid Fatty Acid CGT->GalCer GALC->Ceramide GALC->Galactose AcidCeramidase->Sphingosine AcidCeramidase->FattyAcid

Caption: Metabolic pathway of Galactosylceramide (GalCer).

Experimental Workflow for Solubilizing this compound

The following workflow provides a logical approach to determining the best solubilization method for your specific in vitro assay.

Solubilization_Workflow Start Start: Need to solubilize This compound AssayType What is the assay type? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cellular EnzymeAssay Enzyme Assay (Cell-Free) AssayType->EnzymeAssay Biochemical OrganicSolvent Try Organic Co-Solvent (e.g., Ethanol) CellBased->OrganicSolvent BSAComplex Try BSA Complexation CellBased->BSAComplex Detergent Use Detergent (e.g., CHAPS) EnzymeAssay->Detergent CheckClarity Is the solution clear? OrganicSolvent->CheckClarity BSAComplex->CheckClarity Detergent->CheckClarity Success Success! Proceed with assay. CheckClarity->Success Yes Troubleshoot Troubleshoot: - Lower Concentration - Try alternative method CheckClarity->Troubleshoot No Troubleshoot->CellBased Troubleshoot->EnzymeAssay Troubleshoot->BSAComplex

Caption: Decision workflow for solubilizing this compound.

References

Technical Support Center: Post-Reaction Purification of C6(6-azido) Galactosylceramide (GalCer) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts following the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the conjugation of C6(6-azido) GalCer. Residual copper can interfere with downstream biological assays and introduce cytotoxicity, making its removal a critical step in the synthesis of bioactive glycolipids.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it imperative to remove the copper catalyst after the click reaction?

A1: Residual copper ions can be toxic to cells, which is a major concern for any biological application, including drug development.[1] Furthermore, copper can interfere with subsequent analytical techniques, such as fluorescence-based assays, and can compromise the stability and purity of your final this compound conjugate.[1]

Q2: What are the principal methods for removing copper catalysts from my GalCer conjugation reaction?

A2: The most common and effective methods for removing residual copper from reactions involving lipophilic molecules like GalCer are:

  • Chelation: Utilizing a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble copper complex that can be removed through liquid-liquid extraction.[1]

  • Solid-Phase Extraction: Employing scavenger resins that possess a high affinity for copper, allowing for the selective removal of the catalyst by filtration.[1]

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated from the soluble product by filtration.[1]

Q3: How do I select the most suitable copper removal method for my this compound conjugate?

A3: The choice of method will depend on several factors, including the solubility of your final conjugate, the scale of your reaction, and the required level of purity. For a lipophilic molecule like a GalCer conjugate, which is soluble in organic solvents, chelation followed by aqueous extraction is a highly effective and commonly used method.[1] Solid-phase extraction with scavenger resins is also an excellent choice, particularly for achieving very low levels of residual copper and avoiding aqueous workups.[2]

Q4: Can the triazole ring formed during the click reaction interfere with copper removal?

A4: Yes, the nitrogen atoms in the newly formed triazole ring can coordinate with copper ions, which can sometimes make complete removal challenging.[3] In such cases, using a strong chelating agent like EDTA or a scavenger resin with high copper affinity is recommended.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of copper catalysts from this compound conjugation reactions.

Problem 1: Persistent Green or Blue Color in the Organic Layer After EDTA Wash
  • Possible Cause: Incomplete chelation and removal of the copper-EDTA complex.

  • Solution:

    • Increase EDTA Concentration: Ensure you are using a sufficient excess of EDTA. A 0.5 M solution is a good starting point.[1]

    • Adjust pH: The efficiency of EDTA chelation is pH-dependent. Adjust the pH of the aqueous EDTA solution to approximately 8.0 to enhance the stability of the copper-EDTA complex.[3][4]

    • Multiple Washes: Repeat the aqueous wash with fresh EDTA solution until the aqueous layer is colorless.[1][3]

    • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous phases during extraction to maximize the contact between the copper catalyst and the EDTA.

Problem 2: Low Yield of GalCer Conjugate After Purification
  • Possible Cause 1: Emulsion formation during aqueous extraction leading to product loss at the interface.

    • Solution: To break up emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.[1]

  • Possible Cause 2: Non-specific binding of the GalCer conjugate to the scavenger resin.

    • Solution: If you suspect your lipophilic product is binding to the resin, try reducing the amount of resin used or switch to a different type of scavenger resin. Pre-treating the resin with a small amount of a non-interfering blocking agent might also be effective.[4]

  • Possible Cause 3: Precipitation of the product along with the copper salts.

    • Solution: Ensure your product is fully dissolved in the organic solvent before initiating the copper removal process. If precipitation is the chosen method, carefully select a precipitating agent that selectively precipitates the copper salt without affecting the solubility of your GalCer conjugate.

Problem 3: High Levels of Residual Copper Detected in the Final Product
  • Possible Cause: The chosen removal method is not efficient enough for the required level of purity.

  • Solution:

    • Combine Methods: A multi-step approach can be highly effective. For instance, perform an initial EDTA wash followed by passing the organic solution through a short plug of silica (B1680970) gel or a scavenger resin.[5]

    • Optimize Scavenger Resin Protocol: Increase the stirring time or the amount of scavenger resin to ensure complete copper capture.[1]

    • Quantify Residual Copper: Utilize analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the residual copper concentration and validate the effectiveness of your purification method.

Quantitative Comparison of Copper Removal Methods

The efficiency of copper removal can vary based on the specific conditions and the nature of the product. The following table provides a general comparison of common methods.

MethodTypical EfficiencyAdvantagesDisadvantages
EDTA Wash >95%Cost-effective, simple procedure.[1]Can lead to emulsion formation; may require multiple extractions.
Scavenger Resins >99%High efficiency, simple filtration work-up, avoids aqueous extraction.[2]Higher cost compared to EDTA; potential for non-specific product binding.[4]
Precipitation VariableCan be effective for large-scale reactions.Product co-precipitation can be an issue; may require careful optimization.

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for this compound conjugates that are soluble in an organic solvent immiscible with water.

  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Extraction: Transfer the diluted mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA, with the pH adjusted to 8.0.[1]

  • Mixing and Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer containing the copper-EDTA complex will often turn blue or green.[1]

  • Removal of Aqueous Layer: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of the EDTA solution until the aqueous layer is no longer colored.[1]

  • Final Washes: Wash the organic layer sequentially with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin

This protocol provides a general procedure for using silica-based copper scavengers.

  • Select Scavenger: Choose a scavenger resin with a high affinity for copper, such as those with thiourea (B124793) or triamine functional groups.[6]

  • Determine Amount: Calculate the molar amount of copper catalyst used in your reaction. A common starting point is to use 4-8 molar equivalents of the scavenger resin.[1]

  • Addition of Scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture.[1]

  • Stirring: Stir the suspension vigorously at room temperature. The required time can range from 30 minutes to several hours, depending on the specific scavenger and reaction conditions. You can monitor the progress by analyzing small aliquots for residual copper.[1]

  • Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[1]

  • Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[1]

  • Work-up: Combine the filtrate and the washings. The purified product can then be isolated by evaporating the solvent.[1]

Visualizations

EDTA_Workflow cluster_0 EDTA Wash Protocol Reaction_Mixture Completed Reaction (GalCer Conjugate + Cu Catalyst) Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Extraction Add 0.5M EDTA (pH 8) & Shake Dilution->Extraction Separation Separate Aqueous (Blue/Green) & Organic Layers Extraction->Separation Repeat_Wash Repeat Wash with Fresh EDTA Separation->Repeat_Wash Aqueous layer is colored Final_Washes Wash with H2O & Brine Separation->Final_Washes Aqueous layer is colorless Repeat_Wash->Extraction Drying Dry over Na2SO4 Final_Washes->Drying Purified_Product Purified GalCer Conjugate Drying->Purified_Product

Caption: Workflow for copper removal via EDTA extraction.

Scavenger_Workflow cluster_1 Scavenger Resin Protocol Reaction_Mixture Completed Reaction (GalCer Conjugate + Cu Catalyst) Add_Scavenger Add Scavenger Resin (4-8 eq.) Reaction_Mixture->Add_Scavenger Stir Stir at Room Temp. (0.5 - several hours) Add_Scavenger->Stir Filtration Filter to Remove Resin Stir->Filtration Rinse_Resin Rinse Resin with Solvent Filtration->Rinse_Resin Combine_Filtrate Combine Filtrate & Rinse Rinse_Resin->Combine_Filtrate Evaporation Solvent Evaporation Combine_Filtrate->Evaporation Purified_Product Purified GalCer Conjugate Evaporation->Purified_Product

Caption: Workflow for copper removal with scavenger resins.

Troubleshooting_Logic Start High Residual Copper Detected Check_Method Review Removal Method Start->Check_Method EDTA_Wash EDTA Wash Issues? Check_Method->EDTA_Wash Using EDTA Scavenger_Resin Scavenger Resin Issues? Check_Method->Scavenger_Resin Using Resin Increase_EDTA Increase EDTA Conc. &/or Washes EDTA_Wash->Increase_EDTA Adjust_pH Adjust EDTA pH to ~8 EDTA_Wash->Adjust_pH Increase_Stir_Time Increase Stir Time &/or Resin Amount Scavenger_Resin->Increase_Stir_Time Change_Resin Try a Different Scavenger Resin Scavenger_Resin->Change_Resin Combine_Methods Combine Methods: EDTA then Resin/Silica Plug Increase_EDTA->Combine_Methods Adjust_pH->Combine_Methods Increase_Stir_Time->Combine_Methods Change_Resin->Combine_Methods

Caption: Troubleshooting logic for high residual copper.

References

Technical Support Center: C6(6-azido) GalCer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the purification of C6(6-azido) Galactosylceramide (GalCer) by column chromatography, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying C6(6-azido) GalCer?

A1: For the purification of polar lipids like this compound, silica (B1680970) gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase. Its polar surface allows for effective separation based on the polarity of the glycolipid and any impurities. For more challenging separations, deactivated silica gel can be used to minimize potential degradation of the compound.[1]

Q2: Which mobile phase system is best for eluting this compound from a silica gel column?

A2: A gradient elution using a mixture of a non-polar solvent and a polar solvent is typically employed. Common solvent systems include chloroform (B151607)/methanol (B129727) and chloroform/acetone.[2] The optimal ratio will depend on the specific impurities present. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis of glycosphingolipids is a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).[3]

Q3: How can I monitor the column fractions to identify those containing this compound?

A3: Fractions should be monitored by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (determined from initial TLC analysis). After development, the spots can be visualized. Since this compound lacks a strong chromophore for UV visualization, staining is necessary. Common staining methods for lipids include charring with a phosphomolybdic acid solution or a potassium permanganate (B83412) stain.

Q4: What should I do if my compound is not stable on silica gel?

A4: If you observe degradation of your compound on a TLC plate (streaking or appearance of new spots), your compound may be unstable on silica gel.[1] In such cases, you can try using deactivated silica gel, or alternative stationary phases like Florisil or alumina.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column was packed improperly.- Column was overloaded with the sample.- Optimize the mobile phase using TLC. A gradient elution from low to high polarity is recommended.- Ensure the column is packed uniformly without any cracks or channels.- Reduce the amount of crude sample loaded onto the column. A general rule is 1-5% of the silica gel weight.
Low or No Recovery - Compound is too polar and has not eluted.- Compound degraded on the column.- Fractions are too dilute for detection.- Increase the polarity of the mobile phase significantly (e.g., high percentage of methanol in chloroform).- Check for compound stability on silica using 2D TLC.[1] If unstable, consider a different stationary phase.- Concentrate the fractions before TLC analysis.[1]
Compound Elutes Too Quickly (in the void volume) - The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher percentage of chloroform or hexane).
Peak Tailing in Fractions - Column overload.- Interactions between the compound and active sites on the silica.- Decrease the amount of sample loaded.- Add a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase, if compatible with your compound.
Column Running Dry - Insufficient solvent added.- A crack or channel has formed in the silica bed.- Always keep the silica bed covered with solvent.[4]- Repack the column carefully to ensure a homogenous bed.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a generalized procedure based on common practices for purifying glycosphingolipids. Optimization will be required for specific sample mixtures.

1. Preparation:

  • TLC Analysis: Determine the optimal mobile phase for separation. Test various ratios of chloroform:methanol. An ideal solvent system will give your product an Rf value of ~0.2-0.3.
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[4]

2. Loading and Elution:

  • Carefully load the prepared sample onto the top of the silica bed.[4]
  • Begin elution with the starting mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be used.

3. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Example Mobile Phase Gradient

The following table provides an example of a stepwise gradient elution for a silica gel column. The exact volumes and percentages will need to be optimized based on the column size and the separation achieved in the initial TLC analysis.

StepSolvent System (Chloroform:Methanol)VolumePurpose
1100:02 column volumesElute non-polar impurities.
298:23 column volumesElute less polar impurities.
395:55 column volumesElute the target compound, this compound.
490:103 column volumesElute more polar impurities.
580:202 column volumesStrip the column of highly polar compounds.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Sample 3. Prepare Sample (Dissolve or Dry Load) Pack->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent Pool->Evaporate Product Purified this compound Evaporate->Product

Caption: Workflow for this compound Purification.

G Start Problem: Poor Separation Cause1 Is Rf difference in TLC adequate? Start->Cause1 Cause2 Is the column overloaded? Cause1->Cause2 Yes Sol1 Solution: Re-optimize mobile phase using TLC. Cause1->Sol1 No Cause3 Was the column packed correctly? Cause2->Cause3 No Sol2 Solution: Reduce sample load. Cause2->Sol2 Yes Sol3 Solution: Repack column carefully. Cause3->Sol3 No End Separation Improved Cause3->End Yes Sol1->End Sol2->End Sol3->End

References

Preventing degradation of C6(6-azido) GalCer during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of C6(6-azido) Galactosylceramide (C6(6-azido) GalCer) to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and detailed protocols to ensure the integrity of this critical research compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound.

Question 1: What is the recommended storage temperature for this compound?

Answer: For long-term stability, this compound should be stored at -20°C.[1][2][3][4] This temperature minimizes the risk of chemical degradation.

Question 2: My this compound has been briefly exposed to room temperature. Is it still usable?

Answer: While short-term exposure to room temperature is unlikely to cause significant degradation, it is crucial to minimize such occurrences. The primary concern with elevated temperatures is the potential for accelerated degradation. To assess the integrity of the compound, we recommend performing a quality control check using the analytical protocols outlined below, such as Thin Layer Chromatography (TLC) or Mass Spectrometry.

Question 3: I've noticed a decrease in the expected signal in my click chemistry reaction. Could my this compound have degraded?

Answer: Yes, a decrease in reactivity is a potential indicator of degradation. The azide (B81097) functional group is susceptible to decomposition, particularly through exposure to light. Alkyl azides can undergo photodecomposition, which can lead to the formation of non-reactive byproducts.[1][2][5] It is also possible that other parts of the molecule, such as the glycosidic or amide bonds, have undergone hydrolysis, although this is less common under proper storage conditions. We recommend following the troubleshooting workflow below to investigate the issue.

Question 4: How can I prevent photodecomposition of the azide group?

Answer: To prevent photolytic degradation of the azide group, always protect this compound from light.[1][2][5] Store the compound in an amber vial or a container wrapped in aluminum foil. When working with the compound, minimize its exposure to ambient laboratory light.

Question 5: Can repeated freeze-thaw cycles affect the stability of this compound?

Answer: Repeated freeze-thaw cycles can potentially impact the stability of lipids and other biomolecules. For lipids in solution, these cycles can lead to changes in aggregation state and potentially increase the rate of hydrolysis or oxidation.[6][7][8] It is best practice to aliquot the this compound solution upon receipt to avoid multiple freeze-thaw cycles of the main stock.

Question 6: What are the potential degradation pathways for this compound?

Answer: The primary degradation pathways for this compound include:

  • Photodecomposition of the azide group: Exposure to light can cause the azide to decompose, leading to a loss of function in click chemistry reactions.[1][2][5]

  • Hydrolysis of the glycosidic bond: While less common under anhydrous conditions, the presence of water and acidic or basic conditions can lead to the cleavage of the galactose sugar from the ceramide backbone.

  • Hydrolysis of the amide bond: The amide linkage between the fatty acid and the sphingosine (B13886) base can also be hydrolyzed under strong acidic or basic conditions, although it is generally more stable than the glycosidic bond.[5][9]

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes chemical degradation and enzymatic activity.[1][2][3][4]
Light Exposure Protect from lightPrevents photodecomposition of the azide functional group.[1][2][5]
Solvent Store as a dry powder or in an anhydrous aprotic solvent (e.g., chloroform, methanol)Minimizes the risk of hydrolysis of glycosidic and amide bonds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the potential for oxidation, although the primary concern is azide stability.
Freeze-Thaw Cycles Minimize by aliquotingPrevents potential physical and chemical degradation caused by repeated temperature changes.[6][7][8]

Experimental Protocols

Protocol 1: Stability Assessment by Thin Layer Chromatography (TLC)

This protocol provides a rapid and straightforward method to qualitatively assess the integrity of this compound and detect potential degradation products.

Materials:

  • TLC silica (B1680970) gel plates

  • Developing chamber

  • Mobile phase: Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v) - Note: The optimal mobile phase may need to be determined empirically.

  • Visualization reagent (e.g., phosphomolybdic acid stain, iodine vapor)

  • This compound sample (stored vs. new/control)

  • Heat gun or oven

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.

  • Spot a small amount of the this compound sample (dissolved in a suitable solvent like chloroform:methanol 2:1) onto the baseline of the TLC plate. Spot a new or control sample alongside for comparison.

  • Carefully place the TLC plate into the developing chamber and allow the solvent front to migrate up the plate.

  • Once the solvent front has reached the desired height, remove the plate and mark the solvent front.

  • Allow the plate to air dry completely.

  • Visualize the spots using the chosen reagent. For phosphomolybdic acid, spray the plate and then heat it with a heat gun until spots appear. For iodine, place the plate in a chamber with iodine crystals.

  • Interpretation: A single, well-defined spot corresponding to the control indicates that the sample is likely pure. The presence of additional spots, particularly those at a different retention factor (Rf), suggests the presence of degradation products.

Protocol 2: Integrity Confirmation by Mass Spectrometry (MS)

This protocol provides a highly sensitive method to confirm the molecular weight of this compound and identify potential degradation products.

Materials:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

  • Appropriate solvent for sample dissolution and infusion (e.g., methanol, acetonitrile (B52724) with appropriate modifiers)

  • This compound sample

Procedure:

  • Prepare a dilute solution of the this compound sample in a solvent compatible with the mass spectrometer's ionization source. A typical starting concentration is 1-10 µg/mL.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The expected molecular weight of this compound is approximately 600.8 g/mol . Look for the corresponding [M+H]⁺, [M+Na]⁺, or other relevant adduct ions.

  • Interpretation: The presence of a major peak corresponding to the expected molecular weight confirms the integrity of the bulk sample. The appearance of significant peaks at lower molecular weights may indicate degradation, such as the loss of the azide group (-N3, ~42 Da), loss of the galactose headgroup (~162 Da), or cleavage of the fatty acid chain.

Protocol 3: Azide Group Presence Confirmation by FTIR Spectroscopy

This protocol allows for the direct detection of the azide functional group, which is critical for the compound's use in click chemistry.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory

  • This compound sample (as a solid or dried film)

Procedure:

  • Obtain a background spectrum on the clean ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Acquire the infrared spectrum.

  • Interpretation: A sharp, strong absorption peak in the region of 2100-2160 cm⁻¹ is characteristic of the azide asymmetric stretching vibration.[10][11][12][13][14] The absence or significant reduction in the intensity of this peak is a direct indication of azide group degradation.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Suspected Degradation of this compound check_storage Review Storage Conditions: - Temperature (-20°C)? - Protected from light? - Stored as dry powder or in anhydrous solvent? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Appear Correct check_storage->proper_storage Yes analytical_qc Perform Analytical QC improper_storage->analytical_qc proper_storage->analytical_qc tlc TLC Analysis analytical_qc->tlc ms Mass Spectrometry analytical_qc->ms ftir FTIR Spectroscopy analytical_qc->ftir tlc_result TLC: Multiple spots observed? tlc->tlc_result ms_result MS: Correct molecular weight observed? ms->ms_result ftir_result FTIR: Azide peak (~2100 cm⁻¹) present? ftir->ftir_result tlc_result->ms_result No degraded Conclusion: Compound is Degraded. Discard and use a new aliquot/vial. tlc_result->degraded Yes ms_result->ftir_result Yes ms_result->degraded No ftir_result->degraded No not_degraded Conclusion: Compound is likely stable. Investigate other experimental parameters. ftir_result->not_degraded Yes

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential_Degradation_Pathways C6_GalCer This compound Intact Molecule Photodecomposition Photodecomposition (Light Exposure) C6_GalCer->Photodecomposition Hydrolysis_Glycosidic Hydrolysis (Water, Acid/Base) C6_GalCer->Hydrolysis_Glycosidic Hydrolysis_Amide Hydrolysis (Strong Acid/Base) C6_GalCer->Hydrolysis_Amide Product_Photo Loss of Azide Function Aldehyde formation Photodecomposition->Product_Photo Product_Glyco Galactose + C6(6-azido) Ceramide Hydrolysis_Glycosidic->Product_Glyco Product_Amide 6-azidohexanoic acid + Galactosyl-sphingosine Hydrolysis_Amide->Product_Amide

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: C6(6-azido) Galactosylceramide (GalCer) Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-azido) Galactosylceramide (GalCer) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with this specific azido-lipid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when performing click chemistry with C6(6-azido) GalCer?

A1: The primary side reactions of concern include:

  • Azide (B81097) Reduction: The azide group of this compound can be reduced to an amine, rendering it inactive for click chemistry. This is often caused by the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which might be present in protein or cell lysate samples. Thiol-containing compounds in general can also lead to azide reduction under certain conditions.

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In copper-catalyzed reactions (CuAAC), the terminal alkyne reaction partner can couple with itself to form a diyne byproduct. This is promoted by the presence of oxygen and Cu(II) ions.

  • Hydrolysis of Strained Cyclooctynes: In strain-promoted azide-alkyne cycloaddition (SPAAC), the strained cyclooctyne (B158145) reagents (e.g., DBCO, BCN) can be susceptible to hydrolysis, especially under acidic conditions, leading to their inactivation.

  • Reaction with Thiols: Strained alkynes, particularly DBCO derivatives, have been reported to react with free thiol groups on proteins (e.g., cysteine residues), leading to non-specific labeling.

Q2: How can I improve the solubility of this compound in my click chemistry reaction?

A2: this compound is an amphiphilic molecule and may have limited solubility in purely aqueous buffers. To improve solubility and prevent aggregation, consider the following:

  • Co-solvents: Use a mixture of an organic solvent and water. Common choices include t-butanol/water, DMSO/water, or DMF/water. The optimal ratio will depend on the specific alkyne partner and should be empirically determined.

  • Detergents: For reactions in aqueous buffers, especially with biological samples, the addition of a non-ionic detergent can be beneficial. Detergents like Triton X-100 or CHAPS can help to solubilize the lipid and prevent micelle formation. It is important to use the detergent at a concentration above its critical micelle concentration (CMC).

Q3: My click reaction with this compound is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inactive catalyst (in CuAAC), degradation of reagents, steric hindrance, and suboptimal reaction conditions.

Q4: Is copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry better for this compound?

A4: The choice depends on your application.

  • CuAAC is generally faster and uses less expensive reagents. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or with fixed samples.

  • SPAAC is copper-free and therefore highly biocompatible, making it the preferred method for live-cell imaging and in vivo studies. The trade-off is that SPAAC is generally slower than CuAAC, and the strained alkyne reagents are more expensive.

Troubleshooting Guides

Low or No Product Formation in CuAAC
Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas the reaction mixture to remove oxygen. Use a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) state.
Poor Reagent Quality Azides can degrade over time. Verify the integrity of your this compound and alkyne partner using techniques like mass spectrometry.
Substrate Solubility Issues This compound may precipitate in aqueous buffers. Add a co-solvent (e.g., DMSO, t-BuOH) or a non-ionic detergent (e.g., Triton X-100) to improve solubility.
Steric Hindrance The bulky galactose headgroup and the lipid tail may sterically hinder the azide group. Consider increasing the reaction temperature or extending the reaction time.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris) or other metal chelators can interfere with the copper catalyst. Use non-coordinating buffers like HEPES or PBS.
Low or No Product Formation in SPAAC
Potential Cause Recommended Solution
Degradation of Strained Alkyne Strained cyclooctynes can be unstable, especially under acidic conditions. Store reagents properly and prepare solutions fresh.
Steric Hindrance The bulky nature of both the GalCer and the strained alkyne can slow the reaction. Increase the concentration of one of the reactants (typically the less expensive one) or increase the reaction temperature if the components are stable.
Solubility Issues Similar to CuAAC, poor solubility can be a problem. Use co-solvents to ensure both reactants are fully dissolved.
Incorrect Stoichiometry Ensure an appropriate molar ratio of azide to alkyne. A slight excess (1.5-2 fold) of one reagent can help drive the reaction to completion.
Presence of Competing Azides If using buffers containing sodium azide as a preservative, it will compete with your this compound for the strained alkyne. Use azide-free buffers.

Data Presentation

Comparison of CuAAC and SPAAC for Azido-Lipid Labeling
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I)None
Biocompatibility Lower (due to copper toxicity)Higher
Reaction Rate Faster (k ≈ 10 M⁻¹s⁻¹)[1]Slower (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[2]
Reagent Cost Lower (alkynes are less expensive)Higher (strained alkynes are more expensive)
Side Reactions Alkyne homocoupling, potential for oxidative damageReaction with thiols
Typical Application In vitro labeling, fixed cells, material scienceLive-cell imaging, in vivo studies
Recommended Starting Concentrations for CuAAC with this compound
ReagentConcentrationNotes
This compound10 - 100 µM
Alkyne Probe20 - 200 µM (2x excess)
CuSO₄50 - 250 µM
Copper Ligand (e.g., THPTA)250 - 1250 µM (5x excess to Cu)Premix with CuSO₄
Sodium Ascorbate (B8700270)2.5 - 5 mMPrepare fresh and add last to initiate

Experimental Protocols

General Protocol for CuAAC of this compound
  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in an organic solvent like DMSO or a mixture of chloroform (B151607) and methanol (B129727).

    • Prepare a 10-100 mM stock solution of the alkyne probe in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a water-soluble copper ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution to the desired final concentration in your reaction buffer (e.g., PBS with 10% DMSO).

    • Add the alkyne probe stock solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions. Add this mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • The product can be purified by reversed-phase HPLC. A C18 column with a gradient of water and an organic solvent like methanol or acetonitrile (B52724) is typically used.

General Protocol for SPAAC of this compound
  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in an organic solvent or a co-solvent mixture.

    • Prepare a 1-10 mM stock solution of the strained alkyne (e.g., DBCO-fluorophore) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution to your reaction buffer.

    • Add the strained alkyne stock solution. A 1.5 to 2-fold excess of the alkyne is often used.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Purify the product using reversed-phase HPLC as described for the CuAAC protocol.

Signaling Pathway and Experimental Workflow Diagrams

GalCer_Signaling_in_Oligodendrocytes GalCer Galactosylceramide (GalCer) in Lipid Raft Fyn Fyn Kinase GalCer->Fyn recruits & activates Tau Tau Fyn->Tau phosphorylates Microtubules Microtubule Stabilization Tau->Microtubules promotes Oligodendrocyte_Differentiation Oligodendrocyte Morphological Differentiation Microtubules->Oligodendrocyte_Differentiation enables

Caption: GalCer-mediated Fyn kinase activation in oligodendrocyte differentiation.

Troubleshooting_Workflow Start Low/No Click Product Check_Reagents Check Reagent Integrity (Azide, Alkyne) Start->Check_Reagents Check_Catalyst CuAAC: Check Catalyst (Fresh Ascorbate, Ligand) Check_Reagents->Check_Catalyst Reagents OK Check_Solubility Improve Solubility (Co-solvent, Detergent) Check_Catalyst->Check_Solubility Catalyst OK Optimize_Conditions Optimize Conditions (Concentration, Temp, Time) Check_Solubility->Optimize_Conditions Solubility OK Success Successful Reaction Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in this compound click chemistry.

References

Addressing poor solubility of KRN7000 analogs during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of KRN7000 analogs during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do my KRN7000 analogs exhibit poor solubility in common organic solvents?

A1: The poor solubility of KRN7000 and its analogs is an inherent property of their amphiphilic structure. These molecules possess a polar galactose head group and long, nonpolar lipid chains (phytosphingosine and acyl chains). This dual nature restricts their solubility in both purely aqueous and many common organic solvents. After deprotection of the hydroxyl groups on the galactose moiety, the final compound often shows poor solubility in solvents like dichloromethane, methanol (B129727), and ethyl acetate (B1210297), which can complicate the final steps of synthesis and purification.[1] The long, saturated lipid chains contribute to strong van der Waals interactions, leading to aggregation and precipitation.

Q2: What are some initial steps to solubilize KRN7000 and its analogs for small-scale experiments or analysis?

A2: For biological assays and analytical purposes, several methods can be employed to solubilize KRN7000 and its analogs. It is crucial to note that these methods may not be suitable for all synthetic steps.

  • DMSO with thermal assistance: KRN7000 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 1 mg/mL by heating the solution to 80°C.[1][2]

  • Aqueous formulation with surfactants: A common vehicle for in vivo administration involves a mixture of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20. The compound is suspended in this solution and dissolved by heating to 80°C with sonication.[2]

  • Chloroform (B151607)/Methanol/Water mixtures: KRN7000 is soluble in a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v) at concentrations up to 5 mg/mL.[3]

  • Pyridine (B92270) and Tetrahydrofuran (THF): KRN7000 is slightly soluble in pyridine and very slightly soluble in THF.[2] These may be useful for specific reaction conditions where protic solvents are to be avoided.

Q3: How can I modify the structure of my KRN7000 analog to improve its solubility?

A3: Several synthetic strategies can be employed to enhance the solubility of KRN7000 analogs:

  • Hydroxylation: Introducing additional hydroxyl groups into the lipid chains can increase the hydrophilicity of the analog.[4]

  • Truncating or branching the lipid chains: Shortening the acyl or sphingosine (B13886) chains can reduce the hydrophobicity and potentially improve solubility.

  • Introducing unsaturation: Double bonds in the lipid chains can disrupt the packing of the molecules, which may lead to improved solubility.

  • Prodrug approach: Temporarily masking the polar hydroxyl groups with more soluble moieties can improve solubility during synthesis and purification. These protecting groups are later cleaved to yield the active compound.

Troubleshooting Guide: Poor Solubility During Synthesis and Purification

This guide addresses specific issues that may arise during the synthesis and purification of KRN7000 analogs due to their poor solubility.

Issue 1: Precipitation of the deprotected analog during workup or purification.

Cause: The final deprotected KRN7000 analog is often significantly less soluble in common organic solvents than its protected precursors.

Solutions:

  • Solvent Selection:

    • For the final purification steps, consider using solvent systems known to solubilize KRN7000, such as mixtures containing chloroform, methanol, and a small amount of water.

    • For column chromatography, a gradient elution from a less polar solvent (e.g., chloroform) to a more polar mixture (e.g., chloroform/methanol) is often effective.

  • Temperature:

    • Perform extractions and chromatographic separations at an elevated temperature to increase the solubility of the analog. However, be mindful of the thermal stability of your compound.

  • Late-stage functionalization:

    • If possible, perform modifications on the fully deprotected, poorly soluble core as the final step. This minimizes the number of steps where solubility is a major issue.

Issue 2: Difficulty in purifying the final product by column chromatography.

Cause: The amphiphilic nature of KRN7000 analogs can lead to streaking and poor separation on silica (B1680970) gel.

Solutions:

  • Choice of Stationary Phase:

    • Besides standard silica gel, consider using reversed-phase chromatography (e.g., C18 silica) with a gradient of methanol in water, or more specialized media like DEAE-cellulose for separating glycolipids.

  • Solvent System Modifiers:

    • Adding a small amount of a more polar solvent like water or a weak acid/base to the mobile phase can sometimes improve peak shape and resolution.

    • For particularly challenging separations, consider HPLC with specialized columns and solvent systems. A gradient of ethyl acetate in hexane (B92381) has been used for the separation of benzoylated glycolipid derivatives.

Issue 3: Challenges in obtaining crystalline material for characterization.

Cause: The combination of a flexible lipid tail and a polar headgroup makes the crystallization of amphiphilic molecules like KRN7000 analogs challenging.

Solutions:

  • Solvent System for Crystallization:

    • Experiment with a wide range of solvent systems. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique.

    • Consider using binary or ternary solvent systems where one solvent is a good solvent and the other is a poor solvent, allowing for slow precipitation.

  • Amphiphile Crystallization Techniques:

    • Techniques developed for membrane protein crystallization, which also deals with amphiphilic molecules, may be adaptable. This could include vapor diffusion methods or the use of lipidic cubic phases.

Data on KRN7000 Solubility

Solvent/SystemSolubility of KRN7000Remarks
WaterPractically insoluble[2]
MethanolPractically insoluble[2]
EthanolInsoluble[3]
DichloromethanePoor[1]
Ethyl AcetatePoor[1]
Tetrahydrofuran (THF)Very slightly soluble[2]
PyridineSlightly soluble[2]
Dimethyl sulfoxide (DMSO)1 mg/mLRequires heating to 80°C[2]
Chloroform:Methanol:Water (65:25:4)5 mg/mL[3]
5.6% Sucrose, 0.75% L-histidine, 0.5% Tween 20SolubleRequires heating and sonication[2]

Experimental Protocols

Protocol 1: General Solubilization for In Vitro/In Vivo Use
  • Weigh the KRN7000 analog in a sterile glass vial.

  • Add the desired solvent (e.g., DMSO for a 1 mg/mL solution, or the sucrose/L-histidine/Tween 20 vehicle).

  • Heat the mixture in a water bath or on a hot plate to 80°C.

  • If using the aqueous vehicle, sonicate the vial in a water bath sonicator until the solution is clear.

  • For DMSO solutions, further dilutions can be made in PBS.

Protocol 2: Purification of a Poorly Soluble KRN7000 Analog by Silica Gel Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or chloroform).

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent mixture that ensures complete dissolution, such as chloroform with a small percentage of methanol. Adsorb this solution onto a small amount of silica gel, dry the silica, and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding methanol in increasing percentages (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • TLC Visualization: Use a suitable staining agent, such as a phosphomolybdic acid solution, followed by heating to visualize the glycolipid spots.

Visualizations

experimental_workflow General Workflow for KRN7000 Analog Synthesis and Purification synthesis Synthesis of Protected Analog deprotection Deprotection synthesis->deprotection workup Aqueous Workup deprotection->workup precipitation Precipitation Issue workup->precipitation Poor Solubility purification Purification workup->purification Soluble precipitation->purification Re-dissolve in appropriate solvent characterization Characterization purification->characterization final_product Pure KRN7000 Analog characterization->final_product

Caption: Workflow for KRN7000 analog synthesis highlighting potential solubility issues.

troubleshooting_logic Troubleshooting Poor Solubility in Purification start Poor Separation/Precipitation during Chromatography check_solvent Modify Mobile Phase? start->check_solvent add_modifier Add Modifier (e.g., water, acid/base) check_solvent->add_modifier Yes change_gradient Adjust Gradient check_solvent->change_gradient No check_temp Increase Temperature? add_modifier->check_temp change_gradient->check_temp heat_column Run Column at Elevated Temperature check_temp->heat_column Yes check_stationary_phase Change Stationary Phase? check_temp->check_stationary_phase No heat_column->check_stationary_phase rp_chrom Use Reversed-Phase (C18) check_stationary_phase->rp_chrom Yes other_media Use DEAE-Cellulose check_stationary_phase->other_media Consider success Successful Purification check_stationary_phase->success No, optimized current method rp_chrom->success other_media->success

Caption: Decision tree for troubleshooting purification of poorly soluble KRN7000 analogs.

References

Technical Support Center: Optimizing C6(6-azido) GalCer Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful bioconjugation of C6(6-azido) Galactosylceramide (GalCer). This guide focuses on ligand selection for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and provides detailed experimental protocols and data to optimize your conjugation strategy.

Frequently Asked questions (FAQs)

Q1: What is C6(6-azido) GalCer and why is it used in bioconjugation?

A1: this compound is a synthetically modified version of galactosylceramide, an important lipid in cell membranes, particularly in the nervous system.[1][2] The C6 acyl chain contains a terminal azide (B81097) group (N₃), which acts as a bioorthogonal handle. This azide group is chemically inert within biological systems but can specifically react with a complementary "ligand," such as a strained alkyne, through a process called click chemistry.[3][4] This allows for the precise covalent attachment of this compound to biomolecules (like proteins or antibodies) or imaging agents for studying lipid trafficking, protein-lipid interactions, and developing targeted therapies.[3][5]

Q2: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound bioconjugation?

A2: Both are types of azide-alkyne cycloaddition reactions.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is highly efficient but requires a copper(I) catalyst.[6] Copper can be toxic to living cells, limiting its use to in vitro applications like labeling purified proteins or cell lysates.[3]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the "ligand" for the azide.[7] The high ring strain of the cyclooctyne provides the energy for the reaction to proceed without a catalyst, making it ideal for applications in living cells and whole organisms.[7] For live-cell imaging or in vivo studies with this compound, SPAAC is the recommended method.

Q3: Which strained alkyne "ligand" should I choose for my SPAAC reaction with this compound?

A3: The choice of strained alkyne depends on the specific requirements of your experiment, primarily the need for rapid kinetics versus stability and steric considerations. The most common choices are DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne).

  • DBCO (and its derivatives like ADIBO): Generally exhibits faster reaction kinetics with azides due to its higher ring strain.[7][8] This makes it suitable for rapid labeling or when dealing with low concentrations of reactants.[8]

  • BCN: While it may have slightly slower reaction kinetics compared to DBCO with aliphatic azides, it is smaller and less hydrophobic.[7] This can be an advantage in sterically hindered environments and may lead to conjugates with improved solubility.[7]

For most applications involving this compound, DBCO is a good starting point due to its high reactivity, which can help drive the reaction to completion, especially given the potential for steric hindrance from the bulky GalCer headgroup and lipid backbone.[9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Poor Solubility/Aggregation of this compound This compound is hydrophobic and can be challenging to work with in aqueous buffers.[10] Prepare a stock solution in an organic solvent like DMSO or a chloroform/methanol mixture and add it to the aqueous reaction buffer with vortexing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturing your protein.[11] For persistent solubility issues, consider the addition of a non-ionic detergent (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) to aid in solubilization. However, be aware that high detergent concentrations can interfere with protein function.
Degraded Reagents Strained alkynes like DBCO can degrade over time, especially if not stored properly (typically at -20°C or -80°C, protected from light and moisture).[1] Use fresh or properly stored reagents. Prepare solutions of reactants immediately before each experiment.
Steric Hindrance The azide on the C6 acyl chain of GalCer may be sterically hindered by the bulky sugar headgroup and the protein it is reacting with. Consider using a strained alkyne with a PEG spacer (e.g., DBCO-PEG4-NHS ester) to increase the distance and flexibility between the reactive groups.[5]
Incorrect Stoichiometry An inappropriate ratio of this compound to the alkyne-labeled biomolecule can lead to an incomplete reaction. Typically, a slight excess (1.5-10 fold) of one reactant is used to drive the reaction to completion.[1] For a valuable protein, it is common to use an excess of the lipid.
Suboptimal Reaction Conditions While SPAAC can proceed at various temperatures, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate compared to 4°C.[12] Ensure the pH of the reaction buffer is within the optimal range for your protein's stability (typically pH 7.2-8.0). Avoid buffers containing primary amines like Tris if using NHS ester chemistry to functionalize your protein.[3]
Issue 2: Aggregation of the Protein-Lipid Conjugate
Possible Cause Recommended Solution
Hydrophobicity of the Conjugate The addition of the hydrophobic GalCer molecule can increase the overall hydrophobicity of the protein, leading to aggregation. Perform the conjugation reaction in a buffer containing a low concentration of a non-ionic detergent.[13] Including a PEG linker between the protein and the alkyne can also increase the solubility of the final conjugate.
High Protein Concentration High concentrations of proteins are more prone to aggregation, especially after modification. It is advisable to work with protein concentrations in the range of 1-5 mg/mL. If a higher final concentration is required, consider concentrating the sample after the conjugation and purification steps.
Incorrect Buffer Conditions Ensure the pH of the buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and prevent aggregation. The ionic strength of the buffer can also play a role; optimize salt concentrations (e.g., 150 mM NaCl) to improve solubility.

Data Presentation

Table 1: Comparative Kinetics of Strained Alkynes (SPAAC Ligands)
Ligand (Strained Alkyne)Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne)~0.1 - 0.3High reactivity, good stability. A common starting point for SPAAC.[8]
BCN (Bicyclo[6.1.0]nonyne)~0.01 - 0.05Smaller and less hydrophobic than DBCO, can be advantageous in sterically hindered systems.[7]
DIFO (Difluorinated Cyclooctyne)~0.4Very high reactivity due to electron-withdrawing fluorine atoms.
ADIBO/DIBAC (Azadibenzocyclooctyne)~0.9 - 1.0Among the fastest cyclooctynes, offering very rapid conjugation.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature. Benzyl azide is used as a common reference.

Table 2: Recommended Starting Concentrations for SPAAC
ReactantRecommended ConcentrationNotes
DBCO-labeled Protein1-10 mg/mL (approx. 7-70 µM for a 150 kDa protein)Higher concentrations can increase reaction rates but may also promote aggregation.
This compound1.5 to 10-fold molar excess over the proteinA higher excess can help drive the reaction to completion, especially if the protein is valuable.

Experimental Protocols

Protocol 1: General Procedure for SPAAC of a DBCO-Labeled Protein with this compound

This protocol provides a general workflow. Optimization of reactant concentrations, incubation time, and temperature may be required for specific applications.

Materials:

  • DBCO-labeled protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Purification system (e.g., HPLC with a suitable column, spin desalting columns).

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the DBCO-labeled protein is at a suitable concentration (e.g., 1 mg/mL) in the reaction buffer.[1]

  • SPAAC Reaction:

    • Add the desired molar excess of the this compound stock solution to the DBCO-labeled protein solution. It is recommended to add the lipid solution dropwise while gently vortexing to prevent precipitation.[5]

    • Ensure the final concentration of DMSO in the reaction mixture is low (e.g., <10% v/v) to maintain protein stability.[11]

    • Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C.[1] For potentially slower reactions, the incubation can be extended up to 24-48 hours. The reaction can also be performed at 37°C for 1-4 hours to increase the rate.[3]

  • Purification of the Conjugate:

    • Remove unreacted this compound and purify the protein-lipid conjugate using a suitable method.

    • For small-scale reactions: Spin desalting columns can be used to remove excess lipid.

    • For larger-scale reactions and higher purity: High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase column (e.g., C4 or C8) is often suitable for separating the more hydrophobic conjugate from the unlabeled protein.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and purity of the product.

    • SDS-PAGE: A successful conjugation will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This is the most definitive method to confirm the mass of the conjugate, which will be the mass of the protein plus the mass of the this compound and the DBCO linker.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_prep Reactant Preparation cluster_reaction Bioconjugation cluster_analysis Purification & Analysis protein Protein of Interest labeling DBCO Labeling of Protein protein->labeling Primary Amines dbco_nhs DBCO-NHS Ester dbco_nhs->labeling azido_galcer This compound dmso DMSO azido_galcer->dmso Dissolve spaac SPAAC Reaction dmso->spaac labeling->spaac DBCO-Protein purification Purification (HPLC/Desalting) spaac->purification characterization Characterization (MS, SDS-PAGE) purification->characterization final_product Purified GalCer-Protein Conjugate characterization->final_product

Caption: Workflow for SPAAC-mediated this compound bioconjugation.

galcer_pathway Simplified Galactosylceramide Signaling and Degradation cluster_synthesis Synthesis cluster_function Membrane Function cluster_degradation Lysosomal Degradation ceramide Ceramide cgt CGT (Ceramide Galactosyltransferase) ceramide->cgt sphingosine Sphingosine + Fatty Acid ceramide->sphingosine via Acid Ceramidase galcer Galactosylceramide (GalCer) cgt->galcer myelin Myelin Sheath Stability galcer->myelin Structural Component rafts Lipid Raft Formation galcer->rafts endocytosis Endocytosis galcer->endocytosis signaling Signal Transduction rafts->signaling lysosome Lysosome endocytosis->lysosome galc GALC (Galactosylceramidase) lysosome->galc GalCer substrate galc->ceramide Hydrolysis

Caption: GalCer's role in membrane function and its metabolic pathway.[2][9]

References

Technical Support Center: Synthesis of C6 Modified α-GalCer Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C6 modified α-Galactosylceramide (α-GalCer) analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of α-GalCer analogues?

A1: The primary challenge is achieving a stereoselective α-glycosylation to form the α-1,2-cis-glycosidic bond.[1][2][3] The biological activity of α-GalCer is highly dependent on this specific anomeric configuration.[2] While the formation of the 1,2-trans-β-glycosidic bond is relatively straightforward using a neighboring group participation strategy, the synthesis of the α-anomer is more complex.[2]

Q2: How can I improve the α-selectivity during the glycosylation reaction?

A2: Several strategies can be employed to favor the formation of the α-anomer:

  • Use of non-participating protecting groups: A common approach is to use a non-participating protecting group, such as a benzyl (B1604629) (Bn) ether, at the C-2 position of the galactosyl donor.[1][2][3] This prevents the formation of an intermediate that would lead to the β-anomer.

  • Bulky protecting groups on the donor: Employing a bulky protecting group at the C-4 and C-6 positions of the galactosyl donor, such as a 4,6-O-di-tert-butylsilylene (DTBS) group, has been shown to effectively promote α-selectivity, even in the presence of a participating group at C-2.[1][2][3][4]

  • Solvent effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents are often used to favor the formation of the α-anomer.[5]

Q3: I am having trouble with the final deprotection step. What are the common issues and solutions?

A3: A frequent issue arises from the incompatibility of the deprotection conditions with the desired C6 modification.

  • Hydrogenation of benzyl groups: If benzyl (Bn) protecting groups are used, the final deprotection step typically involves hydrogenation. This method is not compatible with unsaturated functional groups that you might want to install at the C6 position, such as azides or alkynes for "click" chemistry, as they would also be reduced.[1][2]

  • Poor solubility of deprotected product: The fully deprotected α-GalCer (KRN7000) exhibits poor solubility in many common organic solvents, making subsequent C6 modification and purification difficult.[1][2] To circumvent this, it is advisable to perform the C6 modification before the final deprotection step.

Q4: What is an effective protecting group strategy for synthesizing C6-modified analogues with sensitive functionalities?

A4: An orthogonal protecting group strategy is crucial. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and modification at specific positions.

  • Benzoyl (Bz) esters: Using benzoyl esters at the C-2 and C-3 positions of the galactose donor allows for their selective removal under basic conditions, which is compatible with functionalities like azides at the C6 position.[1][2][3]

  • Silyl ethers: Silyl ethers, such as the di-tert-butylsilylene (DTBS) group, can be used to protect the C4 and C6 hydroxyls and are removed with fluoride (B91410) reagents.[5]

Q5: Are there any resources for late-stage functionalization of the C6 position?

A5: Yes, divergent synthetic approaches have been developed to allow for late-stage modification at the 6"-OH group. This strategy is beneficial for creating a library of analogues from a common intermediate. These methods often rely on an orthogonal protection scheme where the 6"-OH can be selectively deprotected and functionalized.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of α-anomer in glycosylation 1. Use of a participating protecting group at C-2 of the donor.2. Non-optimal reaction conditions (solvent, temperature).3. Steric hindrance from the acceptor molecule.1. Switch to a non-participating protecting group like benzyl (Bn) ether at C-2.2. Employ a bulky 4,6-O-di-tert-butylsilylene (DTBS) protecting group on the galactosyl donor to sterically direct the α-glycosylation.[1][2][3][4]3. Use ethereal solvents, which have been shown to favor α-anomer formation.[5]
Undesired reduction of C6 functionality during deprotection The C6 modification (e.g., azide, alkyne) is not compatible with the hydrogenation conditions used to remove benzyl protecting groups.1. Plan the synthesis to introduce the C6 functionality after the hydrogenation step. However, be mindful of the poor solubility of the deprotected intermediate.[1][2]2. Use an alternative protecting group strategy that avoids hydrogenation. For example, use benzoyl (Bz) groups which can be removed with a base.[1][2][3]
Difficulty in purifying the final C6-modified analogue 1. Poor solubility of the deprotected product in common chromatography solvents.2. Co-elution with byproducts.1. For poorly soluble compounds, consider purification techniques like Sephadex LH-20 chromatography.[2]2. If solubility is an issue after deprotection, perform the final purification on the protected intermediate before the last deprotection step.3. Optimize the chromatographic conditions (e.g., solvent system, gradient). A mixture of EtOAc/pyridine has been used for silica (B1680970) gel chromatography of similar compounds.[2]
Incomplete reaction during late-stage C6 modification Poor solubility of the deprotected α-GalCer intermediate in the reaction solvent.1. Screen a variety of solvents or solvent mixtures to improve solubility.2. Consider performing the C6 modification on a partially protected intermediate that has better solubility.

Experimental Protocols

Key Experiment: α-Glycosylation using a DTBS-protected Donor

This protocol is adapted from a method designed to enhance α-selectivity.[1][2]

  • Preparation of the Glycosyl Donor: Synthesize the 4,6-O-di-tert-butylsilylene (DTBS) and 2,3-di-O-benzoyl (Bz) protected galactosyl donor.

  • Glycosylation Reaction:

    • Dissolve the phytosphingosine (B30862) acceptor (1 equivalent) and the galactosyl donor (1.2-1.5 equivalents) in an anhydrous ethereal solvent (e.g., diethyl ether or a mixture of toluene (B28343) and 1,4-dioxane) under an inert atmosphere (e.g., argon).

    • Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to the appropriate temperature (e.g., -20 °C to 0 °C).

    • Add a promoter, such as TMSOTf (trimethylsilyl trifluoromethanesulfonate), dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by adding a base (e.g., triethylamine (B128534) or pyridine).

    • Filter the mixture, concentrate the filtrate, and purify the crude product by silica gel column chromatography.

Quantitative Data Summary

Reaction Step Product Yield (%) Reference
Glycosylation of phytosphingosine with a protected galactosyl imidateProtected α-GalCer67[5]
Desilylation of TBS-protected α-GalCer6-OH α-GalCer intermediate95[5]
Final deprotection (hydrogenation)C6-functionalized α-GalCer57[5]
Synthesis of a C6-azide intermediateCompound 7 in the cited paper84[2]
Synthesis of a phytosphingosine intermediateCompound 11 in the cited paper60[2]
Amide coupling at C6Compound 3 in the cited paper93[2]

Visualizations

Synthetic Strategy Workflow

G cluster_0 Protecting Group Strategy cluster_1 Glycosylation cluster_2 C6 Modification & Deprotection start Galactose Derivative protect Protect Hydroxyls (e.g., Bn, Bz, DTBS) start->protect donor Activate Anomeric Position (e.g., Trichloroacetimidate) protect->donor glycosylation α-Selective Glycosylation donor->glycosylation acceptor Phytosphingosine Acceptor acceptor->glycosylation protected_agalcer Protected α-GalCer glycosylation->protected_agalcer deprotect_c6 Selective C6-OH Deprotection protected_agalcer->deprotect_c6 modify_c6 C6 Functionalization (e.g., Azide, Carbamate) deprotect_c6->modify_c6 final_deprotect Final Deprotection modify_c6->final_deprotect final_product C6-Modified α-GalCer final_deprotect->final_product

Caption: General workflow for the synthesis of C6-modified α-GalCer analogues.

Troubleshooting Logic for α-Glycosylation

G start Low α:β ratio in glycosylation? check_c2 Is a participating group at C2? start->check_c2 Yes use_non_participating Use non-participating group (e.g., Benzyl ether) check_c2->use_non_participating Yes check_sterics Is steric hindrance an issue? check_c2->check_sterics No success Improved α-selectivity use_non_participating->success use_bulky_donor Use bulky 4,6-protecting group (e.g., DTBS) check_sterics->use_bulky_donor Yes check_solvent Check solvent check_sterics->check_solvent No use_bulky_donor->success use_ether Use ethereal solvent check_solvent->use_ether Yes use_ether->success

References

Technical Support Center: Synthesis of C6(6-amino) GalCer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of the C6-azide group of 6-azido GalactosylCeramide (C6(6-azido) GalCer) to a primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the C6-azido group of GalCer to an amine?

A1: The most prevalent and effective methods for the reduction of an azide (B81097) to an amine in the context of complex molecules like GalCer are:

  • Staudinger Reduction: This mild and highly chemoselective reaction uses a phosphine, typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to yield the amine. It is well-suited for molecules with sensitive functional groups that might not tolerate harsher conditions.

  • Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the azide. It is a clean and high-yielding method, but care must be taken as it can also reduce other functional groups like alkenes or alkynes.

  • Dithiothreitol (DTT) Reduction: DTT is a thiol-based reducing agent that can effectively reduce azides to amines under mild, often aqueous, conditions. This method is valued for its chemoselectivity, particularly in biological applications.

Q2: Which reduction method is most suitable for my this compound derivative?

A2: The choice of method depends on the overall structure of your GalCer derivative and the presence of other functional groups.

  • If your molecule contains other reducible functional groups such as double or triple bonds, or sensitive protecting groups, the Staudinger Reduction or DTT Reduction are generally preferred due to their high chemoselectivity.

  • If your molecule is relatively simple and does not contain other easily reducible moieties, Catalytic Hydrogenation can be a very efficient and clean option, often providing high yields.

Q3: What are the typical yields I can expect for each method?

A3: Yields are highly dependent on the specific substrate and reaction conditions. However, the following table provides a general comparison based on literature for similar molecules.

Reduction MethodTypical ReagentsTypical Yield (%)Typical Reaction Time
Staudinger Reduction PPh₃, H₂O80-95%6 - 24 hours
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-99%0.5 - 24 hours
DTT Reduction DithiothreitolGenerally high, but substrate-dependentVariable, can be rapid

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The azide starting material will have a different retention factor (Rf) compared to the amine product. Staining with a ninhydrin (B49086) solution can help visualize the newly formed amine, which will typically appear as a colored spot.

Troubleshooting Guides

Staudinger Reduction

Issue 1: Low or no conversion to the amine product.

  • Possible Cause: Incomplete hydrolysis of the intermediate iminophosphorane.

    • Solution: Ensure sufficient water is added during the workup and allow for adequate stirring time to facilitate complete hydrolysis. Monitor the disappearance of the iminophosphorane intermediate by TLC.

  • Possible Cause: Steric hindrance around the azide group.

    • Solution: Consider using a less sterically hindered phosphine, such as tributylphosphine, although this may complicate purification. Alternatively, prolonged reaction times or gentle heating may be necessary.

  • Possible Cause: The iminophosphorane is stable and resistant to hydrolysis.

    • Solution: After the initial reaction with PPh₃, acidic workup (e.g., with dilute HCl) can be employed to hydrolyze the iminophosphorane to the amine.

Issue 2: Difficulty in purifying the amine product from triphenylphosphine oxide (TPPO).

  • Possible Cause: TPPO is a common byproduct of the Staudinger reaction and can be challenging to separate from the desired product due to its polarity.

    • Solution 1 (Precipitation): After the reaction, cool the mixture in a freezer. TPPO is often less soluble in nonpolar solvents like diethyl ether or hexanes at low temperatures and may precipitate out.

    • Solution 2 (Acid-Base Extraction): The basic amine product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving the neutral TPPO in the organic phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or a weak base) and the amine product re-extracted with an organic solvent.

    • Solution 3 (Chromatography): Careful column chromatography on silica (B1680970) gel can separate the amine from TPPO. A solvent system with a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) can help to prevent the amine from tailing on the column.

Catalytic Hydrogenation

Issue 1: Incomplete reaction or low yield.

  • Possible Cause: Catalyst poisoning.

    • Solution: If the this compound sample contains sulfur-containing impurities, they can poison the palladium catalyst. Ensure the starting material is of high purity. If poisoning is suspected, increasing the catalyst loading may help to drive the reaction to completion.

  • Possible Cause: Poor catalyst activity.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to keep the catalyst suspended.

Issue 2: Formation of side products.

  • Possible Cause: Reduction of other functional groups.

    • Solution: If the GalCer derivative contains double or triple bonds in the ceramide backbone, these may also be reduced during hydrogenation. If the preservation of these groups is necessary, consider using a more chemoselective method like the Staudinger or DTT reduction.

  • Possible Cause: Hydrogenolysis of protecting groups.

    • Solution: Benzyl (Bn) ethers, commonly used as protecting groups in carbohydrate chemistry, are susceptible to cleavage by catalytic hydrogenation. If your molecule contains such groups, an alternative reduction method should be chosen.

DTT Reduction

Issue 1: Slow or incomplete reaction.

  • Possible Cause: Suboptimal pH.

    • Solution: DTT reduction is generally more efficient at a pH above 7. Ensure the reaction buffer is appropriately pH-adjusted.

  • Possible Cause: Insufficient amount of DTT.

    • Solution: Use a molar excess of DTT to ensure the complete reduction of the azide.

Issue 2: Presence of disulfide byproducts.

  • Possible Cause: DTT itself can be oxidized to form a cyclic disulfide.

    • Solution: Purification by chromatography or dialysis (for larger molecules) can effectively remove DTT and its oxidized form from the final product.

Experimental Protocols

Protocol 1: Staudinger Reduction of this compound
  • Dissolve the Substrate: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of THF and water.

  • Add Triphenylphosphine: Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 6 to 24 hours.

  • Hydrolysis: Upon completion, add water to the reaction mixture and continue stirring for an additional 2-4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture containing a small amount of base (e.g., 0.5% triethylamine in methanol/dichloromethane) is often effective for separating the amine product from triphenylphosphine oxide.

Protocol 2: Catalytic Hydrogenation of this compound
  • Dissolve the Substrate: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate).

  • Hydrogenation: Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 2 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

    • If necessary, purify the product by silica gel column chromatography.

Protocol 3: DTT Reduction of this compound
  • Prepare Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent like DMF or DMSO and a buffer). Prepare a stock solution of DTT in a buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Reaction Setup: Add a molar excess of the DTT solution (typically 5-10 equivalents) to the solution of the azido-GalCer.

  • Incubation: Stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or another appropriate analytical method.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent.

    • Purify the product using silica gel column chromatography to remove any remaining DTT and its byproducts.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Product & Purification start This compound staudinger Staudinger Reduction (PPh3, H2O) start->staudinger Choose Method hydrogenation Catalytic Hydrogenation (H2, Pd/C) start->hydrogenation Choose Method dtt DTT Reduction (Dithiothreitol) start->dtt Choose Method product Crude C6(6-amino) GalCer staudinger->product hydrogenation->product dtt->product purification Purification (Column Chromatography) product->purification final_product Pure C6(6-amino) GalCer purification->final_product

Caption: Experimental workflow for the reduction of this compound to C6(6-amino) GalCer.

troubleshooting_staudinger cluster_low_yield Low/No Yield cluster_purification Purification Difficulty start Staudinger Reduction Issue incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis Check Yield tppo_contamination TPPO Contamination? start->tppo_contamination Check Purity steric_hindrance Steric Hindrance? incomplete_hydrolysis->steric_hindrance No solution_hydrolysis Increase H2O/Stir Time or Acidic Workup incomplete_hydrolysis->solution_hydrolysis Yes solution_sterics Prolong Reaction Time/ Gentle Heat steric_hindrance->solution_sterics Yes solution_tppo Precipitation, Acid-Base Extraction, or Chromatography tppo_contamination->solution_tppo Yes

Caption: Troubleshooting logic for Staudinger reduction of this compound.

Validation & Comparative

A Head-to-Head Comparison of C6(6-azido) GalCer and C6-alkyne GalCer for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycobiology and drug development, the ability to specifically label and track galactosylceramides (GalCer) is crucial for understanding their roles in cellular processes and for developing targeted therapeutics. The introduction of bioorthogonal functional groups, such as azides and alkynes, at the C6 position of the galactose moiety allows for covalent modification via "click chemistry." This guide provides an objective comparison of two key reagents, C6(6-azido) Galactosylceramide (GalCer) and C6-alkyne Galactosylceramide, to aid in the selection of the optimal tool for your bioconjugation needs.

The primary methods for conjugating these molecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between an azide (B81097) or alkyne handle on the GalCer will largely depend on the desired reaction conditions and the nature of the molecule to be conjugated.

At a Glance: Key Differences and Considerations

FeatureC6(6-azido) GalCerC6-alkyne GalCerKey Considerations
Primary Reaction SPAAC with strained alkynes (e.g., DBCO, BCN) or CuAAC with terminal alkynes.CuAAC with azide-containing molecules.SPAAC is copper-free, making it ideal for live-cell applications. CuAAC is generally faster but the copper catalyst can be cytotoxic.[1][2]
Reaction Partner Strained cyclooctynes (for SPAAC), terminal alkynes (for CuAAC).Azide-functionalized molecules.The availability and properties of the desired fluorescent dye, protein, or drug with the complementary functional group is a critical factor.
In Vivo/In Cellulo Use Generally preferred for live-cell applications when used in SPAAC to avoid copper cytotoxicity.[1][2]Primarily used for in vitro conjugations or in cellular systems where copper toxicity can be mitigated.The health of the biological system is paramount. For in vivo studies, the copper-free SPAAC is the superior choice.
Synthetic Accessibility Synthetically accessible, with established protocols for introducing the azide at the C6 position.[3]Synthetically accessible, can be prepared from a C6-amino precursor.[3]Both molecules can be synthesized, though the availability from commercial suppliers may vary.

Reaction Pathways and Mechanisms

The choice between this compound and C6-alkyne GalCer dictates the type of click chemistry reaction that can be employed.

This compound: Versatility with SPAAC and CuAAC

An azide handle on GalCer provides the flexibility to use either the copper-free SPAAC reaction or the copper-catalyzed CuAAC.

G cluster_0 SPAAC (Copper-Free) cluster_1 CuAAC (Copper-Catalyzed) Azido_GalCer This compound Triazole_SPAAC Stable Triazole Linkage Azido_GalCer->Triazole_SPAAC Bioorthogonal Live Cells Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC Azido_GalCer2 This compound Triazole_CuAAC Stable Triazole Linkage Azido_GalCer2->Triazole_CuAAC Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC

Reaction pathways for this compound.
C6-alkyne GalCer: The Classic CuAAC Approach

A terminal alkyne on GalCer is primarily used in the highly efficient, copper-catalyzed reaction with an azide-functionalized molecule.

G cluster_0 CuAAC (Copper-Catalyzed) Alkyne_GalCer C6-alkyne GalCer Triazole_CuAAC Stable Triazole Linkage Alkyne_GalCer->Triazole_CuAAC Azide_Molecule Azide-functionalized molecule Azide_Molecule->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC

Reaction pathway for C6-alkyne GalCer.

Experimental Data and Performance Comparison

Reaction Kinetics:

ReactionReagentsSecond-Order Rate Constant (k₂)Notes
CuAAC Terminal Alkyne + Azide10² - 10³ M⁻¹s⁻¹Highly efficient and fast. Requires a copper catalyst.
SPAAC Strained Alkyne (e.g., DBCO) + Azide~1 M⁻¹s⁻¹Metal-free but generally slower than CuAAC. Reaction rate is dependent on the strain of the cyclooctyne.

The rate constants are approximate and can vary depending on the specific reactants, solvent, and temperature.

In a comparative study of azide- versus alkyne-functionalized Platinum(II) complexes, both showed similar in vitro reactivity in CuAAC reactions. However, the azide-functionalized complex demonstrated superior performance in cellulo for fluorescence imaging. This suggests that even when using the same underlying chemistry, the choice of the functional handle on the molecule of interest can impact biological performance.

Experimental Protocols

The following are generalized protocols for the bioconjugation of C6-modified GalCer derivatives. These should be optimized for specific applications.

Protocol 1: SPAAC of this compound with a DBCO-functionalized Dye

This protocol is suitable for labeling GalCer in a biological system without the need for a cytotoxic copper catalyst.

Materials:

  • This compound

  • DBCO-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving lipids and dyes)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

  • Prepare a stock solution of the DBCO-functionalized dye in DMSO (e.g., 1-10 mM).

  • In a microcentrifuge tube, add the desired amount of this compound to PBS. The final concentration of DMSO should be kept low (<5%) to maintain the integrity of cellular systems if applicable.

  • Add the DBCO-functionalized dye to the solution containing this compound. A 1.5 to 5-fold molar excess of the DBCO-dye is recommended.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by an appropriate method, such as thin-layer chromatography (TLC) or LC-MS.

  • Purify the resulting fluorescently labeled GalCer conjugate using a suitable chromatographic technique (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).

Protocol 2: CuAAC of C6-alkyne GalCer with an Azide-functionalized Peptide

This protocol is suitable for in vitro conjugation of a peptide to GalCer.

Materials:

  • C6-alkyne GalCer

  • Azide-functionalized peptide

  • Reaction Buffer: e.g., PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in H₂O)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in H₂O)

  • DMSO

Procedure:

  • Prepare a stock solution of C6-alkyne GalCer in DMSO.

  • Dissolve the azide-functionalized peptide in the reaction buffer.

  • In a reaction tube, combine the C6-alkyne GalCer and the azide-functionalized peptide. A slight excess (1.1 to 1.5 equivalents) of one of the components can be used to drive the reaction to completion.

  • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution.

  • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS or HPLC.

  • Purify the GalCer-peptide conjugate using reverse-phase HPLC or other suitable chromatographic methods.

Workflow Comparison

The experimental workflow for a typical bioconjugation experiment differs significantly depending on whether a copper-free or copper-catalyzed approach is used.

G cluster_spaac SPAAC Workflow (this compound) cluster_cuaac CuAAC Workflow (C6-alkyne GalCer) spaac1 Dissolve this compound and Strained Alkyne spaac2 Mix Reagents in Aqueous Buffer spaac1->spaac2 spaac3 Incubate (RT or 37°C) spaac2->spaac3 spaac4 Purify Conjugate spaac3->spaac4 cuaac1 Dissolve C6-alkyne GalCer and Azide Partner cuaac3 Add Reagents and Catalyst Premix cuaac1->cuaac3 cuaac2 Prepare Catalyst Premix (CuSO4 + Ligand) cuaac2->cuaac3 cuaac4 Initiate with Sodium Ascorbate cuaac3->cuaac4 cuaac5 Incubate (RT) cuaac4->cuaac5 cuaac6 Purify Conjugate cuaac5->cuaac6

References

A Comparative Guide to the Bioactivity of C6(6-azido) GalCer and α-GalCer (KRN7000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of C6(6-azido) GalCer and the well-established invariant Natural Killer T (iNKT) cell agonist, α-GalCer (KRN7000). The following sections present a detailed analysis supported by experimental data, protocols, and visual diagrams to aid in the evaluation of these compounds for research and therapeutic development.

Introduction

α-Galactosylceramide (α-GalCer or KRN7000) is a potent synthetic glycolipid that activates invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that bridge the innate and adaptive immune systems. Upon activation, iNKT cells rapidly produce a cascade of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which orchestrate a broad immune response with anti-tumor and immunomodulatory properties.

This compound is a derivative of α-GalCer, modified at the 6-position of the galactose sugar with an azido (B1232118) group. This modification introduces a "clickable" functional group, allowing for the convenient attachment of other molecules, such as imaging agents or antigens, through click chemistry. Understanding the bioactivity of this analog in comparison to its parent compound is crucial for its application in various research and therapeutic contexts. This guide focuses on a direct comparison of their ability to induce cytokine production, a key indicator of their immunostimulatory potential.

Comparative Bioactivity Data

The primary measure of bioactivity for α-GalCer and its analogs is their ability to stimulate iNKT cells to produce cytokines. The following table summarizes the in vivo cytokine production of IFN-γ and IL-4 in Balb/C mice following intravenous administration of this compound and α-GalCer (KRN7000). The data is extracted from a study by Li et al. (2022), which demonstrated that the C6-azido modification does not significantly impact the biological activity of α-GalCer.

Table 1: In Vivo Cytokine Production in Balb/C Mice

Time (hours)CompoundIFN-γ (pg/mL)IL-4 (pg/mL)
3α-GalCer (KRN7000)~1500~1000
This compound~1200~800
6α-GalCer (KRN7000)~2500~1500
This compound~2300~1300
12α-GalCer (KRN7000)~4000~800
This compound~3800~700
24α-GalCer (KRN7000)~2000~200
This compound~1800~150
36α-GalCer (KRN7000)~500<100
This compound~400<100
48α-GalCer (KRN7000)<100<100
This compound<100<100
60α-GalCer (KRN7000)<100<100
This compound<100<100

Data is estimated from the graphical representation in Li et al., Frontiers in Chemistry, 2022.

The results indicate that this compound induces a cytokine profile remarkably similar to that of α-GalCer (KRN7000). Both compounds stimulate a rapid and robust production of both IFN-γ (a Th1-type cytokine) and IL-4 (a Th2-type cytokine), with peak levels observed between 6 and 12 hours post-administration. This suggests that the introduction of the azido group at the C6 position of the galactose moiety does not hinder the glycolipid's ability to be presented by CD1d molecules and activate iNKT cells effectively.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the signaling pathway of iNKT cell activation and the general experimental workflow for comparing the bioactivity of these glycolipids.

Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid α-GalCer or This compound Glycolipid->CD1d Binding TCR Invariant TCR CD1d_Glycolipid->TCR Recognition Activation Signal Transduction Cascade TCR->Activation Cytokines IFN-γ & IL-4 Production Activation->Cytokines

iNKT Cell Activation by Glycolipids

Experimental Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Compound_Prep Prepare α-GalCer and This compound Solutions Animal_Groups Randomize Balb/C Mice into Treatment Groups Compound_Prep->Animal_Groups Injection Intravenous (i.v.) Injection (2 µg/mouse) Animal_Groups->Injection Blood_Collection Collect Blood Samples at Timed Intervals Injection->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation ELISA Measure IFN-γ and IL-4 Concentrations by ELISA Serum_Separation->ELISA Data_Analysis Compare Cytokine Levels Between Groups ELISA->Data_Analysis

In Vivo Bioactivity Comparison Workflow

Experimental Protocols

The following is a detailed methodology for the in vivo comparison of this compound and α-GalCer, based on the study by Li et al. (2022).

1. Animal Model:

  • Species: Mouse

  • Strain: Balb/C

  • Sex: Female

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Preparation and Administration:

  • Compounds: α-GalCer (KRN7000) and this compound.

  • Vehicle: Phosphate-buffered saline (PBS).

  • Concentration: The compounds are dissolved in PBS to a final concentration for injection.

  • Dosage: 2 µg per mouse.

  • Route of Administration: Intravenous (i.v.) injection into the tail vein.

3. In Vivo Cytokine Release Assay:

  • Experimental Groups:

    • Group 1: α-GalCer (KRN7000)

    • Group 2: this compound

    • Group 3: Vehicle control (PBS)

  • Procedure:

    • Administer the respective compounds or vehicle to the mice in each group.

    • At specified time points (e.g., 3, 6, 12, 24, 36, 48, and 60 hours) post-injection, collect blood samples from the mice via retro-orbital bleeding or another appropriate method.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Collect the serum and store at -80°C until analysis.

4. Cytokine Quantification by ELISA:

  • Cytokines Measured: IFN-γ and IL-4.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for mouse IFN-γ and IL-4.

    • Follow the manufacturer's instructions for the assay. This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine in the serum samples by comparing their absorbance to the standard curve.

5. Data Analysis:

  • Statistical Analysis: Compare the cytokine concentrations between the different treatment groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The experimental evidence strongly suggests that this compound exhibits a bioactivity profile that is highly comparable to that of the parent compound, α-GalCer (KRN7000). The introduction of the 6-azido group on the galactose moiety does not appear to adversely affect its ability to activate iNKT cells and induce a robust and balanced Th1/Th2 cytokine response in vivo. This makes this compound a valuable tool for researchers interested in leveraging the immunostimulatory properties of α-GalCer while also having the flexibility to conjugate other molecules of interest via click chemistry for applications in immunotherapy, drug delivery, and molecular imaging.

Unveiling Glycosphingolipid Dynamics: A Comparative Guide to C6(6-azido) GalCer and Traditional Labeling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of glycosphingolipid (GSL) biology, the method of labeling and visualization is paramount. This guide provides a comprehensive comparison between the innovative C6(6-azido) GalCer metabolic labeling approach and traditional labeling techniques, such as immunofluorescence. We will explore the distinct advantages of this compound, supported by experimental protocols and data, to empower you in selecting the optimal method for your research needs.

Galactosylceramide (GalCer) is a crucial glycosphingolipid involved in a myriad of cellular processes, including cell signaling, proliferation, and apoptosis. Studying its localization and dynamics is key to understanding its role in both normal physiology and disease. Traditional methods for visualizing GalCer have primarily relied on antibodies or fluorescently-tagged lipids. However, these approaches are often beset with challenges, including the use of large labels that can perturb the natural behavior of the lipid and issues with antibody specificity and accessibility.

This compound, a synthetically modified version of GalCer, offers a powerful alternative. This molecule contains a small, bioorthogonal azide (B81097) group. When introduced to cells, it is metabolized and incorporated into cellular structures just like its natural counterpart. The azide group then serves as a chemical handle for highly specific and efficient "click chemistry" reactions, allowing for the attachment of a wide array of reporter molecules, such as fluorophores, with minimal disruption to the biological system.

At a Glance: this compound vs. Traditional Labeling

FeatureThis compound with Click ChemistryTraditional ImmunofluorescenceTraditional Fluorescent Lipid Analogs
Principle Metabolic incorporation of an azido-modified lipid followed by bioorthogonal ligation to a reporter molecule.Use of primary and secondary antibodies to detect the target lipid.Direct incorporation of a lipid conjugated to a large fluorophore.
Specificity High, due to the bioorthogonal nature of the click reaction.Can be variable; potential for antibody cross-reactivity and off-target binding.High for the lipid analog, but the bulky tag can alter localization.
Perturbation Minimal, the azide group is very small.High, the antibody complex is large and can cause steric hindrance.High, the large fluorophore can significantly alter the lipid's biophysical properties.
Live-Cell Imaging Yes, copper-free click chemistry is biocompatible.No, requires cell fixation and permeabilization.Yes, but phototoxicity and altered lipid behavior are concerns.
Signal Amplification Inherent in the brightness of the chosen click--reactive dye.Signal can be amplified through the use of secondary antibodies.No inherent signal amplification.
Multiplexing Straightforward with a variety of click-reactive dyes.Possible with antibodies from different species, but can be complex.Limited by spectral overlap of available fluorescent lipids.

Delving Deeper: The Advantages of this compound

The use of this compound coupled with click chemistry presents several key advantages over traditional methods:

  • Minimal Perturbation of Biological Systems: The azide group is extremely small and bio-inert, meaning it is unlikely to alter the natural trafficking, localization, and function of GalCer within the cell. This contrasts sharply with the bulky fluorophores or antibodies used in traditional methods, which can introduce significant artifacts.

  • High Specificity and Bioorthogonality: The click reaction between the azide on the modified GalCer and an alkyne- or cyclooctyne-containing reporter molecule is highly specific and occurs only between these two functional groups. This "bioorthogonal" chemistry ensures that the label is attached only to the molecule of interest, leading to a high signal-to-noise ratio and minimizing background fluorescence.

  • Versatility in Reporter Molecule Attachment: The click chemistry platform allows for the attachment of a diverse range of reporter molecules, including fluorescent dyes of various colors, biotin (B1667282) for affinity purification, or even radiolabels for PET imaging. This flexibility is a significant advantage over pre-labeled fluorescent lipids or the more limited color palette of secondary antibodies.

  • Amenable to Live-Cell Imaging: With the development of copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), the labeling reaction can be performed in living cells without the cytotoxicity associated with copper catalysts. This opens the door to dynamic studies of GalCer trafficking and metabolism in real-time.

  • Potentially Higher Signal-to-Noise Ratio: By introducing the fluorescent label after metabolic incorporation and washing away any unincorporated probe, background fluorescence can be significantly reduced compared to immunofluorescence, which can suffer from non-specific antibody binding.

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, we present detailed experimental protocols for both this compound metabolic labeling and traditional immunofluorescence staining of GalCer.

Experimental Workflow: this compound Metabolic Labeling

cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Imaging A Incubate cells with This compound B Wash to remove unincorporated probe A->B C Add alkyne- or DBCO- functionalized fluorophore B->C D Incubate to allow covalent ligation C->D E Wash to remove excess fluorophore D->E F Image cells using fluorescence microscopy E->F

Workflow for this compound labeling.

Protocol: Metabolic Labeling of Cultured Cells with this compound and Click Chemistry Detection

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 24-72 hours under normal growth conditions to allow for metabolic incorporation.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • Click Chemistry Reaction (Copper-Free for Live Cells):

    • Prepare a staining solution containing a DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488) at a concentration of 5-20 µM in pre-warmed, serum-free medium.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove excess fluorophore.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow: Traditional Immunofluorescence Staining

cluster_0 Sample Preparation cluster_1 Antibody Incubation cluster_2 Imaging A Fix cells with paraformaldehyde B Permeabilize cells with a detergent (e.g., Triton X-100) A->B C Block non-specific binding sites B->C D Incubate with primary antibody (anti-GalCer) C->D E Incubate with fluorescently labeled secondary antibody D->E F Wash to remove unbound antibodies E->F G Mount and image with fluorescence microscopy F->G

Workflow for immunofluorescence staining.

Protocol: Immunofluorescence Staining of GalCer in Cultured Cells

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., mouse anti-GalCer) in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

Conclusion

The advent of this compound and click chemistry represents a significant leap forward in the study of glycosphingolipid biology. Its ability to label GalCer with high specificity and minimal perturbation, particularly in living cells, provides researchers with a powerful tool to unravel the complex dynamics of this important lipid. While traditional methods like immunofluorescence remain valuable for certain applications, the advantages offered by metabolic labeling with this compound in terms of biocompatibility, versatility, and the potential for higher fidelity imaging make it an indispensable technique for modern cell biology and drug discovery. By carefully considering the experimental needs and the inherent strengths and weaknesses of each method, researchers can confidently select the best approach to illuminate the roles of GalCer in health and disease.

Comparative Analysis of C6-Modified GalCer Analogs for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of C6-modified α-galactosylceramide analogs reveals key insights for the development of potent Th1-biasing immunotherapies. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation invariant Natural Killer T (iNKT) cell agonists.

Invariant Natural Killer T (iNKT) cells are powerful mediators of the immune response, and their activation by glycolipid antigens presented by the CD1d molecule holds immense therapeutic potential. The prototypical iNKT cell agonist, α-galactosylceramide (α-GalCer), elicits a mixed Th1 and Th2 cytokine response. However, for many applications, particularly in cancer immunotherapy, a skewed Th1 response, characterized by the production of interferon-gamma (IFN-γ), is desirable. To this end, extensive research has focused on modifying the structure of α-GalCer to modulate its immunological activity. Modifications at the C6 position of the galactose sugar have proven to be a fruitful strategy for enhancing Th1-polarizing activity.

This guide compares various C6-modified α-GalCer analogs, summarizing their CD1d binding affinity, their capacity to induce Th1 (IFN-γ) and Th2 (IL-4) cytokine production, and their in vivo anti-tumor efficacy.

Performance Comparison of C6-Modified GalCer Analogs

The following table summarizes the performance of several key C6-modified α-GalCer analogs compared to the parent compound, α-GalCer. The data presented is a synthesis of findings from multiple studies. It is important to note that experimental conditions can vary between studies, and direct comparison should be made with caution.

AnalogC6" ModificationRelative CD1d Binding AffinityPredominant Cytokine Response (Th1/Th2 Bias)In Vivo Anti-tumor EfficacyReference
α-GalCer -OH (unmodified)HighBalanced Th1/Th2Moderate[1]
NU-α-GalCer Naphthyl ureaHighStrong Th1 biasEnhanced[1][2]
PyrC-α-GalCer Pyridinyl carbamateHighStrong Th1 biasSuperior to NU-α-GalCer[1]
AH10-7 Hydrocinnamoyl ester (with sphinganine (B43673) base)HighStrong Th1 biasPotent in mouse and humanized models[2]
α-C-GalCer C-glycosidic linkage (at C1") with unmodified C6"-OHHighStrong Th1 bias in miceEnhanced in mice, weak in humans[3]
6"-O-pyridinylcarbamoyl-α-C-GalCer Pyridinylcarbamoyl (on α-C-GalCer)Not explicitly stated, but activeRestores activity in human iNKT cellsPromising activity in mice[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these analogs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 iNKT Cell GalCer_analog C6-GalCer Analog CD1d CD1d GalCer_analog->CD1d Binding CD1d_complex CD1d-GalCer Complex CD1d->CD1d_complex Presentation TCR TCR CD1d_complex->TCR Recognition Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines

Fig. 1: iNKT cell activation by C6-GalCer analogs.

G Start Synthesized C6-GalCer Analogs CD1d_Binding CD1d Binding Assay (e.g., Competitive ELISA) Start->CD1d_Binding In_Vitro In Vitro iNKT Cell Activation Assay Start->In_Vitro In_Vivo In Vivo Anti-Tumor Efficacy Model (e.g., B16F10 Melanoma) Start->In_Vivo Data_Analysis Comparative Data Analysis CD1d_Binding->Data_Analysis Cytokine_Analysis Cytokine Profiling (ELISA for IFN-γ, IL-4) In_Vitro->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Tumor_Measurement Tumor Growth Measurement In_Vivo->Tumor_Measurement Tumor_Measurement->Data_Analysis

Fig. 2: Experimental workflow for analog comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key experiments based on published literature.

Competitive ELISA for CD1d Binding Affinity

This assay determines the relative affinity of a C6-modified GalCer analog for CD1d by measuring its ability to compete with a known biotinylated ligand.

Materials:

  • Recombinant human or mouse CD1d-Fc fusion protein

  • High-binding 96-well ELISA plates

  • Biotinylated α-GalCer or a suitable biotinylated lipid probe

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • C6-modified GalCer analogs and α-GalCer standard

Procedure:

  • Coat the ELISA plate with anti-Fc antibody overnight at 4°C.

  • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Wash the plate and add the CD1d-Fc fusion protein. Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Prepare serial dilutions of the C6-modified GalCer analogs and the α-GalCer standard.

  • Add the diluted analogs/standard to the wells, followed immediately by a constant concentration of biotinylated α-GalCer.

  • Incubate for 2 hours at room temperature to allow for competition.

  • Wash the plate thoroughly.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • The IC50 value for each analog is calculated, representing the concentration that inhibits 50% of the biotinylated ligand binding. A lower IC50 indicates higher binding affinity.

In Vitro iNKT Cell Activation and Cytokine Analysis

This protocol assesses the ability of C6-modified GalCer analogs to activate iNKT cells and stimulate cytokine production.

Materials:

  • Dendritic cells (DCs) or other CD1d-expressing antigen-presenting cells (APCs)

  • iNKT cell line or primary iNKT cells

  • C6-modified GalCer analogs and α-GalCer control

  • Cell culture medium and plates

  • ELISA kits for IFN-γ and IL-4

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining (optional)

  • Fluorescently labeled antibodies against IFN-γ and IL-4 for flow cytometry (optional)

Procedure:

  • Culture DCs or other APCs in a 96-well plate.

  • Pulse the APCs with various concentrations of the C6-modified GalCer analogs or α-GalCer for 2-4 hours.

  • Add iNKT cells to the wells containing the pulsed APCs.

  • Co-culture the cells for 24-72 hours.

  • For ELISA:

    • Collect the cell culture supernatants.

    • Perform ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.

  • For Intracellular Cytokine Staining (optional):

    • Add a protein transport inhibitor for the last 4-6 hours of co-culture.

    • Harvest the cells and stain for surface markers (e.g., TCRβ, CD1d-tetramer).

    • Fix and permeabilize the cells.

    • Stain for intracellular IFN-γ and IL-4 using fluorescently labeled antibodies.

    • Analyze the percentage of cytokine-producing iNKT cells by flow cytometry.

In Vivo Anti-Tumor Efficacy in a B16F10 Melanoma Mouse Model

This in vivo model evaluates the therapeutic potential of C6-modified GalCer analogs in a cancer setting.

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cell line

  • C6-modified GalCer analogs and α-GalCer control formulated for in vivo administration (e.g., in a vehicle containing polysorbate 20)

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (vehicle control, α-GalCer, and various C6-modified GalCer analogs).

  • Administer the GalCer analogs intravenously or intraperitoneally at specified doses and schedules.

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Monitor the overall health and body weight of the mice.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination or analysis of tumor-infiltrating lymphocytes).

  • Compare the tumor growth curves and final tumor weights between the different treatment groups to assess anti-tumor efficacy.

Conclusion

The modification of α-GalCer at the C6 position of the galactose moiety is a promising strategy for developing Th1-biasing iNKT cell agonists with enhanced anti-tumor activity. Analogs such as NU-α-GalCer, PyrC-α-GalCer, and AH10-7 have demonstrated superior performance compared to the parent α-GalCer in preclinical models. The provided data and experimental protocols offer a valuable resource for researchers aiming to further investigate and develop these potent immunotherapeutic agents. Future studies should focus on a standardized, direct comparison of a wider range of C6-modified analogs to definitively establish structure-activity relationships and identify lead candidates for clinical development.

References

A Head-to-Head Comparison: C6(6-azido) GalCer for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and understand the intricate trafficking and signaling pathways of galactosylceramide (GalCer), the choice of labeling strategy is paramount. This guide provides an objective comparison of C6(6-azido) GalCer with two other commonly used fluorescent analogs, NBD-GalCer and Dansyl-GalCer, offering insights into their performance in microscopy applications.

Galactosylceramide, a key glycosphingolipid, plays a crucial role in a variety of cellular processes, including myelin formation, signal transduction, and immune response.[1] The ability to accurately visualize its subcellular localization and dynamics is essential for unraveling its complex functions. This compound has emerged as a powerful tool for this purpose, leveraging the principles of bioorthogonal click chemistry for highly specific and robust labeling.

This comparison guide delves into the key performance indicators of this compound against its direct-labeling counterparts, NBD-GalCer and Dansyl-GalCer, focusing on data relevant to microscopy-based validation.

Performance Comparison of GalCer Labeling Probes

FeatureThis compound with Click ChemistryNBD-GalCerDansyl-GalCer
Labeling Principle Two-step: Incorporation of azide-modified GalCer followed by covalent reaction with an alkyne-fluorophore ("click" reaction).[2]Direct labeling: GalCer is directly conjugated to the Nitrobenzoxadiazole (NBD) fluorophore.[3]Direct labeling: GalCer is directly conjugated to the Dansyl fluorophore.[4]
Specificity High. The bioorthogonal nature of the click reaction minimizes off-target labeling, leading to a high signal-to-noise ratio.[5]Moderate. The bulky NBD fluorophore may alter the biological activity and distribution of GalCer.[6]Moderate. The Dansyl fluorophore can also influence the behavior of the labeled lipid.
Photostability Dependent on the chosen alkyne-fluorophore. A wide range of photostable dyes are available.[7]Moderate. NBD is known to be susceptible to photobleaching upon prolonged excitation.[6]Moderate to low. Dansyl fluorophores are generally less photostable than many modern fluorescent dyes.
Cytotoxicity Low. The azide (B81097) modification is small and generally well-tolerated by cells. The subsequent click reaction is performed under biocompatible conditions.Concentration-dependent. Higher concentrations of NBD-lipids can be cytotoxic.[8]Concentration-dependent. Similar to other fluorescent lipid analogs, cytotoxicity can be a concern at higher concentrations.
Signal-to-Noise Ratio High. The specificity of the click reaction and the ability to wash out excess fluorophore results in low background fluorescence.[5][9]Moderate. Non-specific binding and potential for unbound probe to be fluorescent can contribute to background noise.[5]Moderate. Similar to NBD-GalCer, background from non-specific binding can be an issue.
Flexibility High. A wide variety of alkyne-fluorophores with different spectral properties can be used, allowing for multicolor imaging.[7]Low. The spectral properties are fixed to those of the NBD fluorophore.Low. The spectral properties are fixed to those of the Dansyl fluorophore.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the metabolic pathway of GalCer, the experimental workflow for this compound labeling, and a key signaling pathway involving GalCer.

GalCer_Metabolic_Pathway Ceramide Ceramide GalCer GalCer Ceramide->GalCer CGT UDP_Galactose UDP_Galactose UDP_Galactose->GalCer Sulfatide Sulfatide GalCer->Sulfatide CST Galactosylsphingosine Galactosylsphingosine GalCer->Galactosylsphingosine GALC C6_azido_GalCer_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_imaging Imaging Incubation Incubate cells with This compound Fixation Fix and permeabilize cells Incubation->Fixation Click_Reaction Perform Click Reaction with alkyne-fluorophore Fixation->Click_Reaction Wash Wash to remove excess reagents Click_Reaction->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Analysis Microscopy->Analysis GalCer_Signaling_Pathway GalCer Galactosylceramide (in neuronal membrane) Neuron_Glia_Interaction Neuron-Glia Interaction GalCer->Neuron_Glia_Interaction Signal_Transduction Signal Transduction Cascade Neuron_Glia_Interaction->Signal_Transduction p38_MAPK p38 MAPK Activation Signal_Transduction->p38_MAPK Cellular_Response Cellular Response (e.g., Myelination, Inflammation) p38_MAPK->Cellular_Response

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity on C6(6-azido) GalCer Modified Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target antibody binding is critical for the validation of experimental results and the safety of targeted therapeutics. This guide provides a comprehensive comparison of cell surface modification using C6(6-azido) GalCer and its alternatives, with a focus on the potential for antibody cross-reactivity. Supported by established principles of immunology and bioorthogonal chemistry, this document offers detailed experimental protocols and data-driven comparisons to inform your research.

The modification of cell surfaces with chemical reporters such as this compound has become a powerful tool for a variety of applications, including cell tracking, imaging, and the development of targeted therapies. This compound is a synthetic analog of galactosylceramide (GalCer), a glycosphingolipid found in cell membranes. The introduction of an azide (B81097) group allows for covalent modification of the cell surface through "click chemistry," a highly efficient and specific bioorthogonal reaction. This enables the attachment of various molecules, such as fluorescent dyes or therapeutic agents, to the modified cells.

However, any modification of a native cell surface molecule carries the potential to alter its antigenic profile, leading to unforeseen cross-reactivity with endogenous or therapeutic antibodies. This guide will explore these potential interactions, compare this compound with alternative cell surface modification technologies, and provide a framework for assessing antibody cross-reactivity.

Comparison of Cell Surface Modification Technologies

The choice of a bioorthogonal chemistry for cell surface labeling can significantly impact the specificity and efficiency of the desired reaction, as well as the potential for off-target effects. While this compound utilizes the versatile azide moiety for subsequent click chemistry, several alternative strategies exist. Below is a comparison of key performance metrics for these technologies.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Photo-Induced Bioorthogonal Reactions
Reactants Azide (on GalCer) + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DIFO, BCN)Tetrazine + trans-Cyclooctene (TCO)Tetrazole + Alkene
Reaction Rate Constant (k) ~10³ M⁻¹s⁻¹~0.076 M⁻¹s⁻¹ (DIFO with benzyl (B1604629) azide)Up to 10⁶ M⁻¹s⁻¹~11.0 M⁻¹s⁻¹ (for a specific tetrazole-peptide reaction)
Key Advantages High efficiency and specificity.Copper-free, reducing cytotoxicity concerns. Good stability of reactants.Extremely fast reaction kinetics. Highly bioorthogonal.Spatiotemporal control via light activation.
Key Disadvantages Requires a copper catalyst, which can be toxic to cells.Slower kinetics compared to CuAAC and IEDDA.Potential for instability of some reactants.Requires light irradiation, which can potentially cause photodamage to cells.

Potential for Antibody Cross-Reactivity

The introduction of the C6(6-azido) hexanoyl group to the sphingosine (B13886) backbone of GalCer creates a novel epitope on the cell surface. This modification could potentially lead to cross-reactivity from several sources:

  • Pre-existing Anti-GalCer Antibodies: Antibodies that recognize the native GalCer molecule may exhibit altered binding to the modified version. Studies have shown that anti-GalCer antibodies can already cross-react with other glycolipids and glycoproteins. The addition of the azido-linker could either enhance or diminish this cross-reactivity.

  • Antibodies against the Linker: The 6-azidohexanoyl linker itself could be immunogenic, or antibodies present in serum or therapeutic preparations may fortuitously recognize this structure.

  • Neo-epitopes formed after Click Chemistry: The triazole ring formed after the click reaction with an alkyne-containing molecule presents a new chemical structure on the cell surface that could be recognized by antibodies.

Experimental Protocols

To assess the cross-reactivity of antibodies against this compound modified cells, a well-controlled flow cytometry experiment is recommended.

Protocol: Flow Cytometry-Based Antibody Cross-Reactivity Assay

Objective: To quantify the binding of a test antibody to cells modified with this compound compared to unmodified control cells.

Materials:

  • Cell line of interest

  • This compound

  • Unmodified GalCer (as a control)

  • Test antibody (e.g., a therapeutic monoclonal antibody or purified polyclonal IgG)

  • Isotype control antibody

  • Fluorophore-conjugated secondary antibody (if the primary antibody is not labeled)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • Harvest and wash the cells twice with PBS.

    • Resuspend the cells in serum-free culture medium.

  • Cell Modification:

    • Divide the cells into three treatment groups:

      • Unmodified Control

      • GalCer Control

      • This compound

    • Incubate the cells with the respective lipid (e.g., 10 µM) for a predetermined time (e.g., 1-4 hours) at 37°C to allow for incorporation into the cell membrane.

    • Wash the cells three times with PBS to remove unincorporated lipid.

  • Antibody Staining:

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Stain the cells with a fixable viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.

    • Aliquot approximately 1 x 10⁶ cells per tube.

    • To each tube, add the test antibody or isotype control at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • If using an unlabeled primary antibody, resuspend the cells in staining buffer containing a fluorophore-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells.

    • Analyze the median fluorescence intensity (MFI) of the antibody staining in each of the treatment groups.

Data Analysis:

Compare the MFI of the test antibody staining between the unmodified control, GalCer control, and this compound modified cells. A significant increase in MFI in the this compound group compared to the control groups would indicate cross-reactivity.

Visualizations

To further clarify the experimental workflow and the logic behind assessing cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_modification Cell Surface Modification cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis prep_cells Harvest and Wash Cells unmodified Unmodified Control prep_cells->unmodified Incubate with lipids galcer GalCer Control prep_cells->galcer Incubate with lipids azido_galcer This compound prep_cells->azido_galcer Incubate with lipids viability Viability Staining unmodified->viability Wash galcer->viability Wash azido_galcer->viability Wash primary_ab Primary Antibody Incubation (Test Ab or Isotype) viability->primary_ab secondary_ab Secondary Antibody Incubation (if needed) primary_ab->secondary_ab flow Flow Cytometry secondary_ab->flow Wash analysis Compare Median Fluorescence Intensity flow->analysis

Experimental workflow for assessing antibody cross-reactivity.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Interpretation modified_cells This compound Modified Cells assay Flow Cytometry Assay modified_cells->assay unmodified_cells Unmodified Control Cells unmodified_cells->assay antibody Test Antibody antibody->assay mfi_modified MFI on Modified Cells assay->mfi_modified mfi_unmodified MFI on Unmodified Cells assay->mfi_unmodified comparison Comparison MFI_modified vs MFI_unmodified mfi_modified->comparison mfi_unmodified->comparison result Conclusion comparison->result If MFI_modified > MFI_unmodified, indicates cross-reactivity

Logical diagram for the assessment of cross-reactivity.

Conclusion

The use of this compound for cell surface modification is a powerful technique, but it is not without potential complications. The introduction of a novel chemical moiety on the cell surface necessitates a thorough evaluation of potential antibody cross-reactivity. By understanding the alternatives and implementing rigorous, well-controlled experimental protocols, researchers can confidently utilize this technology while ensuring the specificity and validity of their findings. The data and protocols presented in this guide provide a framework for making informed decisions about the use of this compound and for designing experiments to assess its potential off-target effects.

A Comparative Guide to C6(6-azido) Galactosylceramide and Other Azido-Lipids for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an azido (B1232118) group into lipids has revolutionized the study of biological membranes, providing a powerful tool for investigating lipid-protein interactions, membrane dynamics, and the development of targeted drug delivery systems. Among the diverse array of azido-lipids, C6(6-azido) Galactosylceramide (GalCer) has emerged as a molecule of significant interest due to its role in immunology and its utility as a chemical probe. This guide provides an objective comparison of C6(6-azido) GalCer with other classes of azido-lipids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their membrane studies.

At a Glance: Key Differences and Applications

The utility of an azido-lipid in membrane studies is largely dictated by the position of the azido group and the nature of the lipid backbone. These structural variations influence the lipid's physicochemical properties, its behavior within the membrane, and its efficiency in downstream applications such as photoaffinity labeling and bioorthogonal click chemistry.

This compound is a sphingolipid where the azido group is located at the terminus of the C6 acyl chain of the galactose sugar. This terminal placement makes the azido group highly accessible for click chemistry reactions without significantly disturbing the lipid packing in the membrane. Its structural similarity to the potent immunostimulatory glycolipid α-galactosylceramide (α-GalCer) makes it an invaluable tool for studying the interactions of glycolipids with CD1d proteins and subsequent T-cell activation.

Other azido-lipids can be broadly categorized based on the location of the azido group:

  • Terminal Azido-Lipids: Similar to this compound, these lipids have the azido group at the end of an acyl chain. This positioning generally leads to better accessibility for click chemistry reagents. However, lipids with long terminal azido-acyl chains may exhibit a tendency to self-assemble into non-lamellar structures, which can be a critical consideration when preparing liposomes.[1][2]

  • Mid-Chain Azido-Lipids: In these lipids, the azido group is positioned within the acyl chain. This can be advantageous for photoaffinity labeling, as it allows for probing interactions within the hydrophobic core of the membrane. However, the internal placement of the bulky azido group can perturb the local membrane structure to a greater extent than a terminal azide.

  • Headgroup-Modified Azido-Lipids: Here, the azido group is attached to the polar headgroup of the lipid. This modification is useful for studying interactions at the membrane-water interface and for surface functionalization of liposomes.

Performance Comparison: this compound vs. Other Azido-Lipids

The choice between this compound and other azido-lipids depends on the specific experimental goals. The following tables summarize key performance parameters based on available experimental data.

Table 1: Physicochemical Properties and Membrane Behavior
FeatureThis compoundTerminal Azido-Phospholipids (e.g., P15AzPdPC)Mid-Chain Azido-Phospholipids (e.g., P10AzSPC)
Azide Position C6 of Galactose (terminal)End of acyl chainMiddle of acyl chain
Membrane Perturbation MinimalCan induce vesicle fusion and form non-extrudable aggregates[1][2]Can influence local membrane packing
Liposome (B1194612) Formation Forms stable liposomesCan form extrudable liposomes, but may show time-dependent fusion[1][2]Forms stable, extrudable liposomes[1][2]
Miscibility with other lipids GoodGenerally good, but high concentrations can lead to phase separationGood
Table 2: Performance in Key Applications
ApplicationThis compoundOther Terminal Azido-LipidsMid-Chain Azido-Lipids
Click Chemistry Reactivity High (accessible terminal azide)HighModerate to Low (steric hindrance)
Photoaffinity Labeling Efficiency Not its primary applicationCan be used, but less commonHigher efficiency for probing intramembrane interactions
Cross-linking Yield (general) Not typically used for cross-linking<30% for simple aryl azides[3]Can be higher for specific interactions
Biological Relevance High (α-GalCer analog for immunology)Varies with lipid backboneVaries with lipid backbone

Experimental Protocols

Synthesis of ω-N3-C6-Ceramide (a C6-azido ceramide analog)

This protocol describes the synthesis of a C6-azido ceramide, which is structurally similar to this compound and can be adapted for its synthesis. The procedure involves the HBTU-mediated amide coupling of sphingosine (B13886) with 6-azidohexanoic acid.[4]

Materials:

  • Sphingosine

  • 6-azidohexanoic acid

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 6-azidohexanoic acid (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) and HBTU (1.2 eq.) to the solution and stir for 15 minutes at 0 °C.

  • Add a solution of sphingosine (1.0 eq.) in anhydrous DMF to the reaction mixture in one portion.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution and water.

  • Extract the product with CH2Cl2 (6 x 25 mL).

  • Wash the combined organic phases with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a CHCl3/MeOH gradient (e.g., 40:1) to yield the final product.

Liposome Preparation and Incorporation of Azido-Lipids

This protocol describes a standard method for preparing liposomes containing azido-lipids.

Materials:

  • Azido-lipid (e.g., this compound)

  • Matrix lipid (e.g., POPC, DMPC)

  • Cholesterol (optional)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a round-bottom flask, dissolve the desired lipids (azido-lipid, matrix lipid, cholesterol) in chloroform in the desired molar ratios.

  • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion 10-20 times to obtain a homogenous population of LUVs.

  • Store the liposome suspension at 4 °C.

General Protocol for Photoaffinity Labeling of Lipid-Interacting Proteins

This protocol outlines the general steps for using photoactivatable azido-lipids to identify interacting proteins.

Materials:

  • Liposomes containing a photoactivatable azido-lipid (e.g., a mid-chain azido-lipid).

  • Protein of interest or cell lysate.

  • UV lamp (e.g., 365 nm).

  • SDS-PAGE reagents.

  • Click chemistry reagents (if a reporter tag is to be added).

  • Mass spectrometer.

Procedure:

  • Incubate the liposomes containing the photoactivatable azido-lipid with the protein of interest or cell lysate to allow for binding.

  • Irradiate the sample with UV light for a specified time to activate the azido group and induce cross-linking to interacting proteins.

  • (Optional) If the azido-lipid also contains a bioorthogonal handle (like an alkyne), perform a click reaction to attach a reporter tag (e.g., biotin (B1667282), fluorophore) for easier detection and purification.

  • Separate the proteins by SDS-PAGE.

  • Visualize the cross-linked proteins (e.g., by autoradiography if a radiolabel was used, fluorescence imaging, or Western blotting for a biotin tag).

  • Excise the protein band of interest from the gel.

  • Perform in-gel digestion of the protein.

  • Analyze the resulting peptides by mass spectrometry to identify the protein and map the site of cross-linking.

Visualizing Workflows and Concepts

To better illustrate the concepts and experimental procedures described, the following diagrams have been generated using the DOT language.

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_interaction Interaction & Labeling cluster_analysis Analysis lipid_mix Lipid Mixture (Azido-Lipid + Matrix Lipid) film Thin Lipid Film lipid_mix->film Solvent Evaporation mlv Hydration (MLVs) film->mlv Hydration luv Extrusion (LUVs) mlv->luv Freeze-Thaw & Extrusion incubation Incubation luv->incubation protein Target Protein / Lysate protein->incubation uv UV Activation (Photoaffinity Labeling) incubation->uv For Photoaffinity Labeling click Click Chemistry (Reporter Tagging) incubation->click For Click Chemistry sds_page SDS-PAGE uv->sds_page click->sds_page detection Detection (Fluorescence/Blotting) sds_page->detection ms Mass Spectrometry detection->ms identification Protein & Site ID ms->identification click_chemistry azido_lipid Azido-Lipid triazole Stable Triazole Linkage azido_lipid->triazole Cu(I) or Strain alkyne_probe Alkyne Probe (e.g., Fluorophore) alkyne_probe->triazole azide_position cluster_terminal Terminal Azido-Lipid cluster_midchain Mid-Chain Azido-Lipid p1 p2 p1->p2 Acyl Chain head1 Headgroup p1->head1 p3 p2->p3 Acyl Chain p4 p3->p4 Acyl Chain p5 p4->p5 Acyl Chain p6 p5->p6 Acyl Chain p7 p6->p7 Acyl Chain azide1 p7->azide1 N3 p8 p9 p8->p9 head2 Headgroup p8->head2 p10 p9->p10 p11 p10->p11 p12 p11->p12 azide2 p11->azide2 N3 p13 p12->p13 p14 p13->p14

References

A Comparative Guide to the Stability of the Triazole Linkage from C6(6-azido) GalCer Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of a linkage is a critical parameter in the design of molecular probes, drug-delivery systems, and bioconjugates. The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely adopted strategy for its reliability and the robustness of the resulting 1,2,3-triazole linkage. This guide provides an objective comparison of the stability of the triazole linkage formed from the click reaction of C6(6-azido) GalactosylCeramide (GalCer) with an alkyne-containing molecule, benchmarked against other common bioconjugation linkages.

The 1,2,3-triazole ring is recognized for its exceptional stability, a quality attributed to its aromatic nature.[1][2][3] This inherent stability makes it highly resistant to a variety of chemical and biological conditions, including acid-base hydrolysis, redox reactions, and enzymatic degradation.[1][3] When C6(6-azido) GalCer is conjugated to a molecule of interest via a click reaction, the resulting triazole linkage is considered a permanent and bio-inert connection, ensuring the integrity of the conjugate in demanding biological environments.[3][4]

Comparative Stability of Bioconjugation Linkages

The choice of linkage can significantly impact the performance and stability of a bioconjugate. The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently used covalent linkages under physiologically relevant conditions.

Linkage TypeFormation MethodGeneral StabilityConditions Leading to CleavageHalf-life (t½) under Physiological ConditionsKey Considerations
1,2,3-Triazole Azide-Alkyne CycloadditionVery High Generally inert to severe hydrolytic, oxidizing, and reducing conditions.[2][3]> 1 week (generally considered stable)[3]Highly stable and considered a permanent, bio-inert linkage.[3][4]
Amide Amine-Carboxylic Acid CondensationVery High Extreme pH and high temperatures.~ 7 years (estimated)[5]The "gold standard" for stability, but formation can require harsh conditions.[3]
Oxime Aldehyde/Ketone-Hydroxylamine CondensationModerate Susceptible to hydrolysis at low pH.[3]~ 1 month (at physiological pH)[3]More stable than hydrazones.[5]
Hydrazone Aldehyde/Ketone-Hydrazine CondensationLow to Moderate Hydrolytically labile, especially at acidic pH.~ 2 hours (for acetylhydrazone)[5]Often used for drug delivery systems requiring cleavage in acidic endosomal compartments.
Ester Alcohol-Carboxylic Acid CondensationLow Readily hydrolyzed by acids, bases, and esterase enzymes.Varies widely, from days to years depending on structure.[5]Susceptible to enzymatic cleavage in vivo.
Disulfide Thiol OxidationLow (in reducing environments) Readily cleaved by reducing agents like glutathione (B108866) (GSH).Stable in oxidizing extracellular environments, but rapidly cleaved in the reducing intracellular environment.[5]Commonly used for intracellular drug delivery.

Experimental Protocols for Stability Assessment

To empirically determine the stability of the triazole linkage in a GalCer conjugate, a forced degradation study is the recommended approach.[1] This involves exposing the conjugate to a range of stress conditions and monitoring its integrity over time, typically by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 1: Forced Degradation Study of a Triazole-Linked GalCer Conjugate

1. Objective: To assess the chemical stability of the triazole linkage in a this compound conjugate under various stress conditions.

2. Materials:

  • Triazole-linked GalCer conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Glutathione (GSH), 10 mM solution in PBS

  • Dithiothreitol (DTT), 10 mM solution in PBS

  • HPLC-grade water, acetonitrile (B52724), and formic acid

  • C18 reverse-phase HPLC column

3. Experimental Procedure:

  • Sample Preparation: Prepare stock solutions of the triazole-linked GalCer conjugate in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 mg/mL in the respective stress solutions.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 37 °C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 37 °C.

    • Reductive Stability: Incubate the sample with 10 mM GSH or DTT in PBS (pH 7.4) at 37 °C.[1]

    • Thermal Stability: Incubate the sample in PBS (pH 7.4) at an elevated temperature (e.g., 60-80 °C).[1]

    • Control: Incubate the sample in PBS (pH 7.4) at 37 °C.

  • Time Points: Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] Quench the reactions as appropriate (e.g., neutralize acidic/basic samples).

  • Analysis by HPLC-MS:

    • Analyze the collected aliquots using a C18 reverse-phase HPLC column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the degradation of the parent conjugate and the appearance of any degradation products using a mass spectrometer.

4. Data Analysis:

  • Quantify the peak area of the intact conjugate at each time point.

  • Plot the percentage of the intact conjugate remaining versus time for each stress condition.

  • If degradation is observed, calculate the degradation rate constant and the half-life (t½) of the triazole linkage under each condition.

Visualizing the Click Reaction and Stability Workflow

To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction CuAAC Click Reaction cluster_product Product C6_Azido_GalCer This compound Catalyst Cu(I) Catalyst C6_Azido_GalCer->Catalyst Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Catalyst Triazole_Linked_Conjugate Triazole-Linked GalCer Conjugate Catalyst->Triazole_Linked_Conjugate

Caption: this compound Click Reaction Workflow.

G cluster_setup Experiment Setup cluster_analysis Analysis cluster_result Result Start Triazole-Linked GalCer Conjugate Stress_Conditions Incubate under Stress Conditions (Acid, Base, Reductant, Heat) Start->Stress_Conditions Time_Points Collect Aliquots at Various Time Points Stress_Conditions->Time_Points HPLC_MS HPLC-MS Analysis Time_Points->HPLC_MS Data_Analysis Quantify Degradation & Calculate Half-life HPLC_MS->Data_Analysis Stability_Profile Linkage Stability Profile Data_Analysis->Stability_Profile

Caption: Experimental Workflow for Linker Stability Assessment.

References

A Head-to-Head Comparison: Strain-Promoted vs. Copper-Catalyzed Click Chemistry for Labeling C6(6-azido) Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the trafficking, metabolism, and biological roles of galactosylceramide (GalCer), the azide-modified analog C6(6-azido) GalCer serves as a powerful chemical reporter. Once this probe is incorporated into cellular systems, its azide (B81097) handle allows for covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry."

The two most prominent forms of this reaction are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The choice between these methods is critical and depends heavily on the experimental context. SPAAC is a catalyst-free reaction that leverages the high reactivity of a strained cyclooctyne (B158145), making it exceptionally biocompatible for live-cell imaging and in vivo studies.[1][2] In contrast, CuAAC offers rapid reaction kinetics but requires a copper(I) catalyst, which can be cytotoxic, often limiting its use to in vitro applications or carefully controlled live-cell surface labeling experiments.[2][3]

This guide provides an objective comparison of SPAAC and CuAAC for the derivatization of this compound, offering quantitative data from analogous systems, detailed experimental protocols, and workflow diagrams to inform the selection of the optimal ligation strategy.

Quantitative Performance Comparison

The decision between SPAAC and CuAAC often involves a trade-off between biocompatibility and reaction kinetics. The following tables summarize key quantitative metrics to facilitate a direct comparison. Data is compiled from studies on various azido-labeled biomolecules, as direct comparative studies on this compound are limited.

Table 1: General Performance and Biocompatibility

FeatureStrain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)
Biocompatibility High; catalyst-free nature is ideal for live cells and in vivo systems.[1]Lower; copper catalyst can induce cytotoxicity and generate reactive oxygen species (ROS).[2][3]
Primary Application Live-cell imaging, in vivo labeling.Cell lysates, fixed cells, purified protein/lipid labeling, short-term live-cell surface labeling.[3][4]
Key Reagents Azide, Strained Cyclooctyne (e.g., DBCO, DIBO, BCN).Azide, Terminal Alkyne, Cu(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).[5]
Side Reactions Strained alkynes can react with thiols (e.g., cysteine) in complex lysates, potentially increasing background.[3][6]Can be highly specific with proper ligands; ROS generation can cause off-target damage if not controlled.[5]
Cell Viability Generally high, minimal perturbation to biological systems.[7]Dependent on copper concentration and ligand use; can be toxic without protective ligands like THPTA.[7]

Table 2: Reaction Kinetics and Conditions

ParameterStrain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)
Reaction Principle Catalyst-free cycloaddition driven by ring strain release.[7]Catalytic cycloaddition requiring a Cu(I) catalyst.[7]
Second-Order Rate Constant (k₂) Slower, but highly dependent on cyclooctyne structure (e.g., 10⁻³ to 1 M⁻¹s⁻¹).Generally faster and tunable with ligands.[6]
Typical Reaction Time (Live Cells) 15 - 60 minutes.[8]1 - 5 minutes (for cell surface labeling).[9]
Typical Reaction Time (Cell Lysate) 1 hour.[8]30 - 60 minutes.[10]
Typical Reactant Conc. (Live Cells) 20 - 50 µM DBCO-fluorophore.[8]25 µM Alkyne-dye, 50 µM CuSO₄, 250 µM THPTA.[9]
Typical Reactant Conc. (Cell Lysate) 10 µM Cyclooctyne-biotin.[8]20-50 µM Alkyne-probe, ~1 mM CuSO₄, ~5 mM THPTA, ~5 mM Sodium Ascorbate.[11]
Labeling Efficiency High for live-cell applications.Can be higher and more accurate for proteomics/lysate applications due to fewer side reactions with thiols.[3][4]

Reaction Principles and Biological Context

To effectively apply these chemistries, it is crucial to understand their mechanisms and the biological pathway of the this compound probe.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_azide Azide (on GalCer) spaac_product Stable Triazole Product (Labeled GalCer) spaac_azide->spaac_product Catalyst-Free (Ring Strain Release) spaac_alkyne Strained Alkyne (e.g., DBCO-Fluorophore) spaac_alkyne->spaac_product cuaac_azide Azide (on GalCer) cuaac_product Stable Triazole Product (Labeled GalCer) cuaac_azide->cuaac_product [3+2] Cycloaddition cuaac_alkyne Terminal Alkyne (e.g., Alkyne-Biotin) cuaac_alkyne->cuaac_product [3+2] Cycloaddition catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) catalyst->cuaac_product [3+2] Cycloaddition

Caption: Reaction mechanisms for SPAAC and CuAAC. (Within 100 characters)

Exogenously supplied this compound is incorporated by cells and largely trafficked through the endo-lysosomal pathway. Understanding this pathway is key to interpreting experimental results.

G ext Exogenous This compound pm Plasma Membrane ext->pm Incorporation endo Endosome pm->endo Endocytosis lysosome Lysosome endo->lysosome Trafficking hydrolysis Hydrolysis via GALC lysosome->hydrolysis cer Azido-Ceramide hydrolysis->cer gal Galactose hydrolysis->gal golgi Golgi Apparatus synth De Novo Synthesis (via CGT) golgi->synth UDP-Galactose synth->pm Newly Synthesized GalCer to Membrane endo_cer Endogenous Ceramide endo_cer->golgi G cluster_spaac Live-Cell Imaging (SPAAC) cluster_cuaac Lysate Pulldown (CuAAC) start Start: Cells + this compound incubate Incubate 4-24h (Metabolic Incorporation) start->incubate wash_spaac Wash Cells (PBS) incubate->wash_spaac lyse Lyse Cells incubate->lyse react_spaac Add DBCO-Fluorophore (15-30 min) wash_spaac->react_spaac wash2_spaac Wash Cells (PBS) react_spaac->wash2_spaac image Live Fluorescence Microscopy wash2_spaac->image react_cuaac Add Alkyne-Biotin + CuAAC Reagents (30-60 min) lyse->react_cuaac precip Precipitate Protein react_cuaac->precip pulldown Streptavidin Pulldown & MS/Western Blot precip->pulldown G q1 Experiment in Live Cells / In Vivo? res_spaac Use SPAAC q1->res_spaac Yes res_cuaac_lysate Use CuAAC (for Lysate/Fixed Samples) q1->res_cuaac_lysate No q2 Is reaction speed critical (> SPAAC)? res_cuaac_live Use CuAAC (Short duration, surface labeling with protective ligands) q2->res_cuaac_live Yes res_spaac->q2

References

A Comparative Guide to the Mass Spectrometric Characterization of C6(6-azido) GalCer Click Chemistry Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycobiology and drug development, C6(6-azido) Galactosylceramide (GalCer) serves as a critical chemical probe. Its azide (B81097) group allows for covalent labeling of interacting molecules or attachment to reporter tags via bioorthogonal click chemistry. Verifying the successful outcome of these conjugation reactions is paramount, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose.

This guide provides a comparative overview of mass spectrometric approaches for the characterization of C6(6-azido) GalCer reaction products. It includes expected quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in designing and interpreting their experiments.

The Click Chemistry Reaction: Covalent Conjugation

The foundation of this methodology is the highly efficient and specific azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2][3] This reaction forms a stable triazole ring, covalently linking the azido-functionalized GalCer to an alkyne-tagged molecule of interest (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification, or a drug molecule). The reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, DIBO) is used in a strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The resulting triazole linkage is exceptionally stable, withstanding the ionization processes in mass spectrometry analysis.[5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azido_GalCer This compound Reaction_Step Azide-Alkyne Cycloaddition (e.g., CuAAC or SPAAC) Azido_GalCer->Reaction_Step Alkyne_Tag Alkyne-Tagged Molecule (R') Alkyne_Tag->Reaction_Step Final_Product GalCer-Triazole-R' Conjugate Reaction_Step->Final_Product Stable Triazole Linkage

Figure 1: Reaction scheme for azide-alkyne cycloaddition.

Data Presentation: Expected Mass and Fragmentation

Accurate mass measurement of the precursor ion confirms the formation of the desired conjugate. Subsequent tandem mass spectrometry (MS/MS) experiments generate fragment ions that verify the structure, including the glycan headgroup, the ceramide backbone, and the conjugated tag.

Table 1: Comparison of Ionization Techniques for Glycosphingolipid Analysis

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization of liquid samples, producing multiply charged ions.Soft ionization of solid, co-crystallized samples, producing singly charged ions.
Coupling Easily coupled with Liquid Chromatography (LC) for separation of complex mixtures.[6]Typically used for direct analysis of purified samples or for tissue imaging.
Sensitivity High sensitivity, especially when coupled with nanoflow HPLC.[7]High sensitivity, though can be affected by matrix suppression effects.
Advantages for GSLs Ideal for complex biological extracts; separation reduces ion suppression.[8]Rapid analysis; tolerant of some salts. Permethylation can improve sensitivity.[9]
Limitations for GSLs Can suffer from ion suppression in complex mixtures if not coupled to LC.[8]Difficult to couple with LC; potential for in-source fragmentation.

Table 2: Predicted m/z Values for a Representative this compound Click Product

The table below shows the calculated monoisotopic masses for a hypothetical reaction between this compound (d18:1/C6:0-N3) and an alkyne-PEG4-biotin tag. Researchers should adjust these values for their specific ceramide backbone and alkyne partner.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compoundC₃₀H₅₈N₄O₈618.4258619.4331641.4150
Alkyne-PEG4-BiotinC₂₃H₃₈N₄O₆S514.2516515.2588537.2408
Click Product C₅₃H₉₆N₈O₁₄S 1132.6774 1133.6847 1155.6666

Table 3: Common Fragment Ions in MS/MS Analysis of the GalCer Click Product

Tandem MS (MS/MS) provides structural confirmation. Fragmentation patterns for glycosphingolipids are well-characterized and allow for unambiguous identification.[6][9]

Ion TypeOrigin of FragmentExpected Information
Precursor Ion Intact moleculeConfirms molecular weight of the entire conjugate.
Y-type Ions Cleavage of the glycosidic bondLoss of the galactose headgroup, confirming the ceramide-tag portion.
B-type Ions Cleavage of the glycosidic bondConfirms the mass of the galactose headgroup.
Ceramide Backbone Fragmentation of the lipid chainsProvides information on the sphingoid base and fatty acyl chain length.
Reporter-specific Ions Fragmentation of the conjugated tagConfirms the identity of the alkyne-tagged molecule.

Experimental Protocols & Workflows

The following protocols provide a generalized framework. Optimization for specific instruments and reagents is recommended.

Experimental Workflow Diagram

The overall process from reaction to analysis involves several key stages.

G A 1. Click Chemistry Reaction (this compound + Alkyne-Tag) B 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C 3. Sample Cleanup (Solid-Phase Extraction, C18) B->C D 4. LC-MS/MS Analysis (HILIC or Reverse Phase) C->D E 5. Data Analysis (Precursor m/z matching, MS/MS fragmentation analysis) D->E G cluster_main [Galactose–Ceramide(N3)–Triazole–Tag]⁺ cluster_frags Major Fragmentation Sites Gal Galactose (Headgroup) Cer Ceramide (Lipid Backbone) Gal->Cer Glycosidic Bond B_ion B-type Ion [Galactose]⁺ Gal->B_ion Cleavage produces Tag Tag-Triazole (Reporter) Cer->Tag Amide Bond (Acyl Chain) Y_ion Y-type Ion [Ceramide-Tag]⁺ Cer->Y_ion Cleavage produces Cer_frag Ceramide Fragments Cer->Cer_frag Further fragmentation

References

Safety Operating Guide

Proper Disposal of C6(6-azido) GalCer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

C6(6-azido) Galactosylceramide (GalCer) is a valuable research tool, particularly in the field of "click chemistry." However, its proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of C6(6-azido) GalCer, emphasizing immediate safety protocols and operational planning.

Immediate Safety Considerations

The presence of the azido (B1232118) group in this compound requires specific safety precautions. Organic azides are a class of compounds known for their potential reactivity and toxicity.[1]

Key Hazards:

  • Potential for Explosivity: Organic azides can be sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.[1]

  • Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.[2][3]

  • Reaction with Acids: Contact with acids can produce hydrazoic acid, which is highly toxic and explosive.[1][4]

  • Formation of Metal Azides: Azides can react with heavy metals, such as lead and copper often found in plumbing, to form highly explosive metal azides.[2][4]

Therefore, it is imperative to handle this compound with caution, even though a Safety Data Sheet for a structurally similar compound, ω-azido-C6 Ceramide, indicates it is not classified as hazardous.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.
Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

1. Waste Segregation:

  • All waste containing this compound must be collected separately from other chemical waste streams.[1]

  • Crucially, do not mix azide-containing waste with acidic waste. [1][5]

2. Waste Collection:

  • Solid Waste:

    • Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material that is compatible with the waste, such as a high-density polyethylene (B3416737) (HDPE) bottle.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, designated, and clearly labeled waste container.

    • If the compound is in a solvent, the solvent's hazards must also be considered for proper disposal.

    • Never pour this compound solutions down the drain. This is to avoid the formation of explosive metal azides in the plumbing.[2]

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "C6(6-azido) Galactosylceramide"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as acids and metals.[5]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions for pickup and disposal in accordance with local and national regulations.

Experimental Protocol: Deactivation of Azido Compounds (General Guidance)

Objective: To convert the azide (B81097) to a less hazardous substance before disposal.

Materials:

  • Waste solution containing the azido compound (concentration should be low)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • pH paper or pH meter

Procedure:

  • Place the azide-containing solution in a flask equipped with a stirrer.

  • Slowly add the sodium nitrite solution while stirring.

  • Carefully and slowly add the sulfuric acid solution. The reaction can generate nitric oxide gas, so proper ventilation is crucial.[4]

  • Monitor the pH to ensure the solution remains acidic during the reaction.

  • Allow the reaction to proceed for several hours to ensure complete destruction of the azide.

  • Neutralize the final solution with a base (e.g., sodium hydroxide) before disposal as aqueous waste, following institutional guidelines.

Caution: The feasibility and safety of this deactivation procedure for a complex organic azide like this compound must be evaluated on a case-by-case basis.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Start Handling this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Azide Waste (Do Not Mix with Acids) PPE->Segregate Collect Collect in Designated Container Segregate->Collect Label Label Container Clearly ('Hazardous Waste', Chemical Name, Date) Collect->Label Store Store Safely (Cool, Ventilated Area) Label->Store EHS Contact EHS for Disposal Store->EHS End Proper Disposal Complete EHS->End

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C6(6-azido) GalCer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for C6(6-azido) GalCer, a key reagent in "click chemistry," ensuring the integrity of your research and the safety of your laboratory personnel.

This compound, or D-galactosyl-ß-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine, is a valuable tool in bioconjugation and related research fields. Its terminal azide (B81097) group allows for highly specific ligation reactions. However, the presence of the azide moiety necessitates stringent safety protocols due to its potential as an energetic group. This document outlines the required personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the level of protection.

Protection LevelEquipmentSpecifications and Rationale
Primary Eye ProtectionChemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing.
Hand ProtectionNitrile gloves should be worn. Given that azides can be skin-absorbable, consider double-gloving for enhanced protection.
Body ProtectionA standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.
Secondary Respiratory ProtectionHandling of this compound as a solid powder should be performed in a certified chemical fume hood to avoid inhalation. If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot ProtectionClosed-toe shoes are mandatory in the laboratory at all times.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Proceed if intact Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste cluster_base Base Laboratory Attire cluster_primary Primary PPE cluster_secondary Secondary PPE (Task-Dependent) Base Lab Attire Base Lab Attire Primary PPE Primary PPE Base Lab Attire->Primary PPE Standard for all lab work Closed-toe Shoes Closed-toe Shoes Base Lab Attire->Closed-toe Shoes Long Pants/Skirt Long Pants/Skirt Base Lab Attire->Long Pants/Skirt Secondary PPE Secondary PPE Primary PPE->Secondary PPE For specific hazards Safety Goggles Safety Goggles Primary PPE->Safety Goggles Nitrile Gloves Nitrile Gloves Primary PPE->Nitrile Gloves Lab Coat Lab Coat Primary PPE->Lab Coat Face Shield Face Shield Secondary PPE->Face Shield Chemical Resistant Apron Chemical Resistant Apron Secondary PPE->Chemical Resistant Apron Respirator Respirator Secondary PPE->Respirator

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